EIDD-1931
Description
N4-Hydroxyctidine, or EIDD-1931, is a ribonucleoside analog which induces mutations in RNA virions. N4-hydroxycytidine was first described in the literature in 1980 as a potent mutagen of bacteria and phage. It has shown antiviral activity against Venezuelan equine encephalitis virus, and the human coronavirus HCoV-NL63 in vitro. N4-hydroxycytodine has been shown to inhibit SARS-CoV-2 as well as other human and bat coronaviruses in mice and human airway epithelial cells. It is orally bioavailable in mice and distributes into tissue before becoming the active 5’-triphosphate form, which is incorporated into the genome of new virions, resulting in the accumulation of inactivating mutations. In non-human primates, N4-hydroxycytidine was poorly orally bioavailable. A [remdesivir] resistant mutant mouse hepatitis virus has also been shown to have increased sensitivity to N4-hydroxycytidine. The prodrug of N4-hydroxycytidine, [EIDD-2801], is also being investigated for its broad spectrum activity against the coronavirus family of viruses.
Propriétés
IUPAC Name |
1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-4-(hydroxyamino)pyrimidin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N3O6/c13-3-4-6(14)7(15)8(18-4)12-2-1-5(11-17)10-9(12)16/h1-2,4,6-8,13-15,17H,3H2,(H,10,11,16)/t4-,6-,7-,8-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XCUAIINAJCDIPM-XVFCMESISA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C(=O)N=C1NO)C2C(C(C(O2)CO)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CN(C(=O)N=C1NO)[C@H]2[C@@H]([C@@H]([C@H](O2)CO)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13N3O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20186274 | |
| Record name | N(4)-Hydroxycytidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20186274 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
259.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3258-02-4 | |
| Record name | N4-Hydroxycytidine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3258-02-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N(4)-Hydroxycytidine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003258024 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N4-Hydroxycytidine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB15660 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | N(4)-Hydroxycytidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20186274 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-4-(hydroxyimino)-1,2,3,4-tetrahydropyrimidin-2-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | N4-HYDROXYCYTIDINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C3D11PV2O4 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
EIDD-1931's Mechanism of Action: A Technical Guide to a Potent Ribonucleoside Analog
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
EIDD-1931, the active metabolite of the prodrug molnupiravir, is a formidable ribonucleoside analog demonstrating broad-spectrum antiviral activity against a range of RNA viruses. Its primary mechanism of action is the induction of "lethal mutagenesis" or "error catastrophe" within the viral genome. Following cellular uptake, this compound is phosphorylated to its active triphosphate form by host cell kinases. This triphosphate metabolite is then incorporated into nascent viral RNA by the viral RNA-dependent RNA polymerase (RdRp). Due to tautomerization, this compound can be incorporated in place of either cytidine or uridine, leading to an accumulation of mutations in the viral genome with each replication cycle, ultimately resulting in the production of non-viable virions. This guide provides a comprehensive overview of the mechanism of action of this compound, including its metabolic activation, interaction with viral polymerase, and the downstream consequences for viral replication.
Introduction
This compound, chemically known as β-D-N4-hydroxycytidine (NHC), is a ribonucleoside analog that has garnered significant attention for its potent antiviral properties.[1][2] It is the active form of the orally bioavailable prodrug molnupiravir (EIDD-2801).[3][4] The mechanism of this compound is distinct from many other nucleoside analogs that act as chain terminators. Instead, it functions as a viral mutagen, driving the error rate of viral replication beyond a sustainable threshold.[2][4] This in-depth guide explores the molecular intricacies of this compound's mechanism of action, providing a valuable resource for researchers in the field of virology and antiviral drug development.
Cellular Uptake and Metabolic Activation
The journey of this compound as an antiviral agent begins with its entry into the host cell and subsequent conversion to its active form.
Cellular Uptake
This compound is recognized and transported into host cells by human equilibrative nucleoside transporters 1 and 2 (ENT1 and ENT2). This transporter-mediated uptake is a crucial step for the drug to reach the intracellular environment where viral replication occurs.
Phosphorylation Cascade
Once inside the cell, this compound undergoes a series of phosphorylation steps, catalyzed by host cell kinases, to yield its active 5'-triphosphate form, this compound-TP (also known as NHC-TP).[4][5] This multi-step process is essential for the molecule to be recognized as a substrate by the viral RdRp. Recent studies have identified Uridine-cytidine kinase 2 (UCK2) as a key enzyme responsible for the initial phosphorylation of this compound.[6][7] The subsequent phosphorylation steps to the di- and triphosphate forms are carried out by other host kinases.
Mechanism of Viral RNA Mutagenesis
The active this compound-TP acts as a substrate for the viral RNA-dependent RNA polymerase (RdRp), the core enzyme responsible for replicating the viral genome.
Incorporation into Nascent Viral RNA
This compound-TP is incorporated into the newly synthesized viral RNA strand.[4] A key feature of this compound is its ability to exist in two tautomeric forms. This allows it to mimic both cytidine and uridine, leading to its incorporation opposite either guanine or adenine in the template RNA strand.
Induction of Lethal Mutagenesis
The incorporation of this compound into the viral RNA does not immediately terminate chain elongation. Instead, the newly synthesized RNA strand containing this compound can then serve as a template for subsequent rounds of replication. During this process, the incorporated this compound can be read as either a cytosine or a uracil by the RdRp, leading to the introduction of mutations (transitions) in the daughter strands. This accumulation of mutations across the viral genome with each replication cycle is termed "lethal mutagenesis" or "error catastrophe," ultimately resulting in the production of non-functional viral proteins and non-viable progeny virions.[2]
Quantitative Data on Antiviral Activity
The antiviral efficacy of this compound has been quantified against a variety of RNA viruses in different cell lines. The following tables summarize the reported 50% effective concentration (EC50), 50% inhibitory concentration (IC50), and 50% cytotoxic concentration (CC50) values.
Table 1: Antiviral Activity of this compound against Coronaviruses
| Virus | Cell Line | EC50/IC50 (µM) | CC50 (µM) | Selectivity Index (SI) | Reference |
| SARS-CoV-2 | Vero | 0.3 | >10 | >33.3 | [8] |
| SARS-CoV-2 | Calu-3 | 0.08 | >10 | >125 | [8] |
| MERS-CoV | Vero | 0.15 | >10 | >66.7 | |
| SARS-CoV | Vero | 0.1 | >10 | >100 | [4] |
Table 2: Antiviral Activity of this compound against Other RNA Viruses
| Virus | Cell Line | EC50/IC50 (µM) | CC50 (µM) | Selectivity Index (SI) | Reference |
| Enterovirus 71 (EV-A71) | RD | 5.13 ± 0.56 | 80.47 ± 0.02 | 15.69 | [8][9] |
| Enterovirus 71 (EV-A71) | Vero | 7.04 ± 0.38 | 14.07 ± 0.43 | 2.0 | [8][9] |
| Enterovirus 71 (EV-A71) | Huh-7 | 4.43 ± 0.33 | 34.09 ± 0.06 | 7.69 | [8][9] |
| Influenza A Virus | MDCK | Not Specified | >100 | - | [4] |
| Respiratory Syncytial Virus (RSV) | HEp-2 | 0.5 | >100 | >200 | [4] |
| Ebola Virus (EBOV) | Vero | 0.7 | >10 | >14.3 | [4] |
| Venezuelan Equine Encephalitis Virus (VEEV) | Vero | 0.2 | >10 | >50 | [4] |
Detailed Experimental Protocols
This section provides an overview of the methodologies for key experiments used to characterize the antiviral activity of this compound.
Viral Yield Reduction Assay (Plaque Assay)
This assay quantifies the amount of infectious virus produced in the presence of an antiviral compound.
Objective: To determine the concentration of this compound that reduces the production of infectious virus particles by a certain percentage (e.g., 50% or 90%).
General Protocol:
-
Cell Seeding: Plate a suitable host cell line (e.g., Vero E6 for coronaviruses) in 6- or 12-well plates to form a confluent monolayer.
-
Virus Infection: Infect the cell monolayer with the virus at a specific multiplicity of infection (MOI), typically between 0.01 and 0.1, in the presence of serial dilutions of this compound or a vehicle control (e.g., DMSO).
-
Incubation: Incubate the infected plates for a period that allows for one or more rounds of viral replication (e.g., 24-72 hours, depending on the virus).
-
Harvesting: Collect the supernatant containing the progeny virions.
-
Plaque Titration: Perform a plaque assay on fresh cell monolayers using serial dilutions of the harvested supernatant. This involves infecting the cells, overlaying with a semi-solid medium (e.g., agarose or methylcellulose) to restrict virus spread to adjacent cells, and incubating until visible plaques (zones of cell death) are formed.
-
Staining and Counting: Stain the cell monolayer with a dye such as crystal violet to visualize and count the plaques.
-
Data Analysis: Calculate the viral titer (Plaque Forming Units per mL or PFU/mL) for each concentration of this compound. The EC50 or EC90 is determined by plotting the percentage of viral yield reduction against the log of the drug concentration.
References
- 1. researchgate.net [researchgate.net]
- 2. icgeb.org [icgeb.org]
- 3. Discovery, Development, and Patent Trends on Molnupiravir: A Prospective Oral Treatment for COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Accelerated first-in-human clinical trial of EIDD-2801/MK-4482 (molnupiravir), a ribonucleoside analog with potent antiviral activity against SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Uridine–cytidine kinase 2 potentiates the mutagenic influence of the antiviral β-d-N4-hydroxycytidine - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. The current state of validated small molecules inhibiting SARS-CoV-2 nonstructural proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Molnupiravir and Its Active Form, this compound, Show Potent Antiviral Activity against Enterovirus Infections In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
β-D-N4-hydroxycytidine (NHC): A Technical Guide on its Antiviral Properties
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
β-D-N4-hydroxycytidine (NHC), the active metabolite of the prodrug molnupiravir (EIDD-2801), is a potent, orally bioavailable ribonucleoside analog with broad-spectrum antiviral activity against a range of RNA viruses.[1][2][3] This technical guide provides an in-depth overview of the core antiviral properties of NHC, including its mechanism of action, quantitative efficacy data, and detailed experimental protocols for its evaluation. The information presented is intended to support researchers, scientists, and drug development professionals in their efforts to understand and advance the therapeutic potential of NHC and related compounds.
Mechanism of Action: Lethal Mutagenesis
The primary antiviral mechanism of NHC is "lethal mutagenesis" or "error catastrophe".[3][4] Unlike chain-terminating nucleoside analogs, NHC is incorporated into the nascent viral RNA by the viral RNA-dependent RNA polymerase (RdRp) and does not immediately halt chain elongation.[5][6]
Once incorporated, the N4-hydroxy group of NHC can exist in two tautomeric forms. This allows it to mimic both cytidine and uridine, leading to ambiguous base pairing during subsequent rounds of viral replication.[3] This introduction of a high number of mutations throughout the viral genome ultimately results in non-viable viral progeny.[4]
Below is a signaling pathway diagram illustrating the intracellular conversion of the prodrug molnupiravir to its active form and its subsequent mechanism of action.
Caption: Intracellular activation and mechanism of action of NHC.
Quantitative Antiviral Activity
The tables below summarize the in vitro efficacy and cytotoxicity of NHC and its derivatives against various RNA viruses.
Table 1: Antiviral Activity of NHC against Coronaviruses
| Virus | Cell Line | EC50 (µM) | CC50 (µM) | Selectivity Index (SI) | Reference |
| SARS-CoV-2 | Vero | 0.3 | >10 | >33.3 | [7] |
| SARS-CoV-2 | Calu-3 | 0.08 | >10 | >125 | [2] |
| SARS-CoV-2 | Vero E6 | 3.50 (for an NHC analog) | >100 | >28.6 | [3] |
| MERS-CoV | HAE cultures | Not specified | Not specified | Not specified | [8] |
Table 2: Antiviral Activity of NHC against Other RNA Viruses
| Virus | Cell Line | EC50 (µM) | CC50 (µM) | Selectivity Index (SI) | Reference |
| Influenza A (H1N1) | Vero | 5.80 (for an NHC analog) | >100 | >17.2 | [3] |
| Influenza A (H3N2) | Vero | 7.30 (for an NHC analog) | >100 | >13.7 | [3] |
| Influenza B | Vero | 3.40 (for an NHC analog) | >100 | >29.4 | [3] |
| DENV-2 | imHC | 3.95 (for an NHC analog) | >100 | >25.3 | [3] |
| DENV-2 | imHC | Not specified | >100 | Not specified | [9] |
| ZIKV | imHC | Not specified | >100 | Not specified | [9] |
| CHIKV | Vero | Not specified | >100 | Not specified | [9] |
| RSV-A | HEp-2 | Not specified | >100 | Not specified | [9] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to evaluate the antiviral properties of NHC.
Antiviral Activity Assay (Plaque Reduction Assay)
This assay determines the concentration of a compound required to reduce the number of viral plaques by 50% (EC50).
Materials:
-
Vero E6 cells (or other susceptible cell line)
-
Dulbecco's Modified Eagle Medium (DMEM) supplemented with fetal bovine serum (FBS) and antibiotics
-
Virus stock of known titer (e.g., SARS-CoV-2)
-
β-D-N4-hydroxycytidine (NHC)
-
Overlay medium (e.g., 1.2% Avicel RC-591 in DMEM)
-
Crystal violet staining solution (0.1% crystal violet in 20% ethanol)
-
Phosphate-buffered saline (PBS)
-
6-well or 24-well plates
Procedure:
-
Seed 6-well or 24-well plates with Vero E6 cells and grow to 90-100% confluency.[10]
-
Prepare serial dilutions of NHC in serum-free DMEM.
-
Aspirate the growth medium from the cell monolayers and wash with PBS.
-
Infect the cells with virus at a multiplicity of infection (MOI) that will produce countable plaques (e.g., 100 plaque-forming units [PFU]/well).[11]
-
Incubate for 1 hour at 37°C to allow for viral adsorption.[11]
-
Remove the viral inoculum and wash the cells with PBS.
-
Add the NHC dilutions to the respective wells. Include a virus-only control (no drug) and a cell-only control (no virus, no drug).
-
Overlay the cells with the overlay medium containing the corresponding concentration of NHC.[10]
-
Incubate the plates at 37°C in a CO2 incubator for a period sufficient for plaque formation (e.g., 48-72 hours).
-
After incubation, fix the cells with 10% formaldehyde for at least 30 minutes.[10]
-
Remove the overlay and stain the cells with crystal violet solution for 15-30 minutes.[10]
-
Gently wash the wells with water and allow them to dry.
-
Count the number of plaques in each well.
-
Calculate the percentage of plaque reduction for each NHC concentration compared to the virus-only control.
-
Determine the EC50 value by plotting the percentage of plaque reduction against the log of the NHC concentration and fitting the data to a dose-response curve.[12]
Viral Load Quantification by qRT-PCR
This method quantifies the amount of viral RNA in a sample following treatment with NHC.
Materials:
-
Viral RNA extraction kit
-
Reverse transcriptase
-
qPCR master mix with a fluorescent dye (e.g., SYBR Green or TaqMan probe)
-
Primers and probe specific to the target viral gene
-
Real-time PCR instrument
-
Nuclease-free water
Procedure:
-
Infect cells with the virus and treat with various concentrations of NHC as described in the antiviral activity assay.
-
At a specified time post-infection, harvest the cell supernatant or cell lysate.
-
Extract viral RNA from the samples using a commercial viral RNA extraction kit according to the manufacturer's instructions.
-
Perform reverse transcription to synthesize complementary DNA (cDNA) from the extracted viral RNA.
-
Set up the qPCR reaction by combining the cDNA, qPCR master mix, specific primers, and probe (if using a TaqMan assay).
-
Run the qPCR reaction in a real-time PCR instrument using an appropriate thermal cycling protocol.
-
Generate a standard curve using known quantities of a plasmid containing the target viral gene sequence.
-
Quantify the viral RNA in the samples by comparing their Ct values to the standard curve.[13]
-
Analyze the reduction in viral load for each NHC concentration compared to the untreated control.
NHC-TP Incorporation Assay by Viral RdRp
This biochemical assay directly measures the incorporation of the active form of NHC (NHC-TP) into an RNA strand by the viral RdRp.
Materials:
-
Purified viral RdRp complex (e.g., SARS-CoV-2 nsp12/nsp7/nsp8)
-
RNA primer/template duplex
-
NHC-triphosphate (NHC-TP)
-
Natural ribonucleoside triphosphates (ATP, CTP, GTP, UTP)
-
Radiolabeled nucleotide (e.g., [α-32P]NTP) or fluorescently labeled primer
-
Reaction buffer
-
Denaturing polyacrylamide gel
-
Phosphorimager or fluorescence scanner
Procedure:
-
Set up the reaction mixture containing the purified RdRp, RNA primer/template, and reaction buffer.
-
Initiate the reaction by adding a mixture of NTPs, including NHC-TP and a radiolabeled or fluorescently labeled nucleotide.
-
Incubate the reaction at the optimal temperature for the RdRp (e.g., 37°C) for a defined period.
-
Stop the reaction by adding a quenching buffer (e.g., EDTA).
-
Denature the RNA products and separate them by size using denaturing polyacrylamide gel electrophoresis.
-
Visualize the RNA products using a phosphorimager or fluorescence scanner.
-
Analyze the gel to determine the extent of primer extension and the incorporation of NHC-monophosphate into the growing RNA chain. The efficiency of NHC-TP incorporation can be compared to that of natural NTPs.[14]
Lethal Mutagenesis Assay
This assay assesses the mutagenic effect of NHC on the viral genome.
Materials:
-
Virus stock
-
Susceptible host cells
-
NHC
-
Viral RNA extraction kit
-
Reverse transcriptase and high-fidelity DNA polymerase for cDNA synthesis and amplification
-
Next-generation sequencing (NGS) platform
Procedure:
-
Passage the virus in the presence of sub-lethal concentrations of NHC for one or more rounds of replication.[15]
-
Harvest the progeny virus and extract the viral RNA.
-
Perform reverse transcription and PCR to amplify the entire viral genome or specific regions of interest.
-
Prepare the amplified DNA for NGS.
-
Sequence the viral genomes using a high-throughput sequencing platform.
-
Analyze the sequencing data to identify and quantify mutations in the viral genomes from the NHC-treated and untreated control populations.
-
Determine the mutation frequency and the types of mutations (e.g., transitions, transversions) induced by NHC treatment. An increase in G-to-A and C-to-T transitions is characteristic of NHC-induced mutagenesis.[16]
Visualized Workflows and Relationships
The following diagrams illustrate key experimental workflows and logical relationships in the study of NHC's antiviral properties.
Caption: Experimental workflow for assessing the antiviral efficacy of NHC.
Caption: The process of lethal mutagenesis induced by NHC.
Potential for Host Cell Mutagenesis
A critical consideration in the development of mutagenic ribonucleosides is their potential for off-target effects on the host. Studies have shown that NHC can be metabolized to its diphosphate form, which can then be converted to the corresponding deoxyribonucleoside diphosphate by host ribonucleotide reductase. This creates a pathway for the incorporation of the mutagenic base into host cell DNA, raising concerns about potential genotoxicity.[17] Further investigation into the risk of host mutagenesis is a key area of ongoing research.
Conclusion
β-D-N4-hydroxycytidine is a promising broad-spectrum antiviral agent that acts through a mechanism of lethal mutagenesis. Its efficacy against a variety of RNA viruses, including SARS-CoV-2 and influenza viruses, has been demonstrated in numerous preclinical studies. This technical guide provides a foundational understanding of NHC's antiviral properties, supported by quantitative data and detailed experimental methodologies, to aid in the continued research and development of this and similar antiviral compounds. Careful consideration of its potential for host cell mutagenesis is essential for its safe and effective clinical application.
References
- 1. researchgate.net [researchgate.net]
- 2. The current state of validated small molecules inhibiting SARS-CoV-2 nonstructural proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and biological evaluation of new β-D-N4-hydroxycytidine analogs against SARS-CoV-2, influenza viruses and DENV-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. cdr.lib.unc.edu [cdr.lib.unc.edu]
- 5. biorxiv.org [biorxiv.org]
- 6. researchgate.net [researchgate.net]
- 7. β-d-N4-hydroxycytidine Inhibits SARS-CoV-2 Through Lethal Mutagenesis But Is Also Mutagenic To Mammalian Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Viral Concentration Determination Through Plaque Assays: Using Traditional and Novel Overlay Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Development of a novel plaque reduction neutralisation test for hantavirus infection - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Viral load and Ct values – How do we use quantitative PCR quantitatively? [chs.asu.edu]
- 14. Molnupiravir promotes SARS-CoV-2 mutagenesis via the RNA template - PMC [pmc.ncbi.nlm.nih.gov]
- 15. N4-hydroxycytidine, the active compound of Molnupiravir, promotes SARS-CoV-2 mutagenesis and escape from a neutralizing nanobody - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Decoding molnupiravir-induced mutagenesis in SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Scholarly Article or Book Chapter | β-D-N4-hydroxycytidine (NHC) Inhibits SARS-CoV-2 Through Lethal Mutagenesis But Is Also Mutagenic To Mammalian Cells | ID: 9z903759t | Carolina Digital Repository [cdr.lib.unc.edu]
The Antiviral Mechanism of EIDD-1931: A Technical Guide to Lethal Mutagenesis
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the core antiviral mechanism of EIDD-1931, the active metabolite of the prodrug molnupiravir. This compound functions through a process known as lethal mutagenesis, a potent strategy for inhibiting the replication of a broad spectrum of RNA viruses. This document provides a comprehensive overview of the molecular interactions, quantitative antiviral efficacy, and the experimental methodologies used to characterize this promising antiviral agent.
The Core Mechanism: Viral Error Catastrophe
This compound is a ribonucleoside analog, specifically a derivative of cytidine, that, once inside a host cell, is metabolized into its active triphosphate form.[1] This active form, β-D-N4-hydroxycytidine (NHC) triphosphate, mimics natural ribonucleoside triphosphates and is subsequently incorporated into nascent viral RNA strands by the viral RNA-dependent RNA polymerase (RdRp).[1]
The key to this compound's mutagenic activity lies in the tautomeric nature of its N4-hydroxycytosine base.[2] This allows it to exist in two forms, one that pairs with guanosine (like cytidine) and another that pairs with adenosine (like uridine).[2] This ambiguous base-pairing capability leads to the introduction of mutations during viral RNA replication.[2] As the viral genome undergoes multiple rounds of replication in the presence of this compound, the accumulation of these mutations eventually exceeds a tolerable threshold, leading to a non-viable viral population, a phenomenon termed "error catastrophe" or lethal mutagenesis.[3]
Caption: Mechanism of this compound induced lethal mutagenesis.
Quantitative Data on Antiviral Activity
The antiviral potency of this compound and its prodrug, molnupiravir, has been evaluated against a range of RNA viruses in various cell lines. The following tables summarize key quantitative data from in vitro and clinical studies.
Table 1: In Vitro Antiviral Activity of this compound
| Virus | Cell Line | EC50 (µM) | CC50 (µM) | Selectivity Index (SI) | Reference(s) |
| SARS-CoV-2 | Vero | 0.3 | >10 | >33.3 | |
| MERS-CoV | Vero | 0.15 | >10 | >66.7 | |
| Enterovirus 71 (EV-A71) | RD | 5.13 ± 0.56 | 80.47 ± 0.02 | 15.69 | [2] |
| Enterovirus 71 (EV-A71) | Vero | 7.04 ± 0.38 | 14.07 ± 0.43 | 2.0 | [2] |
| Enterovirus 71 (EV-A71) | Huh-7 | 4.43 ± 0.33 | 34.09 ± 0.06 | 7.69 | [2] |
Table 2: Clinical Trial Data for Molnupiravir in COVID-19 Patients
| Clinical Trial | Dosage | Primary Endpoint | Outcome | Reference(s) |
| Phase 2a | 800 mg | Time to viral RNA clearance | Median 14 days in the molnupiravir group vs. 15 days in the placebo group (p=0.013).[4] | [4] |
| Phase 2a | 800 mg | Detection of infectious virus at day 3 | 1.9% in the molnupiravir group vs. 16.7% in the placebo group (p=0.016).[4] | [4] |
| MOVe-OUT | 800 mg | Hospitalization or death within 29 days | 7.3% in the molnupiravir group vs. 14.1% in the placebo group (approximately 50% reduction).[5] | [5] |
| PANORAMIC | 800 mg | Time to first recovery | Median 9 days in the molnupiravir group vs. 15 days in the usual care group.[6] | [6] |
| PANORAMIC | 800 mg | SARS-CoV-2 detection at day 7 | 21% in the molnupiravir group vs. 3% in the usual care group (p=0.039).[6] | [6] |
Experimental Protocols
The characterization of this compound's antiviral activity and mechanism relies on a set of key experimental protocols. The following provides an overview of the methodologies for assessing antiviral efficacy, cytotoxicity, and viral RNA quantification.
Cell Viability and Cytotoxicity Assay (CC50 Determination)
This assay determines the concentration of the compound that causes a 50% reduction in cell viability.
-
Cell Seeding: Plate cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours.[2]
-
Compound Addition: Add serial dilutions of this compound (e.g., 3-fold dilutions ranging from 200 to 0.01 µM) to the cells.[2] Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plates at 37°C for a period corresponding to the antiviral assay (e.g., 72 hours).[2]
-
Viability Measurement: Assess cell viability using a commercially available kit, such as the CellTiter-Glo Luminescent Cell Viability Assay, which measures ATP levels.[2]
-
Data Analysis: Calculate the CC50 value by fitting the dose-response curve using appropriate software (e.g., Origin 9.0).[2]
Antiviral Activity Assay (EC50 Determination)
This assay determines the concentration of the compound that inhibits viral replication by 50%.
-
Cell Seeding and Infection: Seed cells in a 96-well plate as described above. Infect the cells with the virus at a predetermined multiplicity of infection (MOI) (e.g., 100x TCID50).[2]
-
Compound Treatment: Simultaneously with infection, add serial dilutions of this compound to the wells.
-
Incubation: Incubate the plates at 37°C for a duration sufficient for viral replication and cytopathic effect (CPE) development (e.g., 72 hours).[2]
-
Efficacy Measurement: Measure the antiviral effect, for example, by assessing the inhibition of virus-induced CPE using a cell viability assay as described above.[2]
-
Data Analysis: Calculate the EC50 value from the dose-response curve.[2]
Viral RNA Quantification by qRT-PCR
This method quantifies the amount of viral RNA in cells or supernatant following treatment with the antiviral compound.
-
Sample Collection and RNA Extraction: At a specific time post-infection and treatment (e.g., 30 hours), harvest the cells or supernatant.[2] Extract total RNA using a commercial kit (e.g., RNeasy Mini Kit).[7]
-
Reverse Transcription: Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcriptase enzyme and random primers or gene-specific primers.[8]
-
Quantitative PCR (qPCR): Perform qPCR using primers and probes specific to a viral gene. The amplification of the target gene is monitored in real-time using a fluorescent dye (e.g., SYBR Green) or a labeled probe.[7]
-
Data Analysis: Determine the viral RNA copy number by comparing the cycle threshold (Ct) values of the treated samples to a standard curve of known concentrations of viral RNA.
References
- 1. researchgate.net [researchgate.net]
- 2. Molnupiravir and Its Active Form, this compound, Show Potent Antiviral Activity against Enterovirus Infections In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Molnupiravir and Its Active Form, this compound, Show Potent Antiviral Activity against Enterovirus Infections In Vitro and In Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A phase 2a clinical trial of molnupiravir in patients with COVID-19 shows accelerated SARS-CoV-2 RNA clearance and elimination of infectious virus - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Molnupiravir and Its Antiviral Activity Against COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mims.com [mims.com]
- 7. Optimized qRT-PCR Approach for the Detection of Intra- and Extra-Cellular SARS-CoV-2 RNAs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mcgill.ca [mcgill.ca]
EIDD-1931: A Technical Whitepaper on Preclinical and Foundational Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
EIDD-1931, also known as β-D-N4-hydroxycytidine (NHC), is a potent ribonucleoside analog with broad-spectrum antiviral activity against a range of RNA viruses. It is the active metabolite of the prodrug molnupiravir (EIDD-2801), which was developed to enhance its oral bioavailability.[1][2][3][4] Foundational research has highlighted this compound's efficacy against numerous viral pathogens, including coronaviruses, influenza viruses, and enteroviruses, positioning it as a significant compound in the landscape of antiviral drug development.[2][3][5] This technical guide provides an in-depth overview of the preclinical and foundational research on this compound, focusing on its mechanism of action, in vitro and in vivo efficacy, pharmacokinetic profile, and the experimental methodologies employed in its evaluation.
Mechanism of Action: Viral Error Catastrophe
This compound exerts its antiviral effect through a mechanism known as "lethal mutagenesis" or "viral error catastrophe".[5][6] As a ribonucleoside analog, it mimics the natural building blocks of viral RNA.
The process unfolds in several key steps:
-
Cellular Uptake and Phosphorylation: Following administration, this compound is taken up by host cells. Inside the cell, host kinases phosphorylate this compound to its active 5'-triphosphate form, NHC-triphosphate (NHC-TP).[6][7][8]
-
Incorporation into Viral RNA: The viral RNA-dependent RNA polymerase (RdRp), the enzyme responsible for replicating the viral genome, mistakenly recognizes NHC-TP as a natural ribonucleotide (cytidine triphosphate or uridine triphosphate).[6][8] Consequently, NHC-TP is incorporated into the newly synthesized viral RNA strand.
-
Tautomerization and Mutagenesis: The incorporated NHC can exist in two tautomeric forms, allowing it to pair with either guanosine or adenosine during subsequent rounds of RNA replication.[6] This leads to a significant increase in the frequency of G-to-A and C-to-U transition mutations in the viral genome.
-
Viral Error Catastrophe: The accumulation of these mutations with each replication cycle surpasses a tolerable threshold for the virus, leading to the production of non-viable viral progeny and the ultimate extinction of the viral population.[7]
In Vitro Antiviral Activity
This compound has demonstrated potent in vitro activity against a wide array of RNA viruses. This broad-spectrum efficacy has been consistently observed across various cell lines and viral strains.
Quantitative Data Summary
The following tables summarize the in vitro antiviral activity of this compound against key viral pathogens.
Table 1: Antiviral Activity against Coronaviruses
| Virus | Cell Line | EC50 / IC50 (µM) | CC50 (µM) | Selectivity Index (SI) | Reference |
| SARS-CoV-2 | Vero | 0.3 | >10 | >33.3 | [9] |
| SARS-CoV-2 | Calu-3 | - | >40 | - | [10] |
| MERS-CoV | Calu-3 2B4 | 0.15 | - | - | [9] |
| MERS-CoV | Vero | 0.15 | >10 | >66.7 | |
| SARS-CoV | Vero 76 | 0.1 | - | - | [9] |
| Feline Infectious Peritonitis Virus (FIPV) | - | 0.09 | >100 | >1111 | [11] |
Table 2: Antiviral Activity against Other RNA Viruses
| Virus | Cell Line | EC50 / IC50 (µM) | CC50 (µM) | Selectivity Index (SI) | Reference |
| Enterovirus 71 (EV-A71) | RD | 5.13 ± 0.56 | 80.47 ± 0.02 | 15.69 | [1] |
| Enterovirus 71 (EV-A71) | Vero | 7.04 ± 0.38 | 14.07 ± 0.43 | 2.0 | [1] |
| Enterovirus 71 (EV-A71) | Huh-7 | 4.43 ± 0.33 | 34.09 ± 0.06 | 7.69 | [1] |
| Venezuelan Equine Encephalitis Virus (VEEV) TC-83 | Vero | 0.426 | - | - | |
| Crimean-Congo Hemorrhagic Fever Virus (CCHFV) | Vero E6 | 5.19 ± 1.43 | - | 46.72 | [12] |
EC50: Half-maximal effective concentration; IC50: Half-maximal inhibitory concentration; CC50: Half-maximal cytotoxic concentration; SI: Selectivity Index (CC50/EC50).
Experimental Protocols
Cytopathic Effect (CPE) Protection Assay: This assay is commonly used to determine the antiviral activity of a compound by measuring its ability to protect cells from virus-induced death.
-
Cell Seeding: Appropriate cell lines (e.g., Vero, RD) are seeded in 96-well plates and incubated until a confluent monolayer is formed.[1]
-
Compound Dilution: this compound is serially diluted to various concentrations.
-
Infection and Treatment: The cell culture medium is removed, and cells are infected with the virus at a specific multiplicity of infection (MOI).[13] The diluted compound is then added to the wells.
-
Incubation: The plates are incubated for a defined period (e.g., 48-72 hours) to allow for viral replication and CPE development.[1][13]
-
Quantification of Cell Viability: Cell viability is assessed using a colorimetric assay, such as the CellTiter-Glo Luminescent Cell Viability Assay, which measures ATP levels.[14]
-
Data Analysis: The EC50 and CC50 values are calculated by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.[14]
Viral RNA Quantification by qRT-PCR: This method quantifies the amount of viral RNA to assess the inhibitory effect of the compound on viral replication.
-
Experimental Setup: Cells are seeded, infected, and treated with this compound as described in the CPE assay.
-
RNA Extraction: At a specific time point post-infection (e.g., 30 hours), total RNA is extracted from the cells.[14]
-
Reverse Transcription: The extracted RNA is reverse-transcribed into complementary DNA (cDNA).
-
Quantitative PCR (qPCR): The cDNA is then used as a template for qPCR with primers and probes specific to a viral gene (e.g., the N gene for SARS-CoV-2).[10]
-
Data Analysis: The amount of viral RNA is quantified and compared between treated and untreated samples to determine the extent of inhibition.[14]
In Vivo Efficacy
The antiviral activity of this compound and its prodrug, molnupiravir (EIDD-2801), has been evaluated in various animal models, demonstrating significant therapeutic potential.
Key Findings in Animal Models
-
Coronavirus Models (Mice): In mouse models of SARS-CoV and MERS-CoV infection, both prophylactic and therapeutic oral administration of EIDD-2801 improved pulmonary function, reduced virus titers in the lungs, and mitigated body weight loss.[5] For SARS-CoV, a therapeutic dose of 500 mg/kg initiated up to 48 hours post-infection was effective.[5]
-
Enterovirus Model (Mice): In a lethal EV-A71 challenge model in 1-day-old ICR suckling mice, intraperitoneal administration of this compound and EIDD-2801 (at doses up to 200 mg/kg) protected the mice from death and significantly reduced viral loads in various tissues, including the brain, heart, and lungs.[2][15]
-
Influenza and RSV Models (Mice): this compound administered at 100 and 400 mg/kg twice daily reduced lung viral titers in mouse models of respiratory syncytial virus (RSV) and H1N1 influenza A virus infection.
-
Zika Virus Model (Mice): In a fatal ZIKV challenge model in suckling mice, intraperitoneal injection of EIDD-2801 (100 mg/kg) and this compound (50 mg/kg) provided significant protection against mortality and reduced viral RNA levels in the blood.[12]
-
Venezuelan Equine Encephalitis Virus (VEEV) Model (Mice): Oral treatment with this compound (300 and 500 mg/kg, twice daily) resulted in 90% survival in mice lethally challenged with VEEV.[16]
Quantitative Data Summary
Table 3: In Vivo Efficacy of this compound and its Prodrug EIDD-2801
| Virus | Animal Model | Compound | Dose and Route | Key Outcomes | Reference |
| SARS-CoV | C57BL/6 Mice | EIDD-2801 | 500 mg/kg, oral | Reduced lung hemorrhage and viral titers | [5] |
| MERS-CoV | C57BL/6 hDPP4 Mice | EIDD-2801 | - | Improved pulmonary function, reduced viral titer | [5] |
| EV-A71 | 1-day-old ICR Suckling Mice | This compound / EIDD-2801 | 200 mg/kg, i.p. | Protected against lethal challenge, reduced viral loads in tissues | [2][15] |
| ZIKV | 1-day-old ICR Suckling Mice | EIDD-2801 / this compound | 100 mg/kg / 50 mg/kg, i.p. | Protected against mortality, reduced viremia | [12] |
| VEEV | Mice | This compound | 300-500 mg/kg, oral | 90% survival rate | [16] |
| Influenza A (H1N1) | Mice | This compound | 100-400 mg/kg, b.i.d. | Reduced lung viral titers | |
| RSV | Mice | This compound | 100-400 mg/kg, b.i.d. | Reduced lung viral titers |
Experimental Protocols
General In Vivo Efficacy Study Workflow:
-
Animal Model Selection: A suitable animal model susceptible to the virus of interest is chosen (e.g., C57BL/6 mice for SARS-CoV, ICR suckling mice for EV-A71).[2][5]
-
Acclimatization: Animals are acclimatized to the laboratory conditions before the experiment.
-
Infection: Animals are infected with a specific dose of the virus via an appropriate route (e.g., intranasal for respiratory viruses, intraperitoneal for systemic infections).[2][5]
-
Treatment: The test compound (this compound or EIDD-2801) is administered at various doses and schedules (prophylactic or therapeutic) via a specified route (e.g., oral gavage, intraperitoneal injection).[2][5] A vehicle control group is always included.
-
Monitoring: Animals are monitored daily for clinical signs of disease, such as weight loss, morbidity, and mortality.[5]
-
Sample Collection: At predetermined time points, tissues (e.g., lungs, brain) and blood are collected for virological and pathological analysis.[2]
-
Analysis: Viral load in tissues is quantified using methods like plaque assays or qRT-PCR.[2] Lung function and histopathology may also be assessed.
-
Data Interpretation: The efficacy of the treatment is determined by comparing the outcomes in the treated groups to the vehicle control group.
Pharmacokinetics
Understanding the pharmacokinetic (PK) profile of this compound is crucial for its development as a therapeutic agent. While this compound has good oral bioavailability in rodents, its prodrug, molnupiravir (EIDD-2801), was developed to improve bioavailability in higher species, including non-human primates and humans.[1][2]
Pharmacokinetic Profile
-
Absorption and Metabolism: Molnupiravir (EIDD-2801) is rapidly absorbed and hydrolyzed by plasma esterases to release the active form, this compound.[7][8]
-
Time to Maximum Concentration (Tmax): In healthy human volunteers receiving molnupiravir, this compound appears rapidly in the plasma, with a median Tmax of 1.00 to 1.75 hours.[7]
-
Half-life (t1/2): The plasma half-life of this compound is relatively short, approximately 1 hour, although a slower elimination phase with a half-life of around 7.1 hours has been observed at higher or multiple doses.[7][17]
-
Distribution: this compound is widely distributed into various tissues where it is converted to its active triphosphate form.[7][17] Studies have shown it can reach effective levels in the brain, which is important for treating neurological infections.[11]
-
Effect of Disease States: Preclinical studies in rats have shown that various disease states can alter the pharmacokinetics of this compound. For instance, liver and gastric injury were associated with decreased plasma exposure, while kidney injury and neuropathic pain led to increased exposure.[18][19] These findings suggest that dose adjustments may be necessary for patients with certain comorbidities.[18][19]
Quantitative Data Summary
Table 4: Pharmacokinetic Parameters of this compound in Healthy Humans (Following Molnupiravir Administration)
| Parameter | Value | Condition | Reference |
| Tmax | 1.00 - 1.75 hours | Single and multiple doses | [7] |
| t1/2 | ~1 hour | Single dose | [7] |
| t1/2 (slower phase) | ~7.1 hours | Higher/multiple doses | [7] |
Resistance
A key advantage of this compound's mechanism of lethal mutagenesis is that it may have a higher barrier to the development of viral resistance compared to antivirals that simply block polymerase activity. Furthermore, this compound has shown increased potency against coronaviruses that have developed resistance mutations to other nucleoside analog inhibitors like remdesivir.[5][20][21]
Conclusion
The extensive body of preclinical and foundational research on this compound firmly establishes it as a broad-spectrum antiviral agent with a novel mechanism of action. Its potent in vitro activity against a wide range of RNA viruses, coupled with significant in vivo efficacy in various animal models, underscores its therapeutic potential. The development of its prodrug, molnupiravir, successfully addressed pharmacokinetic challenges, leading to its authorization for clinical use against SARS-CoV-2. The data compiled in this technical guide highlight the robust scientific foundation supporting this compound and provide a comprehensive resource for researchers and drug development professionals in the ongoing effort to combat viral diseases.
References
- 1. mdpi.com [mdpi.com]
- 2. Molnupiravir and Its Active Form, this compound, Show Potent Antiviral Activity against Enterovirus Infections In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 3. molnufip.com [molnufip.com]
- 4. molnufip.com [molnufip.com]
- 5. An orally bioavailable broad-spectrum antiviral inhibits SARS-CoV-2 in human airway epithelial cell cultures and multiple coronaviruses in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Accelerated first-in-human clinical trial of EIDD-2801/MK-4482 (molnupiravir), a ribonucleoside analog with potent antiviral activity against SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Human Safety, Tolerability, and Pharmacokinetics of Molnupiravir, a Novel Broad-Spectrum Oral Antiviral Agent with Activity against SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. This compound | SARS-CoV | Topoisomerase | HCV Protease | TargetMol [targetmol.com]
- 10. researchgate.net [researchgate.net]
- 11. ccah.vetmed.ucdavis.edu [ccah.vetmed.ucdavis.edu]
- 12. In vitro and in vivo efficacy of Molnupiravir against Zika virus infections - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Molnupiravir and Its Active Form, this compound, Show Potent Antiviral Activity against Enterovirus Infections In Vitro and In Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. pubs.acs.org [pubs.acs.org]
- 19. Impact of Disease States on the Oral Pharmacokinetics of this compound (an Active Form of Molnupiravir) in Rats for Implication in the Dose Adjustment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. selleckchem.com [selleckchem.com]
- 21. This compound | SARS-CoV-2 inhibitor | Probechem Biochemicals [probechem.com]
An In-depth Technical Guide to β-D-N4-hydroxycytidine (EIDD-1931)
For Researchers, Scientists, and Drug Development Professionals
Abstract
β-D-N4-hydroxycytidine (NHC), also known as EIDD-1931, is a potent ribonucleoside analog that has demonstrated broad-spectrum antiviral activity against a range of RNA viruses. As the active metabolite of the prodrug Molnupiravir, NHC exerts its antiviral effect through a mechanism of lethal mutagenesis. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and biological activity of NHC. Detailed experimental protocols for its synthesis, in vitro evaluation, and quantification in biological matrices are presented to facilitate further research and development.
Chemical Structure and Physicochemical Properties
β-D-N4-hydroxycytidine is a cytidine analog characterized by a hydroxyl group at the N4 position of the cytosine base. This modification is critical to its mechanism of action.
Table 1: Chemical and Physical Properties of β-D-N4-hydroxycytidine
| Property | Value | Reference(s) |
| IUPAC Name | 1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-4-(hydroxyamino)pyrimidin-2-one | [1][2] |
| Synonyms | This compound, NHC, N4-Hydroxycytidine | [1][3] |
| CAS Number | 3258-02-4 | [1][4][5] |
| PubChem CID | 197020 | [1][6] |
| Molecular Formula | C₉H₁₃N₃O₆ | [1][4][7] |
| Molecular Weight | 259.22 g/mol | [1][5][7] |
| Solubility | DMSO: 10 mg/mL, 20 mg/mL, 25 mg/mLPBS (pH 7.2): 10 mg/mLWater: 15 mg/mL (with slight warming) | [4][5][8] |
| Storage | Lyophilized: -20°C, desiccated (stable for 24 months)In solution: -20°C (use within 3 months) | [5] |
Mechanism of Action: Lethal Mutagenesis
The antiviral activity of β-D-N4-hydroxycytidine stems from its ability to induce an "error catastrophe" during viral replication.[9] The key to this mechanism lies in the tautomeric nature of the N4-hydroxycytosine base. It can exist in two forms: an amino form that mimics cytidine and an imino form that mimics uridine.[10]
This dual identity allows the triphosphate form of NHC (NHC-TP) to be incorporated into the nascent viral RNA by the RNA-dependent RNA polymerase (RdRp) opposite either guanine (as a cytidine analog) or adenine (as a uridine analog).[11] Once incorporated, the NHC in the template strand can then direct the incorporation of either adenine or guanine in the subsequent round of replication, leading to an accumulation of G-to-A and C-to-T transition mutations throughout the viral genome.[12] This rapid increase in mutations ultimately proves lethal to the virus.
Metabolic Activation Pathway
β-D-N4-hydroxycytidine is the active metabolite of the orally administered prodrug Molnupiravir (EIDD-2801).[4][13] Molnupiravir is designed to increase the bioavailability of NHC.[14]
Caption: Metabolic activation of Molnupiravir to active NHC-TP.
Antiviral Activity
β-D-N4-hydroxycytidine has demonstrated potent in vitro activity against a wide array of RNA viruses. The table below summarizes its efficacy, presented as 50% effective concentration (EC₅₀) or 50% inhibitory concentration (IC₅₀) values from various studies.
Table 2: In Vitro Antiviral Activity of β-D-N4-hydroxycytidine (NHC)
| Virus | Cell Line | EC₅₀ / IC₅₀ (µM) | Reference(s) |
| Coronaviridae | |||
| SARS-CoV-2 | Vero | 0.3 | [8][15] |
| SARS-CoV-2 | Calu-3 | 0.08 - 0.4 | [16][17] |
| SARS-CoV-2 | hACE2-A549 | 0.1 - 3.0 | [16][17] |
| SARS-CoV | Vero 76 | 0.1 | [5][8][15] |
| MERS-CoV | Calu-3 2B4 | 0.15 | [8][15] |
| MERS-CoV | Vero | 0.56 | [18] |
| Murine Hepatitis Virus (MHV) | DBT | 0.17 | [18] |
| Feline Infectious Peritonitis Virus (FIPV) | CRFK | 0.09 | [19] |
| Flaviviridae | |||
| Hepatitis C Virus (HCV) | Huh-7 | - | [2][5] |
| Togaviridae | |||
| Venezuelan Equine Encephalitis Virus (VEEV) | Vero | 0.426 | [8] |
| Chikungunya Virus (CHIKV) | Huh-7 | 0.8 | [20] |
| Enteroviridae | |||
| Enterovirus 71 (EV-A71) | RD | 5.13 ± 0.56 | [21] |
| Enterovirus 71 (EV-A71) | Vero | 7.04 ± 0.38 | [21] |
| Enterovirus 71 (EV-A71) | Huh-7 | 4.43 ± 0.33 | [21] |
Experimental Protocols
Synthesis of β-D-N4-hydroxycytidine
Several synthetic routes to NHC have been reported, commonly starting from uridine. A general approach involves the protection of the hydroxyl groups of uridine, activation of the C4 position of the pyrimidine ring, reaction with hydroxylamine, and subsequent deprotection.
Example Protocol Outline (adapted from multiple sources): [14][22][23]
-
Protection: Protect the 2', 3', and 5'-hydroxyl groups of uridine using a suitable protecting group such as tert-butyldimethylsilyl (TBDMS) chloride in the presence of imidazole in DMF.
-
C4 Activation: Activate the C4 carbonyl group of the protected uridine. This can be achieved through various methods, including:
-
Reaction with a peptide coupling agent like (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (BOP) in the presence of a base like cesium carbonate.
-
Conversion to a 4-chloropyrimidinone intermediate using reagents like triphenylphosphine and carbon tetrachloride.
-
-
Hydroxylamine Reaction: React the activated intermediate with hydroxylamine hydrochloride in the presence of a base such as diisopropylethylamine (DIEA) to form the N4-hydroxycytidine moiety.
-
Deprotection: Remove the silyl protecting groups using a fluoride source like triethylamine trihydrofluoride (Et₃N•3HF) or ammonium fluoride to yield β-D-N4-hydroxycytidine.
-
Purification: The final product is typically purified by recrystallization or chromatography.
In Vitro Antiviral Activity Assay
A common method to assess the antiviral efficacy of NHC is the cytopathic effect (CPE) inhibition assay or a virus yield reduction assay.
General Protocol for CPE Inhibition Assay: [16][21][24][25]
-
Cell Seeding: Seed a suitable host cell line (e.g., Vero E6 for SARS-CoV-2) in 96-well plates and incubate to allow for the formation of a confluent monolayer.
-
Compound Dilution: Prepare a serial dilution of β-D-N4-hydroxycytidine in cell culture medium.
-
Infection: Infect the cell monolayers with the virus at a predetermined multiplicity of infection (MOI).
-
Treatment: After a brief viral adsorption period, remove the inoculum and add the media containing the different concentrations of NHC. Include appropriate controls (virus-only and cells-only).
-
Incubation: Incubate the plates for a period sufficient for the virus to cause a visible cytopathic effect in the control wells (typically 48-72 hours).
-
CPE Assessment: Evaluate the CPE in each well, often aided by staining with a vital dye like neutral red or crystal violet.
-
Data Analysis: Determine the EC₅₀ value by plotting the percentage of CPE inhibition against the drug concentration and fitting the data to a dose-response curve.
References
- 1. N4-Hydroxycytidine | C9H13N3O6 | CID 197020 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. santiago-lab.com [santiago-lab.com]
- 3. selleckchem.com [selleckchem.com]
- 4. caymanchem.com [caymanchem.com]
- 5. Beta-d-N4-Hydroxycytidine | Cell Signaling Technology [cellsignal.com]
- 6. β-D-N<sup>4</sup>-hydroxycytidine | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 7. Beta-D-N4-hydroxycytidine | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
- 8. N(4)-hydroxycytidine | 3258-02-4 [chemicalbook.com]
- 9. GSRS [gsrs.ncats.nih.gov]
- 10. Development and validation of assays for the quantification of β-D-N4-hydroxycytidine in human plasma and β-D-N4-hydroxycytidine-triphosphate in peripheral blood mononuclear cell lysates - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Development and Validation of a High-Performance Liquid Chromatography with Tandem Mass Spectrometry (HPLC-MS/MS) Method for Quantification of Major Molnupiravir Metabolite (β-D-N4-hydroxycytidine) in Human Plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Development and validation of assays for the quantification of β-D-N4-hydroxycytidine in human plasma and β-D-N4-hydroxycytidine-triphosphate in peripheral blood mononuclear cell lysates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Synthesis and biological evaluation of new β-D-N4-hydroxycytidine analogs against SARS-CoV-2, influenza viruses and DENV-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 14. This compound | SARS-CoV | Topoisomerase | HCV Protease | TargetMol [targetmol.com]
- 15. biorxiv.org [biorxiv.org]
- 16. biorxiv.org [biorxiv.org]
- 17. Small-Molecule Antiviral β-d-N4-Hydroxycytidine Inhibits a Proofreading-Intact Coronavirus with a High Genetic Barrier to Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 18. ccah.vetmed.ucdavis.edu [ccah.vetmed.ucdavis.edu]
- 19. medchemexpress.com [medchemexpress.com]
- 20. Molnupiravir and Its Active Form, this compound, Show Potent Antiviral Activity against Enterovirus Infections In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 21. pubs.rsc.org [pubs.rsc.org]
- 22. researchgate.net [researchgate.net]
- 23. In Vitro Antiviral Testing | IAR | USU [qanr.usu.edu]
- 24. Rapid in vitro assays for screening neutralizing antibodies and antivirals against SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Development and Validation of a High-Performance Liquid Chromatography with Tandem Mass Spectrometry (HPLC-MS/MS) Method for Quantification of Major Molnupiravir Metabolite (β-D-N4-hydroxycytidine) in Human Plasma [mdpi.com]
EIDD-1931 and the Induction of Viral Error Catastrophe: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth examination of the antiviral agent EIDD-1931, the active metabolite of molnupiravir, and its role in inducing viral error catastrophe. The document outlines the molecular mechanisms, summarizes key quantitative data from preclinical and clinical studies, and details the experimental protocols used to evaluate its efficacy.
Introduction
This compound (β-D-N4-hydroxycytidine) is a ribonucleoside analog with broad-spectrum activity against a range of RNA viruses.[1][2][3] It is the active form of the prodrug molnupiravir (EIDD-2801), which was developed to improve oral bioavailability.[4] The primary mechanism of action of this compound is the induction of "viral error catastrophe," a process that drives an accumulation of mutations in the viral genome to a point that is incompatible with viral viability and propagation.[2][5][6] This guide delves into the specifics of this mechanism and the experimental evidence that substantiates it.
Mechanism of Action: Driving Lethal Mutagenesis
The antiviral activity of this compound is a multi-step process that begins with its conversion into the active triphosphate form and culminates in the generation of a non-viable viral progeny.
Following oral administration, the prodrug molnupiravir is rapidly hydrolyzed in the plasma to this compound.[4] Host cell kinases then phosphorylate this compound to its active 5'-triphosphate form, NHC-triphosphate (NHC-TP).[5] This active metabolite is a substrate for the viral RNA-dependent RNA polymerase (RdRp).[2]
The viral RdRp incorporates NHC-TP into the nascent viral RNA strand.[1] The key to this compound's mutagenic effect lies in its ability to exist in two tautomeric forms. This allows it to mimic both cytidine and uridine, leading to ambiguous base pairing during viral replication.[7] Consequently, when the viral RNA containing NHC is used as a template for further replication, the RdRp can incorporate either guanine (pairing with the cytidine-like form) or adenine (pairing with the uridine-like form) opposite the NHC residue. This results in a significant increase in G-to-A and C-to-U transitions in the viral genome.[8] The accumulation of these mutations across the viral genome ultimately leads to the production of non-functional viral proteins and prevents the assembly of viable viral particles, a state known as viral error catastrophe.[2][6]
Quantitative Data Summary
The following tables summarize the in vitro and in vivo efficacy of this compound and its prodrug molnupiravir against various RNA viruses.
Table 1: In Vitro Antiviral Activity of this compound
| Virus | Cell Line | Assay Type | EC50 (µM) | CC50 (µM) | Selectivity Index (SI) | Reference(s) |
| MERS-CoV | Calu-3 2B4 | Not Specified | 0.15 | >10 | >66.7 | [3] |
| SARS-CoV | Vero 76 | Not Specified | 0.1 | Not Specified | Not Specified | [3] |
| SARS-CoV-2 | Vero | Not Specified | 0.3 | >10 | >33.3 | [3] |
| Enterovirus A71 (EV-A71) | RD | CPE Protection | 5.13 ± 0.56 | 80.47 ± 0.02 | 15.69 | [8] |
| Enterovirus A71 (EV-A71) | Vero | CPE Protection | 7.04 ± 0.38 | 14.07 ± 0.43 | 2.0 | [8] |
| Enterovirus A71 (EV-A71) | Huh-7 | CPE Protection | 4.43 ± 0.33 | 34.09 ± 0.06 | 7.69 | [8] |
| Feline Infectious Peritonitis Virus (FIPV) | CRFK | Not Specified | 0.09 | >100 | >1111 | [4] |
Table 2: In Vivo Efficacy of this compound and Molnupiravir against Enterovirus A71 in a Mouse Model
| Compound | Dosage (mg/kg) | Administration Route | Outcome | Reference(s) |
| This compound | 200 | Intraperitoneal | Significant reduction in viral loads in brain, heart, intestine, liver, limb muscle, and lung. | [8] |
| Molnupiravir (EIDD-2801) | 200 | Intraperitoneal | Significant reduction in viral loads in brain, heart, intestine, liver, limb muscle, and lung. | [8] |
Table 3: Virologic Outcomes from the MOVe-OUT Clinical Trial of Molnupiravir in Non-hospitalized Adults with COVID-19
| Parameter | Molnupiravir (800 mg twice daily for 5 days) | Placebo | Reference(s) |
| Infectious Virus Detection (Day 3) | 0% of participants | 21% of participants | [9][10] |
| Infectious Virus Detection (End of Treatment) | Not specified | 2% of participants | [9][10] |
| Median Number of Viral RNA Transition Errors | 143.5 | 15 | [9][10] |
| Median Number of Viral RNA Transversion Errors | 2 | 2 | [9][10] |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in this guide.
In Vitro Antiviral Activity Assays
4.1.1. Cytopathic Effect (CPE) Protection Assay (for EC50 Determination)
This assay determines the concentration of an antiviral compound that is required to protect 50% of host cells from virus-induced cell death.
-
Cell Seeding: Host cells (e.g., RD, Vero, Huh-7) are seeded in 96-well plates and incubated to form a confluent monolayer.[8][11]
-
Compound Preparation: The test compound (this compound or molnupiravir) is serially diluted to various concentrations.
-
Infection and Treatment: The cell monolayers are infected with the virus (e.g., EV-A71) at a predetermined multiplicity of infection (MOI).[8] Immediately after infection, the different concentrations of the test compound are added to the wells. Control wells include uninfected cells (cell control) and infected cells without the compound (virus control).
-
Incubation: The plates are incubated for a period sufficient to observe significant CPE in the virus control wells (e.g., 72 hours).[8]
-
Quantification of Cell Viability: Cell viability is assessed using a colorimetric or fluorometric assay, such as the CellTiter-Glo Luminescent Cell Viability Assay.[8] This assay measures ATP levels, which correlate with the number of viable cells.
-
Data Analysis: The half-maximal effective concentration (EC50) is calculated by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.[8]
4.1.2. Cytotoxicity Assay (for CC50 Determination)
This assay determines the concentration of a compound that causes a 50% reduction in the viability of uninfected host cells.
-
Cell Seeding: Host cells are seeded in 96-well plates as described for the CPE assay.[1]
-
Compound Treatment: Serial dilutions of the test compound are added to the uninfected cells.
-
Incubation: The plates are incubated for the same duration as the CPE assay.
-
Quantification of Cell Viability: Cell viability is measured using a suitable assay (e.g., CellTiter-Glo).[8]
-
Data Analysis: The half-maximal cytotoxic concentration (CC50) is calculated from the dose-response curve of cell viability versus compound concentration.[8]
In Vivo Antiviral Efficacy in a Mouse Model
This protocol describes the evaluation of this compound and molnupiravir in a lethal enterovirus A71 (EV-A71) infection model in suckling mice.[8]
-
Animal Model: One-day-old ICR suckling mice are used for the study.[8]
-
Infection: Mice are infected with a lethal dose of EV-A71 (e.g., 10^6 PFU per mouse) via intraperitoneal injection.[8]
-
Treatment: A few hours post-infection, the mice are treated with this compound, molnupiravir, or a vehicle control (e.g., saline) via intraperitoneal injection. Treatment is administered daily for a specified period (e.g., 4 consecutive days).[8]
-
Monitoring: The body weight and survival of the mice are monitored daily.
-
Viral Load Quantification: At the end of the treatment period, mice are euthanized, and various tissues (e.g., brain, heart, intestine, liver, lung, limb muscle) are harvested. Total RNA is extracted from the tissues, and the viral RNA load is quantified using quantitative reverse transcription PCR (qRT-PCR).[8]
-
Data Analysis: The viral loads in the treated groups are compared to the vehicle control group to determine the antiviral efficacy of the compounds.
Quantification of Viral Error Induction
The MOVe-OUT clinical trial employed next-generation sequencing to assess the mutagenic effect of molnupiravir on the SARS-CoV-2 genome.[9][10]
-
Sample Collection: Nasopharyngeal swabs are collected from participants at baseline and at various time points during and after treatment.[9]
-
RNA Extraction and Sequencing: Viral RNA is extracted from the swabs, and whole-genome next-generation sequencing is performed.[10]
-
Sequence Analysis: The sequencing data is analyzed to identify single nucleotide polymorphisms (SNPs) compared to the baseline viral sequence. The frequency and type of mutations (transitions vs. transversions) are quantified.
-
Data Comparison: The number and types of mutations in the molnupiravir-treated group are compared to those in the placebo group to determine the effect of the drug on the viral mutation rate.[9][10]
Conclusion
This compound induces viral error catastrophe by acting as a fraudulent substrate for the viral RdRp, leading to an unsustainable accumulation of mutations in the viral genome. This mechanism of action has been substantiated by a robust body of in vitro, in vivo, and clinical data. The quantitative data and detailed experimental protocols presented in this guide provide a comprehensive resource for researchers and drug development professionals working on the development of novel antiviral therapies. The unique mechanism of lethal mutagenesis positions this compound as a promising agent against a variety of RNA viruses.
References
- 1. A comprehensive procedure for antiviral inhibitor discovery using EV71 as an example - PMC [pmc.ncbi.nlm.nih.gov]
- 2. SARS-CoV-2 cytopathic effect (CPE) - SARS-CoV-2 Assays - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. glpbio.com [glpbio.com]
- 4. ccah.vetmed.ucdavis.edu [ccah.vetmed.ucdavis.edu]
- 5. mdpi.com [mdpi.com]
- 6. Correlating qRT-PCR, dPCR and Viral Titration for the Identification and Quantification of SARS-CoV-2: A New Approach for Infection Management - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound Treatment Tweaks CYP3A4 and CYP2C8 in Arthritic Rats to Expedite Drug Interaction: Implication in Oral Therapy of Molnupiravir - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Molnupiravir and Its Active Form, this compound, Show Potent Antiviral Activity against Enterovirus Infections In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Virologic Outcomes with Molnupiravir in Non-hospitalized Adult Patients with COVID-19 from the Randomized, Placebo-Controlled MOVe-OUT Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Cytopathic Effect Assay and Plaque Assay to Evaluate in vitro Activity of Antiviral Compounds Against Human Coronaviruses 229E, OC43, and NL63 - PMC [pmc.ncbi.nlm.nih.gov]
For Immediate Release
This technical guide provides an in-depth analysis of the antiviral spectrum of EIDD-1931 (β-D-N4-hydroxycytidine, also known as NHC), the active metabolite of the oral prodrug molnupiravir. While its efficacy against SARS-CoV-2 is well-documented, this paper focuses on its potent, broad-spectrum activity against a range of other significant RNA viruses. This document is intended for researchers, scientists, and drug development professionals, offering a consolidated resource of quantitative antiviral data, detailed experimental methodologies, and a mechanistic overview.
Introduction: The Promise of a Broad-Spectrum Antiviral
This compound is a ribonucleoside analog that has demonstrated significant inhibitory activity against a diverse array of RNA viruses. Its mechanism of action, known as lethal mutagenesis or error catastrophe, involves its incorporation into the viral RNA genome during replication. This incorporation leads to an accumulation of mutations that ultimately renders the viral population non-viable. This unique mechanism confers a high barrier to resistance and enables its broad applicability. This guide explores the quantitative evidence of its efficacy against several viral families of global health concern.
Mechanism of Action: Lethal Mutagenesis
The antiviral activity of this compound is driven by its intracellular conversion into its active triphosphate form (NHC-TP). Viral RNA-dependent RNA polymerase (RdRp) enzymes recognize NHC-TP and incorporate it into newly synthesized viral RNA strands in place of cytidine or uridine. The incorporated NHC molecule can then tautomerize, leading to incorrect base-pairing during subsequent rounds of replication. This process introduces a high frequency of G-to-A and C-to-U transition mutations throughout the viral genome, a mutational burden that exceeds the virus's error correction capacity, leading to the production of non-infectious viral progeny and the collapse of the viral population.[1]
Caption: Mechanism of this compound-induced lethal mutagenesis.
Quantitative In Vitro Antiviral Spectrum
The following tables summarize the in vitro efficacy of this compound against various RNA viruses. The 50% effective concentration (EC50) represents the drug concentration required to inhibit viral activity by 50%, while the 50% cytotoxic concentration (CC50) is the concentration that causes a 50% reduction in cell viability. The Selectivity Index (SI), calculated as CC50/EC50, is a measure of the drug's therapeutic window.
Togaviridae Family
| Virus | Strain | Cell Line | EC50 (µM) | CC50 (µM) | Selectivity Index (SI) | Reference |
| Venezuelan Equine Encephalitis Virus (VEEV) | TC-83 | Vero | 0.426 | >10 | >23.5 | [2][3] |
| Chikungunya Virus (CHIKV) | Replicon | Huh-7 | 0.8 | >100 | >125 | [2] |
| Chikungunya Virus (CHIKV) | Replicon | BHK-21 | 1.8 | >100 | >55.6 | [2] |
| Mayaro Virus (MAYV) | TC625 | Vero | 1.6 | >100 | >62.5 |
Picornaviridae Family
| Virus | Strain | Cell Line | EC50 (µM) | CC50 (µM) | Selectivity Index (SI) | Reference |
| Enterovirus A71 (EV-A71) | H | RD | 5.13 | 80.47 | 15.69 | [4] |
| Enterovirus A71 (EV-A71) | H | Vero | 7.04 | 14.07 | 2.0 | [4] |
| Enterovirus A71 (EV-A71) | H | Huh-7 | 4.43 | 34.09 | 7.69 | [4] |
| Enterovirus A71 (EV-A71) | AH 08/06 | RD | 2.79 | 34.09 | 12.22 | [4] |
Paramyxoviridae Family
| Virus | Strain | Cell Line | EC50 (µM) | CC50 (µM) | Selectivity Index (SI) | Reference |
| Respiratory Syncytial Virus (RSV) | A | HEp-2 | 4.6 | >25 | >5.4 | [5] |
Caliciviridae Family
| Virus | Strain | Cell Line | EC50 (µM) | CC50 (µM) | Selectivity Index (SI) | Reference |
| Norovirus | Norwalk Replicon | HG23 | 1.5 | Not Specified | Not Specified |
Orthomyxoviridae and Filoviridae Families
While specific in vitro EC50 values for this compound against influenza and Ebola viruses are not consistently reported in the literature, in vivo studies have demonstrated significant efficacy. For instance, oral administration of this compound has been shown to reduce lung viral titers in mouse models of H1N1 influenza A virus infection.[3] Similarly, prophylactic and therapeutic treatment with this compound resulted in 92-100% survival in mice challenged with lethal doses of Ebola virus, significantly reducing serum virus titers.[6][7]
Experimental Protocols
Detailed and standardized protocols are critical for the accurate assessment of antiviral compounds. Below are methodologies for two common in vitro assays used to determine the efficacy of agents like this compound.
Cytopathic Effect (CPE) Reduction Assay
This assay measures the ability of a compound to protect cells from the virus-induced cell death, or cytopathic effect.
Methodology:
-
Cell Seeding: Plate a suitable host cell line (e.g., Vero, RD) in a 96-well microtiter plate at a density that will form a confluent monolayer within 24 hours.
-
Compound Preparation: Prepare serial dilutions of this compound in cell culture medium. Typically, an 8-point, half-log10 dilution series is prepared, ranging from a high concentration (e.g., 100 µM) to a low concentration (e.g., 0.03 µM).
-
Treatment and Infection: Remove the growth medium from the cell monolayer. Add the diluted compound to the wells in duplicate. Subsequently, add a standardized amount of virus (e.g., 100x TCID50) to all wells except for the cell control wells. Include virus control wells (cells + virus, no compound) and cell control wells (cells only, no virus or compound).
-
Incubation: Incubate the plate at the optimal temperature for viral replication (e.g., 37°C, 5% CO2) until the virus control wells show approximately 80-90% CPE, typically observed within 3-5 days.
-
Quantification of Cell Viability: Remove the medium and stain the remaining viable cells. A common method is using a crystal violet solution or a neutral red uptake assay. After staining and washing, the dye is solubilized, and the absorbance is read on a spectrophotometer.
-
Data Analysis: The absorbance values are converted to percentage of cell viability relative to the cell and virus controls. The EC50 value is calculated by plotting the percentage of CPE inhibition against the log of the compound concentration and fitting the data to a dose-response curve using regression analysis. The CC50 is determined in parallel on uninfected cells.
Caption: Workflow for a Cytopathic Effect (CPE) Reduction Assay.
Viral RNA Yield Reduction Assay (qRT-PCR)
This assay directly quantifies the amount of viral RNA produced in the presence of an antiviral compound, providing a highly sensitive measure of replication inhibition.
Methodology:
-
Cell Seeding and Infection: Seed host cells in a suitable format (e.g., 12-well or 24-well plates). Once confluent, infect the cells with the virus at a defined multiplicity of infection (MOI), for example, 0.1.
-
Compound Treatment: After a 1-hour adsorption period, remove the virus inoculum, wash the cells, and add fresh medium containing serial dilutions of this compound.
-
Incubation: Incubate the plates for a period that allows for at least one full replication cycle (e.g., 24-48 hours).
-
RNA Extraction: At the end of the incubation period, lyse the cells and extract total RNA from the cell lysate using a commercial RNA isolation kit according to the manufacturer's protocol.
-
Quantitative Real-Time PCR (qRT-PCR): Perform a one-step or two-step qRT-PCR using primers and a probe specific to a conserved region of the viral genome. A standard curve generated from a plasmid containing the target sequence should be run in parallel to allow for absolute quantification of viral RNA copies.
-
Data Analysis: Determine the viral RNA copy number for each compound concentration. The percentage of inhibition is calculated relative to the untreated virus control. The EC50 is then determined by plotting the percentage of inhibition against the log of the compound concentration and performing a non-linear regression analysis.
Conclusion
This compound demonstrates potent and broad-spectrum antiviral activity against a diverse range of clinically significant RNA viruses beyond coronaviruses. Its consistent efficacy across multiple viral families, including Togaviridae, Picornaviridae, and Paramyxoviridae, underscores its potential as a first-line therapeutic agent in response to emerging viral threats. The mechanism of lethal mutagenesis provides a high barrier to the development of resistance, a critical advantage over many direct-acting antivirals. Further preclinical and clinical evaluation is warranted to fully define its therapeutic role in the management of these viral infections.
References
- 1. This compound - MedChem Express [bioscience.co.uk]
- 2. medchemexpress.com [medchemexpress.com]
- 3. caymanchem.com [caymanchem.com]
- 4. Molnupiravir and Its Active Form, this compound, Show Potent Antiviral Activity against Enterovirus Infections In Vitro and In Vivo [mdpi.com]
- 5. In Vitro Synergistic Antiviral Effects of β‐D‐N4‐hydroxycytidine and Teriflunomide in Combination against a Broad Range of RNA Viruses - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The prophylactic and therapeutic efficacy of the broadly active antiviral ribonucleoside N4-Hydroxycytidine (this compound) in a mouse model of lethal Ebola virus infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchexperts.utmb.edu [researchexperts.utmb.edu]
Methodological & Application
Application Notes and Protocols for EIDD-1931 In Vitro Antiviral Assays
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for conducting in vitro antiviral assays to evaluate the efficacy of EIDD-1931 (also known as β-D-N4-hydroxycytidine or NHC), the active metabolite of Molnupiravir.[1][2] this compound is a potent ribonucleoside analog with broad-spectrum antiviral activity against numerous RNA viruses.[3][4][5] Its mechanism of action involves the introduction of mutations into the viral RNA during replication, leading to a lethal accumulation of errors, a process termed "viral error catastrophe".[2][6]
Quantitative Data Summary
The antiviral activity and cytotoxicity of this compound have been evaluated against a range of viruses in various cell lines. The following tables summarize the key quantitative data from published studies.
Table 1: Antiviral Activity (EC50) of this compound against Various Viruses
| Virus | Cell Line | EC50 (µM) | Reference |
| Enterovirus A71 (EV-A71) | RD | 5.13 ± 0.56 | [7] |
| Enterovirus A71 (EV-A71) | Vero | 7.04 ± 0.38 | [7] |
| Enterovirus A71 (EV-A71) | Huh-7 | 4.43 ± 0.33 | [7] |
| SARS-CoV-2 | Vero | 0.3 | [3] |
| SARS-CoV-2 | Vero E6-GFP | 0.3 | [3] |
| SARS-CoV-2 | Huh-7 | 0.4 | [3] |
| SARS-CoV-2 (Ancestral) | Not Specified | 0.25 mg/L | [8] |
| Murine Hepatitis Virus (MHV) | Not Specified | 0.17 | [5] |
| MERS-CoV | Not Specified | 0.56 | [5] |
| Feline Infectious Peritonitis Virus (FIPV) | Not Specified | 0.09 | [9] |
Table 2: Cytotoxicity (CC50) of this compound in Different Cell Lines
| Cell Line | CC50 (µM) | Reference |
| RD | 80.47 ± 0.02 | [7] |
| Vero | 14.07 ± 0.43 | [7] |
| Huh-7 | 34.09 ± 0.06 | [7] |
Table 3: Selectivity Index (SI) of this compound
| Virus | Cell Line | Selectivity Index (SI = CC50/EC50) | Reference |
| Enterovirus A71 (EV-A71) | RD | 15.69 | [7] |
| Enterovirus A71 (EV-A71) | Vero | 2.0 | [7] |
| Enterovirus A71 (EV-A71) | Huh-7 | 7.69 | [7] |
Experimental Protocols
Cytopathic Effect (CPE) Protection Assay
This assay determines the ability of a compound to protect cells from virus-induced cell death.
Materials:
-
Cell lines (e.g., RD, Vero, Huh-7)[7]
-
Virus stock (e.g., EV-A71, SARS-CoV-2)
-
This compound
-
96-well plates
-
Culture medium (e.g., DMEM with 2% FBS)[7]
-
Plate reader for luminescence
Protocol:
-
Seed cells (e.g., 1.0 × 10⁴ cells/well) in a 96-well plate and incubate for 24 hours.[7]
-
Prepare serial dilutions of this compound in culture medium. A 3-fold dilution series ranging from 0.01 to 200 µM is a common starting point.[7]
-
Remove the growth medium from the cells and add the diluted this compound. Include a vehicle control (e.g., DMSO).
-
Add the virus at a predetermined multiplicity of infection (MOI) or TCID50 (e.g., 100x TCID50 for EV-A71).[7]
-
Incubate the plates at 37°C for 48-72 hours, or until significant CPE is observed in the virus control wells.[7]
-
Assess cell viability using the CellTiter-Glo assay according to the manufacturer's instructions.[7][10]
-
Calculate the EC50 value, which is the concentration of this compound that protects 50% of cells from viral-induced CPE.
References
- 1. This compound (NHC) | SARS-CoV inhibitor | Mechanism | Concentration [selleckchem.com]
- 2. Human Safety, Tolerability, and Pharmacokinetics of Molnupiravir, a Novel Broad-Spectrum Oral Antiviral Agent with Activity against SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Molnupiravir and Its Antiviral Activity Against COVID-19 [frontiersin.org]
- 4. In Vitro Synergistic Antiviral Effects of β‐D‐N4‐hydroxycytidine and Teriflunomide in Combination against a Broad Range of RNA Viruses - PMC [pmc.ncbi.nlm.nih.gov]
- 5. journals.asm.org [journals.asm.org]
- 6. Antiviral activity of molnupiravir against COVID-19: a schematic review of evidences - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Molnupiravir and Its Active Form, this compound, Show Potent Antiviral Activity against Enterovirus Infections In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 8. journals.asm.org [journals.asm.org]
- 9. ccah.vetmed.ucdavis.edu [ccah.vetmed.ucdavis.edu]
- 10. researchgate.net [researchgate.net]
Quantifying the Antiviral Potency of EIDD-1931: A Detailed Guide Using qRT-PCR
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
EIDD-1931, the active metabolite of the prodrug Molnupiravir (EIDD-2801), is a potent ribonucleoside analog with broad-spectrum antiviral activity against a range of RNA viruses, including coronaviruses and influenza viruses.[1][2] Its mechanism of action involves its incorporation into the viral RNA by the RNA-dependent RNA polymerase (RdRP), leading to an accumulation of mutations and ultimately, viral error catastrophe.[3][4] Quantitative reverse transcription-polymerase chain reaction (qRT-PCR) is a highly sensitive and specific method for quantifying viral RNA levels, making it an essential tool for assessing the antiviral efficacy of compounds like this compound.
These application notes provide a comprehensive overview and detailed protocols for quantifying the in vitro antiviral activity of this compound using qRT-PCR. The protocols are designed to be adaptable for various RNA viruses and cell culture systems.
Mechanism of Action of this compound
This compound exerts its antiviral effect through a mechanism known as lethal mutagenesis. As a ribonucleoside analog, it is metabolized within the host cell into its active triphosphate form. This active form is then incorporated into the nascent viral RNA chain by the viral RdRP. The incorporated this compound can then be misread by the polymerase during subsequent replication cycles, leading to the introduction of widespread mutations throughout the viral genome. This accumulation of errors surpasses the virus's ability to maintain its genetic integrity, resulting in non-viable viral progeny and the eventual collapse of the viral population.
Caption: Mechanism of action of this compound.
Data Presentation: In Vitro Antiviral Activity of this compound
The antiviral activity of this compound has been demonstrated against a variety of RNA viruses in different cell lines. The following tables summarize key quantitative data from published studies.
Table 1: Anti-Coronavirus Activity of this compound
| Virus | Cell Line | Assay | EC₅₀ (µM) | CC₅₀ (µM) | Selectivity Index (SI) | Reference |
| SARS-CoV-2 | Vero E6 | qRT-PCR | 0.3 | >10 | >33.3 | [4] |
| SARS-CoV-2 | Calu-3 | qRT-PCR | 0.08 | >10 | >125 | [5] |
| MERS-CoV | Vero | qRT-PCR | 0.15 | >10 | >66.7 | [4] |
| SARS-CoV | Vero 76 | IC₅₀ | 0.1 | - | - | [2] |
Table 2: Anti-Influenza Virus Activity of this compound
| Virus Strain | Cell Line | Assay | EC₅₀ (µM) | CC₅₀ (µM) | Selectivity Index (SI) | Reference |
| Influenza A (H1N1) | MDCK | Plaque Assay | 0.2 | >100 | >500 | [2] |
| Influenza B | MDCK | Plaque Assay | 0.4 | >100 | >250 | [2] |
Table 3: Anti-Enterovirus Activity of this compound
| Virus | Cell Line | Assay | EC₅₀ (µM) | CC₅₀ (µM) | Selectivity Index (SI) | Reference |
| Enterovirus A71 | RD | CPE | 5.13 ± 0.56 | 80.47 ± 0.02 | 15.69 | [6] |
| Enterovirus A71 | Vero | CPE | 7.04 ± 0.38 | 14.07 ± 0.43 | 2.0 | [6] |
| Enterovirus A71 | Huh-7 | CPE | 4.43 ± 0.33 | 34.09 ± 0.06 | 7.69 | [6] |
Experimental Protocols
The following protocols provide a detailed methodology for quantifying the antiviral activity of this compound.
Cell Culture and Maintenance
-
Objective: To maintain healthy and actively dividing cell cultures suitable for viral infection.
-
Materials:
-
Appropriate cell line (e.g., Vero E6, Calu-3, MDCK, RD)
-
Complete growth medium (e.g., DMEM or EMEM with 10% FBS, 1% Penicillin-Streptomycin)
-
Cell culture flasks/plates
-
Incubator (37°C, 5% CO₂)
-
-
Protocol:
-
Culture cells in T-75 or T-150 flasks.
-
Passage cells every 2-3 days or when they reach 80-90% confluency.
-
For antiviral assays, seed cells into 96-well, 24-well, or 12-well plates at a density that will result in a confluent monolayer on the day of infection. Seeding density will need to be optimized for each cell line.
-
Antiviral Compound Preparation
-
Objective: To prepare stock solutions and working dilutions of this compound.
-
Materials:
-
This compound powder
-
DMSO (or other appropriate solvent)
-
Serum-free cell culture medium
-
-
Protocol:
-
Prepare a high-concentration stock solution of this compound in DMSO (e.g., 10 mM).
-
Store the stock solution at -20°C or -80°C.
-
On the day of the experiment, prepare serial dilutions of this compound in serum-free medium to achieve the desired final concentrations for the assay. The final DMSO concentration should be non-toxic to the cells (typically ≤0.5%).
-
Viral Infection and Treatment
-
Objective: To infect cells with the virus and treat them with different concentrations of this compound.
-
Materials:
-
Virus stock of known titer (PFU/mL or TCID₅₀/mL)
-
Confluent cell monolayers in culture plates
-
This compound dilutions
-
Serum-free medium
-
Medium with low serum (e.g., 2% FBS)
-
-
Protocol:
-
Wash the cell monolayers with serum-free medium.
-
Infect the cells with the virus at a specific Multiplicity of Infection (MOI), for example, an MOI of 0.01.[7] The optimal MOI should be determined empirically for each virus-cell system.
-
Allow the virus to adsorb for 1 hour at 37°C.
-
Remove the viral inoculum and wash the cells with serum-free medium.
-
Add the prepared this compound dilutions (in low-serum medium) to the respective wells. Include a "virus control" (no drug) and a "cell control" (no virus, no drug).
-
Incubate the plates at 37°C in a 5% CO₂ incubator for the desired time period (e.g., 24, 48, or 72 hours).[7]
-
RNA Extraction
-
Objective: To isolate high-quality viral RNA from the cell culture supernatant or cell lysate.
-
Materials:
-
Commercial RNA extraction kit (e.g., QIAamp Viral RNA Mini Kit, RNeasy Mini Kit)
-
Lysis buffer (provided in the kit)
-
Ethanol
-
Nuclease-free water
-
-
Protocol:
-
At the end of the incubation period, collect the cell culture supernatant or lyse the cells directly in the well using the lysis buffer provided in the RNA extraction kit.
-
Follow the manufacturer's instructions for the chosen RNA extraction kit.[8] This typically involves lysis, binding of RNA to a silica membrane, washing, and elution of the purified RNA in nuclease-free water.
-
Quantitative Reverse Transcription-PCR (qRT-PCR)
-
Objective: To quantify the amount of viral RNA in the extracted samples.
-
Materials:
-
One-step qRT-PCR master mix
-
Virus-specific forward and reverse primers and a probe
-
Extracted viral RNA
-
qRT-PCR instrument
-
-
Protocol:
-
Prepare a reaction mixture containing the qRT-PCR master mix, primers, and probe.
-
Add a specific volume of the extracted RNA to each reaction.
-
Include a standard curve of known concentrations of viral RNA or a plasmid containing the target sequence to enable absolute quantification of viral copy numbers.
-
Run the qRT-PCR program according to the master mix manufacturer's instructions. A typical program includes a reverse transcription step followed by PCR cycling.[9]
-
Analyze the data to determine the cycle threshold (Ct) values and calculate the viral RNA copy number for each sample. The antiviral activity of this compound is determined by the reduction in viral RNA levels in the treated samples compared to the virus control.
-
Caption: Experimental workflow for quantifying this compound antiviral activity.
Conclusion
The protocols and data presented in these application notes provide a robust framework for researchers to quantify the antiviral activity of this compound using qRT-PCR. This methodology is critical for the preclinical evaluation of this compound and other antiviral candidates, enabling the determination of their potency and selectivity against a wide range of RNA viruses. The provided quantitative data serves as a valuable reference for expected outcomes and for the design of future experiments in the field of antiviral drug development.
References
- 1. Effective RNA Extraction for Real-Time RT-PCR: Methods and Solutions [genaxxon.com]
- 2. An orally bioavailable broad-spectrum antiviral inhibits SARS-CoV-2 in human airway epithelial cell cultures and multiple coronaviruses in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. One-Step RT-qPCR for Viral RNA Detection Using Digital Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. EIDD 1931 | RNA Polymerase | Tocris Bioscience [tocris.com]
- 5. Frontiers | Molnupiravir and Its Antiviral Activity Against COVID-19 [frontiersin.org]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Open-source RNA extraction and RT-qPCR methods for SARS-CoV-2 detection - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubcompare.ai [pubcompare.ai]
Application Notes and Protocols for Determining EIDD-1931 Efficacy Using a Plaque Reduction Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
EIDD-1931, the active metabolite of the antiviral drug Molnupiravir, has demonstrated broad-spectrum activity against various RNA viruses.[1][2][3][4] Its mechanism of action involves inducing lethal mutagenesis in the viral genome, thereby inhibiting viral replication.[1][3][5][6] The plaque reduction assay is a fundamental method in virology for quantifying the infectivity of a lytic virus and is a critical tool for evaluating the in vitro efficacy of antiviral compounds like this compound. This document provides detailed protocols for performing a plaque reduction assay to determine the antiviral activity of this compound, along with data presentation guidelines and visualizations to aid in experimental design and interpretation.
Principle of the Plaque Reduction Assay
The plaque reduction assay measures the concentration of infectious virus particles in a sample. In the context of antiviral testing, it is used to determine the ability of a compound to inhibit the formation of plaques, which are localized areas of cell death (cytopathic effect) caused by viral replication in a cell monolayer. The reduction in the number of plaques in the presence of an antiviral agent is directly proportional to its inhibitory activity.
Data Presentation
Quantitative data from plaque reduction assays should be summarized to clearly demonstrate the dose-dependent antiviral efficacy of this compound. Key parameters to present include the 50% effective concentration (EC50), the 50% cytotoxic concentration (CC50), and the selectivity index (SI).
Table 1: Antiviral Activity and Cytotoxicity of this compound against Enterovirus A71 (EV-A71) [1]
| Cell Line | EC50 (µM) | CC50 (µM) | Selectivity Index (SI = CC50/EC50) |
| RD Cells | 5.13 ± 0.56 | 80.47 ± 0.02 | 15.69 |
| Vero Cells | 7.04 ± 0.38 | 14.07 ± 0.43 | 2.0 |
| Huh-7 Cells | 4.43 ± 0.33 | 34.09 ± 0.06 | 7.69 |
Table 2: Dose-Dependent Inhibition of MERS-CoV by this compound (NHC) [7]
| This compound (NHC) Concentration (µM) | Virus Titer (PFU/mL) | Fold Reduction in Virus Titer |
| 0 (Vehicle Control) | 3.96 x 10⁶ | 1 |
| 1 | 2.96 x 10⁴ | 138 |
| 10 | 1.5 x 10² | 26,000 |
Experimental Protocols
This section provides a detailed, step-by-step protocol for performing a plaque reduction assay to determine the efficacy of this compound.
Materials
-
Cells and Virus:
-
Reagents:
-
This compound (N4-hydroxycytidine)
-
Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
Overlay medium (e.g., 0.6% Avicel or 0.5% methylcellulose in culture medium)[8]
-
Fixative solution (e.g., 10% formalin in PBS)
-
Staining solution (e.g., 0.1% crystal violet in 20% ethanol)
-
-
Equipment:
-
Cell culture plates (6-well or 12-well)
-
Biosafety cabinet
-
CO2 incubator (37°C, 5% CO2)
-
Inverted microscope
-
Pipettes and sterile tips
-
Vortex mixer
-
Protocol
-
Cell Seeding:
-
One day prior to the assay, seed the host cells into 6-well or 12-well plates at a density that will result in a confluent monolayer on the day of infection.
-
Incubate the plates overnight in a CO2 incubator.
-
-
Preparation of this compound Dilutions:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
On the day of the experiment, prepare a series of 2-fold or 10-fold serial dilutions of this compound in cell culture medium. The final concentrations should bracket the expected EC50 value. Include a vehicle control (medium with the same concentration of solvent as the highest drug concentration).
-
-
Virus Infection:
-
On the day of the assay, aspirate the culture medium from the confluent cell monolayers and wash once with PBS.
-
In separate tubes, mix the virus stock (diluted to yield 50-100 plaques per well) with an equal volume of each this compound dilution. Also, prepare a virus-only control (mixed with medium) and a cell-only control (medium only).
-
Incubate the virus-drug mixtures at 37°C for 1 hour to allow the drug to interact with the virus.
-
Inoculate the cell monolayers with 200-500 µL of the virus-drug mixtures.
-
Incubate the plates for 1-2 hours at 37°C in a CO2 incubator to allow for viral adsorption. Gently rock the plates every 15-20 minutes to ensure even distribution of the inoculum.
-
-
Overlay Application:
-
After the adsorption period, aspirate the inoculum from each well.
-
Gently add 2-3 mL of the overlay medium containing the corresponding concentration of this compound to each well. The overlay restricts the spread of progeny virus to adjacent cells, leading to the formation of discrete plaques.
-
Allow the overlay to solidify at room temperature for 20-30 minutes before returning the plates to the incubator.
-
-
Incubation:
-
Incubate the plates at 37°C in a CO2 incubator for a period sufficient for plaque formation (typically 2-5 days, depending on the virus and cell line).
-
-
Plaque Visualization and Counting:
-
After the incubation period, fix the cells by adding the fixative solution to each well and incubating for at least 30 minutes.
-
Aspirate the fixative and the overlay.
-
Stain the cell monolayer by adding the crystal violet solution to each well and incubating for 15-20 minutes at room temperature.
-
Gently wash the plates with water to remove excess stain and allow them to air dry.
-
Count the number of plaques in each well. Plaques will appear as clear zones against a background of stained, viable cells.
-
-
Data Analysis:
-
Calculate the percentage of plaque reduction for each this compound concentration compared to the virus-only control using the following formula:
-
% Plaque Reduction = [1 - (Number of plaques in treated well / Number of plaques in virus control well)] x 100
-
-
Plot the percentage of plaque reduction against the log of the this compound concentration and determine the EC50 value using a dose-response curve fitting software (e.g., GraphPad Prism).
-
Visualizations
Experimental Workflow
Caption: Workflow for the Plaque Reduction Assay.
Mechanism of Action: Lethal Mutagenesis
Caption: Mechanism of this compound Induced Lethal Mutagenesis.
References
- 1. Molnupiravir and Its Active Form, this compound, Show Potent Antiviral Activity against Enterovirus Infections In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antiviral activity of molnupiravir against COVID-19: a schematic review of evidences - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Frontiers | Molnupiravir and Its Antiviral Activity Against COVID-19 [frontiersin.org]
- 5. researchgate.net [researchgate.net]
- 6. Molnupiravir: A lethal mutagenic drug against rapidly mutating severe acute respiratory syndrome coronavirus 2—A narrative review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Repurposing Molnupiravir for COVID-19: The Mechanisms of Antiviral Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cytopathic Effect Assay and Plaque Assay to Evaluate in vitro Activity of Antiviral Compounds Against Human Coronaviruses 229E, OC43, and NL63 - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for EIDD-1931 Testing in Vero E6, Huh7, and Calu-3 Cell Culture Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing Vero E6, Huh7, and Calu-3 cell lines as models for evaluating the antiviral efficacy of EIDD-1931, the active metabolite of Molnupiravir. This document includes detailed experimental protocols, comparative data, and visualizations of relevant biological pathways and workflows.
Introduction to Cell Culture Models for Antiviral Testing
The selection of an appropriate cell culture model is critical for the in vitro assessment of antiviral compounds. Vero E6, Huh7, and Calu-3 cells are commonly used for studying viral infections, particularly with respiratory viruses like SARS-CoV-2, due to their distinct physiological characteristics.
-
Vero E6 cells , derived from the kidney of an African green monkey, are highly susceptible to a wide range of viruses due to a deficiency in their interferon signaling pathway. This often leads to high viral titers, making them suitable for initial screening and plaque assays. However, SARS-CoV-2 enters Vero cells through a cathepsin-dependent pathway, which differs from the primary TMPRSS2-dependent entry route in human airway cells.[1] Upon infection with SARS-CoV-2, Vero cells exhibit high virus production and undergo apoptosis.[1][2]
-
Huh7 cells are a human hepatoma cell line and are a valuable tool for studying the replication of various viruses, including coronaviruses.[3][4] They support SARS-CoV-2 replication and are often used to investigate host-virus interactions and the innate immune response.[3][5][6][7]
-
Calu-3 cells are a human lung adenocarcinoma cell line that closely mimics the morphology and physiology of human airway epithelial cells.[8][9][10] They express key host factors for SARS-CoV-2 entry, such as ACE2 and TMPRSS2, making them a more physiologically relevant model for studying respiratory virus infections.[8][11] In contrast to Vero cells, SARS-CoV-2 infection in Calu-3 cells results in lower virus production and does not cause prominent apoptosis.[1][2][12]
This compound: A Broad-Spectrum Antiviral
This compound (β-D-N4-hydroxycytidine) is a ribonucleoside analog with broad-spectrum antiviral activity against numerous RNA viruses.[13] It functions through a mechanism of lethal mutagenesis, where it is incorporated into the viral RNA genome by the viral RNA-dependent RNA polymerase (RdRp), leading to an accumulation of mutations that ultimately inhibit viral replication.[13] this compound is the active metabolite of the prodrug Molnupiravir (EIDD-2801).[14]
Quantitative Data Summary
The following table summarizes the reported half-maximal effective concentration (EC50) and half-maximal cytotoxic concentration (CC50) values for this compound in the respective cell lines against various viruses.
| Cell Line | Virus | EC50 (µM) | CC50 (µM) | Selectivity Index (SI = CC50/EC50) | Reference(s) |
| Vero E6 | SARS-CoV-2 | 0.3 | >10 | >33.3 | [15] |
| Vero | EV-A71 | 7.04 ± 0.38 | 14.07 ± 0.43 | 2.0 | [16] |
| Huh7 | SARS-CoV-2 | 0.4 | >10 | >25 | [15] |
| Huh7 | EV-A71 | 4.43 ± 0.33 | 34.09 ± 0.06 | 7.7 | [16] |
| Calu-3 | SARS-CoV-2 | 0.08 - 3.4 | >40 | >11.8 - >500 | [15][17] |
Note: EC50 and CC50 values can vary depending on the specific virus strain, multiplicity of infection (MOI), and experimental conditions.
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Cell Culture and Maintenance
Materials:
-
Vero E6 (ATCC CRL-1586), Huh7 (JCRB0403), or Calu-3 (ATCC HTB-55) cells
-
Dulbecco's Modified Eagle's Medium (DMEM) for Vero E6 and Huh7 cells
-
Eagle's Minimum Essential Medium (EMEM) for Calu-3 cells
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA solution
-
Cell culture flasks and plates
Protocol:
-
Culture all cell lines at 37°C in a humidified atmosphere with 5% CO2.
-
Maintain Vero E6 and Huh7 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin.
-
Maintain Calu-3 cells in EMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin.[18]
-
Subculture cells every 2-3 days when they reach 80-90% confluency. Detach cells using Trypsin-EDTA, resuspend in fresh medium, and seed into new flasks at the appropriate density.
Antiviral Activity Assay (Cytopathic Effect Inhibition)
This assay determines the concentration of this compound required to inhibit virus-induced cell death.
Materials:
-
96-well cell culture plates
-
Virus stock (e.g., SARS-CoV-2)
-
This compound stock solution
-
CellTiter-Glo® Luminescent Cell Viability Assay kit or similar
-
Microplate reader
Protocol:
-
Seed cells (e.g., 1 x 10^4 cells/well) in a 96-well plate and incubate for 24 hours.[16]
-
Prepare serial dilutions of this compound in culture medium.
-
Remove the growth medium from the cells and add the diluted this compound.
-
Infect the cells with the virus at a predetermined Multiplicity of Infection (MOI) (e.g., 0.05 for SARS-CoV-2 in Vero E6 cells).[13] Include uninfected and virus-only controls.
-
Incubate the plates for 48-72 hours, or until significant cytopathic effect (CPE) is observed in the virus-only control wells.[16]
-
Measure cell viability using the CellTiter-Glo® assay according to the manufacturer's instructions.
-
Calculate the EC50 value by plotting the percentage of cell viability against the log concentration of this compound and fitting the data to a dose-response curve.
Cytotoxicity Assay
This assay determines the concentration of this compound that is toxic to the cells.
Materials:
-
96-well cell culture plates
-
This compound stock solution
-
CellTox™ Green Cytotoxicity Assay kit or similar
-
Fluorescence microplate reader
Protocol:
-
Seed cells in a 96-well plate as described for the antiviral assay.
-
Add serial dilutions of this compound to the wells. Include a positive control for cytotoxicity and an untreated cell control.
-
Incubate for the same duration as the antiviral assay (e.g., 72 hours).[19]
-
Perform the CellTox™ Green assay according to the manufacturer's instructions to measure cytotoxicity.[19]
-
Calculate the CC50 value by plotting the percentage of cytotoxicity against the log concentration of this compound.
Virus Yield Reduction Assay
This assay quantifies the reduction in infectious virus particles produced in the presence of the antiviral compound.
Materials:
-
24-well or 6-well cell culture plates
-
Virus stock
-
This compound stock solution
-
Materials for plaque assay or quantitative RT-PCR (qRT-PCR)
Protocol:
-
Seed cells in appropriate plates and grow to confluency.
-
Pre-treat the cells with various concentrations of this compound for 1 hour.[17]
-
Infect the cells with the virus at a specific MOI (e.g., 0.01 for SARS-CoV-2 in Calu-3 cells).[17]
-
After a 1-hour adsorption period, remove the inoculum, wash the cells, and add fresh medium containing the corresponding concentration of this compound.[17]
-
Incubate for 24-48 hours.
-
Collect the cell culture supernatant.
-
Determine the viral titer in the supernatant using a plaque assay or quantify viral RNA using qRT-PCR.[17][20]
-
Calculate the reduction in viral yield compared to the untreated virus control.
Plaque Reduction Assay
This is a classic method to determine the titer of infectious virus particles.
Materials:
-
6-well or 12-well plates with confluent cell monolayers (typically Vero E6)
-
Viral supernatant from the yield reduction assay
-
Agarose or methylcellulose overlay medium
-
Crystal violet or neutral red stain
Protocol:
-
Prepare 10-fold serial dilutions of the viral supernatants.
-
Infect confluent cell monolayers with the dilutions for 1 hour.
-
Remove the inoculum and overlay the cells with a semi-solid medium (e.g., containing agarose or methylcellulose) to restrict virus spread to adjacent cells.
-
Incubate for 2-3 days until plaques (zones of cell death) are visible.
-
Fix and stain the cells with crystal violet or neutral red.
-
Count the number of plaque-forming units (PFU) to determine the viral titer.
Visualizations
SARS-CoV-2 Entry and Replication Workflow for this compound Testing
Caption: Workflow for evaluating the antiviral efficacy of this compound against SARS-CoV-2.
Simplified SARS-CoV-2 Entry Pathways in Different Cell Lines
Caption: Differential entry pathways of SARS-CoV-2 in Vero E6 and Calu-3 cells.
Mechanism of Action of this compound
Caption: Mechanism of lethal mutagenesis induced by this compound during viral replication.
References
- 1. Differential Signaling and Virus Production in Calu-3 Cells and Vero Cells upon SARS-CoV-2 Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. biorxiv.org [biorxiv.org]
- 4. researchgate.net [researchgate.net]
- 5. Morphological Cell Profiling of SARS-CoV-2 Infection Identifies Drug Repurposing Candidates for COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. Polarized Calu-3 Cells Serve as an Intermediary Model for SARS-CoV-2 Infection | Springer Nature Experiments [experiments.springernature.com]
- 10. Polarized Calu-3 Cells Serve as an Intermediary Model for SARS-CoV-2 Infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Propagation of SARS-CoV-2 in Calu-3 Cells to Eliminate Mutations in the Furin Cleavage Site of Spike - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Human airway epithelial Calu-3 cells as the potential platform to study the pathophysiology of SARS-CoV-2 isolated in Malaysia - PMC [pmc.ncbi.nlm.nih.gov]
- 13. An orally bioavailable broad-spectrum antiviral inhibits SARS-CoV-2 in human airway epithelial cell cultures and multiple coronaviruses in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Antiviral activity of molnupiravir against COVID-19: a schematic review of evidences - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Molnupiravir and Its Antiviral Activity Against COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Molnupiravir and Its Active Form, this compound, Show Potent Antiviral Activity against Enterovirus Infections In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. mdpi.com [mdpi.com]
- 19. Investigation of monotherapy and combined anticoronaviral therapies against feline coronavirus serotype II in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Virus Yield Reduction Analysis - Creative Diagnostics [antiviral.creative-diagnostics.com]
Application Notes and Protocols for In Vivo Evaluation of EIDD-1931 Antiviral Efficacy
Audience: Researchers, scientists, and drug development professionals.
Introduction
EIDD-1931, the active ribonucleoside analog of the prodrug Molnupiravir (EIDD-2801), has demonstrated broad-spectrum antiviral activity against a variety of RNA viruses. Its mechanism of action involves inducing lethal mutagenesis in the viral genome, leading to an accumulation of errors that the virus cannot overcome. Evaluating the in vivo efficacy of this compound is a critical step in the preclinical development of this antiviral agent. This document provides detailed application notes and protocols for conducting such evaluations in relevant animal models, focusing on studies involving coronaviruses (such as SARS-CoV and SARS-CoV-2) and influenza viruses.
Mechanism of Action: Lethal Mutagenesis
This compound is converted intracellularly into its active 5'-triphosphate form (NHC-TP).[1] The viral RNA-dependent RNA polymerase (RdRp) recognizes NHC-TP as a substrate and incorporates it into the nascent viral RNA strand.[1][2] This incorporation is not immediately chain-terminating; however, the incorporated NHC can act as a template for the synthesis of either guanine or adenine during the next round of replication, leading to a high frequency of G-to-A and C-to-U transition mutations in the viral genome.[3][4] This rapid accumulation of mutations, a process known as lethal mutagenesis or error catastrophe, ultimately results in a non-viable viral population.[3][4][5]
Recommended In Vivo Animal Models
The choice of animal model is critical for evaluating the antiviral efficacy of this compound and depends on the target virus.
-
Syrian Hamsters: This model is highly susceptible to SARS-CoV-2 infection, developing robust viral replication in the lungs and upper respiratory tract, making it suitable for studying viral pathogenesis and the efficacy of antiviral interventions.[6][7][8]
-
Mice: Various mouse models are available. Wild-type mice are not susceptible to ancestral SARS-CoV-2, but some variants of concern can replicate in them.[9][10] Transgenic mice expressing human ACE2 (hACE2) or SCID mice can also be used for SARS-CoV and SARS-CoV-2 studies.[9][11] Mice are also a common model for influenza virus and other RNA viruses like Venezuelan equine encephalitis virus (VEEV).[5][12][13]
-
Ferrets: Ferrets are considered a gold-standard model for influenza virus research as they mimic human clinical symptoms and virus transmission.[14][15][16][17] They are also used for SARS-CoV-2 transmission studies.[8][18]
Quantitative Data Summary
The following tables summarize the in vivo efficacy of this compound and its prodrug EIDD-2801 against various RNA viruses in different animal models.
Table 1: Efficacy of EIDD-2801 against SARS-CoV-2 in Syrian Hamsters
| Parameter | Treatment Group (Dose, Regimen) | Outcome | Reference |
| Infectious Virus Titer in Lungs (Day 4 p.i.) | 200 mg/kg, BID | Significant reduction | [6] |
| Viral RNA in Lungs (Day 4 p.i.) | 200 mg/kg, BID | Significant reduction | [6] |
| Lung Histopathology (Day 4 p.i.) | 200 mg/kg, BID | Marked improvement | [6] |
| Infectious Virus in Lungs (Day 4 p.i.) | MK-4482 (dose not specified), every 12 hours | 100-fold reduction | [7] |
| Viral RNA in Lungs (Day 4 p.i.) | MK-4482 (dose not specified), every 12 hours | 10-fold reduction | [7] |
| Viral RNA in Lungs (Day 4 p.i.) vs. B.1.1.7 | 200 mg/kg, BID | 0.9 log10 reduction | [19] |
| Infectious Virus in Lungs (Day 4 p.i.) vs. B.1.1.7 | 200 mg/kg, BID | 1.9 log10 reduction | [19] |
| Viral RNA in Lungs (Day 4 p.i.) vs. B.1.351 | 200 mg/kg, BID | 1.5 log10 reduction | [19] |
| Infectious Virus in Lungs (Day 4 p.i.) vs. B.1.351 | 200 mg/kg, BID | 2.5 log10 reduction | [19] |
| Infectious Virus in Lungs vs. Alpha, Beta, Delta VOCs | MK-4482 (dose not specified) | Significant reduction | [8] |
| Infectious Virus in Lungs vs. Omicron VOC | MK-4482 (dose not specified) | Absence of infectious virus | [8] |
Table 2: Efficacy of EIDD-2801 against Coronaviruses in Mice
| Animal Model | Virus | Parameter | Treatment Group (Dose, Regimen) | Outcome | Reference |
| C57BL/6 | SARS-CoV-2 | Body Weight Loss | Prophylactic or therapeutic administration | Significantly diminished | [20] |
| C57BL/6 | SARS-CoV-2 | Lung Hemorrhage | Prophylactic or therapeutic administration | Greatly reduced | [20] |
| C57BL/6 | SARS-CoV-2 | Lung Virus Titer | Prophylactic or therapeutic administration | Dose-dependent decrease | [20] |
| SCID | SARS-CoV-2 (Beta variant) | Infectious Virus in Lungs (Day 3 p.i.) | 200 mg/kg, BID | 2 log10 reduction | [9] |
| SCID | SARS-CoV-2 (Beta variant) | Lung Pathology | 200 mg/kg, BID | Significantly improved | [9][21] |
| (Not specified) | SARS-CoV | Pulmonary Function | Prophylactic and therapeutic EIDD-2801 | Improved | [5] |
| (Not specified) | SARS-CoV | Virus Titer | Prophylactic and therapeutic EIDD-2801 | Reduced | [5] |
| (Not specified) | MERS-CoV | Pulmonary Function | Prophylactic and therapeutic EIDD-2801 | Improved | [5] |
| (Not specified) | MERS-CoV | Virus Titer | Prophylactic and therapeutic EIDD-2801 | Reduced | [5] |
Table 3: Efficacy of this compound/EIDD-2801 against Other RNA Viruses
| Animal Model | Virus | Parameter | Treatment Group (Dose, Regimen) | Outcome | Reference |
| 1-day-old ICR suckling mice | EV-A71 | Survival Rate | This compound (22.2 mg/kg) | 60% survival | [22] |
| 1-day-old ICR suckling mice | EV-A71 | Survival Rate | EIDD-2801 (200 mg/kg) | 100% survival | [22] |
| 1-day-old ICR suckling mice | EV-A71 | Viral Load in Tissues | This compound & EIDD-2801 (200 mg/kg) | Significantly reduced | [22][23] |
| Mice | VEEV | Survival Rate (Prophylactic) | This compound (300-500 mg/kg, b.i.d.) | 90% survival | [13] |
| Mice | VEEV | Survival Rate (Therapeutic, 6-12h post-infection) | This compound | 100% survival | [12] |
| Ferrets | Influenza A | Shed Virus Load | EIDD-2801 (7 mg/kg, b.i.d.) | Reduced by several orders of magnitude | [14] |
| Ferrets | Influenza A | Fever | EIDD-2801 (7 mg/kg, b.i.d.) | Alleviated | [14] |
| Ferrets | Influenza A | Airway Histopathology | EIDD-2801 (7 mg/kg, b.i.d.) | Alleviated | [14] |
| Ferrets | Influenza A | Post-exposure Prophylaxis | EIDD-2801 | Sterilizing | [14] |
Experimental Protocols
The following are generalized protocols for evaluating the in vivo antiviral efficacy of this compound. Specific parameters such as virus titer, animal strain, and dosing may need to be optimized for specific experimental goals.
General Experimental Workflow
Protocol 1: SARS-CoV-2 Infection Model in Syrian Hamsters
-
Animals: 6- to 8-week-old female Syrian golden hamsters.
-
Housing: Animals should be housed under appropriate biosafety level 3 (BSL-3) conditions.
-
Acclimatization: Allow animals to acclimatize for at least 7 days before the start of the experiment.
-
Drug Formulation: Prepare EIDD-2801 (Molnupiravir) in a suitable vehicle (e.g., 0.5% methylcellulose in sterile water).
-
Virus: Use a well-characterized strain of SARS-CoV-2 (e.g., Wuhan strain or a variant of concern).
-
Experimental Groups:
-
Group 1: Vehicle control
-
Group 2: EIDD-2801 (e.g., 200 mg/kg)
-
-
Procedure: a. Day -1 (for prophylactic studies) or Day 0 (for therapeutic studies): Begin oral administration of vehicle or EIDD-2801. A common regimen is twice daily (BID) for 4 consecutive days.[6][19] b. Day 0: Anesthetize the hamsters and intranasally infect them with a predetermined dose of SARS-CoV-2 (e.g., 1 x 10^5 TCID50 in 50 µL).[19] c. Day 0 to Day 4: Continue drug/vehicle administration as per the defined schedule. Monitor the animals daily for clinical signs (e.g., ruffled fur, lethargy) and body weight changes. d. Day 4: Euthanize the animals. e. Sample Collection:
- Collect lung tissue for viral load determination and histopathology.
- Oral swabs can be taken to assess viral shedding.[8]
-
Analysis:
-
Viral Load: Homogenize lung tissue and quantify viral RNA using qRT-PCR. Determine infectious virus titers using a TCID50 assay or plaque assay on Vero E6 cells.
-
Histopathology: Fix a portion of the lung in 10% neutral buffered formalin, embed in paraffin, section, and stain with hematoxylin and eosin (H&E). Score lung sections for inflammation, tissue damage, and other pathological changes.
-
Protocol 2: Influenza Virus Infection Model in Ferrets
-
Animals: Young adult male or female ferrets.
-
Housing: House animals individually in cages within a BSL-2+ facility.
-
Acclimatization: Allow a minimum of 7 days for acclimatization.
-
Drug Formulation: Prepare EIDD-2801 for oral administration.
-
Virus: Use a relevant human influenza A virus strain (e.g., pandemic H1N1 or seasonal H3N2).
-
Experimental Groups:
-
Group 1: Vehicle control
-
Group 2: EIDD-2801 (e.g., 7 mg/kg, BID, potentially with a higher initial loading dose)[14]
-
-
Procedure: a. Day 0: Lightly anesthetize ferrets and inoculate them intranasally with the influenza virus. b. Initiation of Treatment: For therapeutic studies, begin oral administration of vehicle or EIDD-2801 at a specified time point post-infection (e.g., 24 hours).[14] c. Daily Monitoring and Sampling:
- Monitor body temperature (using a subcutaneous chip or rectal probe) and body weight daily.
- Collect nasal washes daily for the first week to assess viral shedding. d. Termination: The study can be terminated at a predetermined time point (e.g., day 5 or 7 post-infection) for tissue collection, or animals can be monitored for a longer period to assess recovery and immune response.
-
Analysis:
-
Viral Shedding: Determine infectious virus titers in nasal washes by TCID50 or plaque assay on MDCK cells.
-
Clinical Signs: Analyze changes in body temperature and weight as indicators of disease severity.
-
Histopathology: At the end of the study, collect respiratory tract tissues (nasal turbinates, trachea, lungs) for histopathological analysis.
-
Conclusion
The animal models and protocols described in this document provide a robust framework for the in vivo evaluation of this compound's antiviral efficacy. The Syrian hamster and ferret models, in particular, are well-suited for studying the effects of this drug on coronaviruses and influenza viruses, respectively. The quantitative data consistently demonstrate that this compound and its prodrug Molnupiravir significantly reduce viral replication and pathology in these models, supporting their continued development as broad-spectrum antiviral agents. Researchers should adapt these protocols to their specific research questions, ensuring appropriate biosafety measures and ethical considerations are followed.
References
- 1. Human Safety, Tolerability, and Pharmacokinetics of Molnupiravir, a Novel Broad-Spectrum Oral Antiviral Agent with Activity against SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. biorxiv.org [biorxiv.org]
- 4. biorxiv.org [biorxiv.org]
- 5. An orally bioavailable broad-spectrum antiviral inhibits SARS-CoV-2 in human airway epithelial cell cultures and multiple coronaviruses in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Oral antiviral drug effective against COVID-19 in hamsters | National Institutes of Health (NIH) [nih.gov]
- 8. JCI Insight - Molnupiravir inhibits SARS-CoV-2 variants including Omicron in the hamster model [insight.jci.org]
- 9. A SCID Mouse Model To Evaluate the Efficacy of Antivirals against SARS-CoV-2 Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Animal models for studying coronavirus infections and developing antiviral agents and vaccines - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Frontiers | Molnupiravir and Its Antiviral Activity Against COVID-19 [frontiersin.org]
- 13. researchgate.net [researchgate.net]
- 14. Characterization of orally efficacious influenza drug with high resistance barrier in ferrets and human airway epithelia - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Quantitative Efficacy Paradigms of the Influenza Clinical Drug Candidate EIDD-2801 in the Ferret Model - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Frontiers | Using the Ferret as an Animal Model for Investigating Influenza Antiviral Effectiveness [frontiersin.org]
- 17. The ferret as a model organism to study influenza A virus infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. globalbiodefense.com [globalbiodefense.com]
- 19. academic.oup.com [academic.oup.com]
- 20. Molnupiravir and Its Antiviral Activity Against COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]
- 21. news-medical.net [news-medical.net]
- 22. Molnupiravir and Its Active Form, this compound, Show Potent Antiviral Activity against Enterovirus Infections In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
Application Notes and Protocols for Pharmacokinetic Analysis of EIDD-1931 in Mouse Models using LC-MS/MS
For Researchers, Scientists, and Drug Development Professionals
Introduction
EIDD-1931, also known as β-D-N4-hydroxycytidine (NHC), is the active metabolite of the antiviral prodrug molnupiravir (EIDD-2801). Molnupiravir is an orally bioavailable drug that has shown broad-spectrum activity against several RNA viruses. Following oral administration, molnupiravir is rapidly and extensively converted to this compound in the plasma. This compound is then taken up by cells and phosphorylated to its active triphosphate form, which is incorporated into the viral RNA by the viral RNA-dependent RNA polymerase (RdRp), leading to an accumulation of mutations and a phenomenon known as "viral error catastrophe".
Accurate determination of the pharmacokinetic profile of this compound is crucial for understanding its efficacy and safety. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a highly sensitive and specific method for the quantification of small molecules like this compound in biological matrices. This document provides detailed application notes and protocols for the pharmacokinetic analysis of this compound in mouse models using LC-MS/MS.
Mechanism of Action of Molnupiravir and this compound
The antiviral activity of molnupiravir is dependent on its conversion to this compound and subsequent intracellular phosphorylation. The resulting this compound triphosphate acts as a substrate for the viral RdRp. Its incorporation into the viral RNA genome leads to an accumulation of mutations, ultimately inhibiting viral replication.
Application Notes and Protocols for Determining IC50 and CC50 Values of EIDD-1931
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for determining the 50% inhibitory concentration (IC50) and 50% cytotoxic concentration (CC50) of EIDD-1931, the active metabolite of Molnupiravir. This compound is a broad-spectrum antiviral ribonucleoside analog that inhibits the replication of various RNA viruses.[1][2][3] Accurate determination of its IC50 and CC50 values is crucial for evaluating its antiviral efficacy and safety profile.
Mechanism of Action
This compound is the active form of the prodrug Molnupiravir (EIDD-2801).[4][5] Following administration, Molnupiravir is rapidly converted to this compound in the plasma.[4][5] Inside host cells, this compound is phosphorylated to its active triphosphate form, this compound 5′-triphosphate.[4][5] This active form acts as a competitive substrate for the viral RNA-dependent RNA polymerase (RdRp).[2][4] Its incorporation into the nascent viral RNA chain leads to an accumulation of mutations, a process known as viral error catastrophe, which ultimately inhibits viral replication.[4]
Experimental Protocols
The determination of IC50 and CC50 values is typically performed in parallel. The IC50 assay measures the concentration of the compound required to inhibit 50% of viral activity, while the CC50 assay determines the concentration that causes a 50% reduction in the viability of uninfected cells.[6][7] The ratio of CC50 to IC50 is the selectivity index (SI), a measure of the compound's therapeutic window.[7][8]
I. Protocol for Determining the 50% Cytotoxic Concentration (CC50)
This protocol outlines the steps to assess the cytotoxicity of this compound on a specific cell line using a cell viability assay, such as the MTT, MTS, or CellTiter-Glo® assay.[6][9]
Materials:
-
Selected mammalian cell line (e.g., Vero E6, A549, Huh7, RD cells)[6][8][10]
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound stock solution (dissolved in a suitable solvent like DMSO or water)[2]
-
96-well cell culture plates
-
Cell viability assay reagent (e.g., MTT, MTS, or CellTiter-Glo®)
-
Plate reader (spectrophotometer or luminometer)
-
Phosphate-buffered saline (PBS)
-
CO2 incubator (37°C, 5% CO2)
Procedure:
-
Cell Seeding:
-
Compound Preparation and Addition:
-
Prepare a series of two-fold or three-fold serial dilutions of this compound in complete cell culture medium from the stock solution.[3][6] The concentration range should be wide enough to encompass the expected CC50 value.
-
Include a vehicle control (medium with the same concentration of the solvent used for the drug stock, e.g., DMSO) and a cell-free control (medium only).[12][13]
-
After the 24-hour incubation, carefully remove the medium from the wells and add 100 µL of the prepared drug dilutions to the respective wells.
-
Incubate the plate for a period that corresponds to the duration of the antiviral assay (e.g., 48-72 hours).[8][10]
-
-
Cell Viability Assay:
-
Following the incubation period, perform the cell viability assay according to the manufacturer's instructions.
-
For MTT assay: Add MTT reagent to each well and incubate for 2-4 hours. Then, add the solubilization solution (e.g., DMSO) and read the absorbance at the appropriate wavelength (e.g., 490 nm or 570 nm).[14][15]
-
For CellTiter-Glo® assay: Add the CellTiter-Glo® reagent to each well, mix, and measure the luminescence.[8][16]
-
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control (100% viability).
-
Plot the percentage of cell viability against the logarithm of the drug concentration.
-
Determine the CC50 value by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism, Origin).[8][14]
-
II. Protocol for Determining the 50% Inhibitory Concentration (IC50)
This protocol describes the determination of the antiviral activity of this compound using a cytopathic effect (CPE) inhibition assay or a viral RNA reduction assay.[3][8]
Materials:
-
All materials listed for the CC50 protocol.
-
Virus stock with a known titer (e.g., SARS-CoV-2, MERS-CoV, EV-A71).
-
Infection medium (e.g., DMEM with 2% FBS).
Procedure:
-
Cell Seeding:
-
Follow the same cell seeding protocol as described for the CC50 assay.
-
-
Infection and Compound Treatment:
-
Prepare serial dilutions of this compound in infection medium as described for the CC50 assay.
-
Remove the culture medium from the cells.
-
Infect the cells with the virus at a specific multiplicity of infection (MOI) (e.g., 0.1).[3][10]
-
Simultaneously, add the prepared drug dilutions to the infected cells.
-
Include a virus control (infected cells with vehicle) and a mock-infected control (uninfected cells with vehicle).
-
Incubate the plate at 37°C in a 5% CO2 incubator for the desired period (e.g., 48-72 hours), allowing for viral replication and CPE development in the virus control wells.[8][10]
-
-
Quantification of Antiviral Activity:
-
CPE Inhibition Assay:
-
After the incubation period, visually assess the CPE in each well under a microscope.
-
Quantify cell viability using a cell viability assay (e.g., MTT, MTS, or CellTiter-Glo®) as described in the CC50 protocol. The principle is that viable, protected cells will show a higher signal.[8]
-
-
Viral RNA Reduction Assay (Alternative):
-
-
Data Analysis:
-
For CPE Inhibition Assay:
-
Calculate the percentage of protection for each drug concentration relative to the virus control (0% protection) and the mock-infected control (100% protection).
-
-
For Viral RNA Reduction Assay:
-
Calculate the percentage of viral RNA inhibition for each drug concentration relative to the virus control.
-
-
Plot the percentage of inhibition against the logarithm of the drug concentration.
-
Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using appropriate software.
-
Data Presentation
The following tables summarize reported IC50 and CC50 values for this compound against various viruses in different cell lines.
Table 1: IC50 (or EC50) Values of this compound against Various RNA Viruses
| Virus | Cell Line | IC50 / EC50 (µM) | Reference |
| EV-A71 | RD | 5.13 ± 0.56 | [8] |
| EV-A71 | Vero | 7.04 ± 0.38 | [8] |
| EV-A71 | Huh-7 | 4.43 ± 0.33 | [8] |
| Coronaviruses (average) | - | 0.15 | [1] |
| MERS-CoV | Calu-3 2B4 | 0.15 | [17] |
| SARS-CoV | Vero 76 | 0.1 | [17] |
| SARS-CoV-2 | Vero | 0.3 | [17] |
Note: EC50 (50% effective concentration) is often used interchangeably with IC50 in the context of antiviral assays.[8]
Table 2: CC50 Values of this compound in Different Cell Lines
| Cell Line | CC50 (µM) | Reference |
| RD | 80.47 ± 0.02 | [3][8] |
| Vero | 14.07 ± 0.43 | [3][8] |
| Huh-7 | 34.09 ± 0.06 | [3][8] |
Mandatory Visualization
The following diagram illustrates the general workflow for the parallel determination of IC50 and CC50 values.
Caption: Workflow for IC50 and CC50 Determination of this compound.
References
- 1. selleckchem.com [selleckchem.com]
- 2. rndsystems.com [rndsystems.com]
- 3. mdpi.com [mdpi.com]
- 4. Human Safety, Tolerability, and Pharmacokinetics of Molnupiravir, a Novel Broad-Spectrum Oral Antiviral Agent with Activity against SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Cytotoxicity Screening Assay - Paired with Antiviral Assays [protocols.io]
- 7. CC50/IC50 Assay for Antiviral Research - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 8. Molnupiravir and Its Active Form, this compound, Show Potent Antiviral Activity against Enterovirus Infections In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Understanding Cytotoxicity - VIROLOGY RESEARCH SERVICES [virologyresearchservices.com]
- 10. researchgate.net [researchgate.net]
- 11. Drug-Screening Strategies for Inhibition of Virus-Induced Neuronal Cell Death - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Evaluation of the Cytotoxic and Antiviral Effects of Small Molecules Selected by In Silico Studies as Inhibitors of SARS-CoV-2 Cell Entry - PMC [pmc.ncbi.nlm.nih.gov]
- 13. youtube.com [youtube.com]
- 14. researchgate.net [researchgate.net]
- 15. Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 16. researchgate.net [researchgate.net]
- 17. glpbio.com [glpbio.com]
Determining the Stage of Viral Inhibition by EIDD-1931 Using Time-of-Addition Assays
Application Note and Protocol
Audience: Researchers, scientists, and drug development professionals.
Introduction:
EIDD-1931, the active metabolite of the antiviral prodrug Molnupiravir, is a potent ribonucleoside analog with broad-spectrum activity against various RNA viruses.[1][2][3] Its mechanism of action involves its incorporation into viral RNA by the viral RNA-dependent RNA polymerase (RdRp), leading to an accumulation of mutations and ultimately, viral error catastrophe.[4][5][6] Understanding the precise stage of the viral life cycle that an antiviral compound inhibits is crucial for its development and optimization. The time-of-addition assay is a fundamental virological tool used to pinpoint the specific phase of viral replication targeted by an antiviral agent. This application note provides a detailed protocol for utilizing time-of-addition assays to determine the inhibitory stage of this compound.
Principle of the Time-of-Addition Assay:
The time-of-addition assay dissects the viral replication cycle into distinct stages: attachment, entry, replication, and release. By adding the antiviral compound at different time points relative to viral infection, it is possible to determine when the compound loses its efficacy. If the compound is effective only when added early in the infection, it likely targets attachment or entry. Conversely, if it remains effective when added after the virus has entered the cell, it likely targets a post-entry stage such as genome replication or viral assembly. For this compound, which acts as a nucleoside analog, it is expected to inhibit the replication stage.
Experimental Protocols
Materials
-
Cells: A suitable host cell line susceptible to the virus of interest (e.g., Vero E6 or Calu-3 for SARS-CoV-2, RD cells for Enterovirus 71).
-
Virus: A well-characterized stock of the virus to be tested.
-
This compound: Stock solution of known concentration.
-
Control Compounds:
-
An entry inhibitor (e.g., an appropriate neutralizing antibody or a known entry-inhibiting small molecule).
-
A late-stage inhibitor (e.g., a protease inhibitor, if applicable to the virus).
-
Vehicle control (e.g., DMSO).
-
-
Culture Media: Appropriate growth medium and infection medium (e.g., DMEM with 2% FBS).
-
Assay Plates: 96-well cell culture plates.
-
Reagents for Quantifying Viral Activity:
-
Reagents for qRT-PCR (primers, probes, master mix) to measure viral RNA.
-
Reagents for TCID50 assay or plaque assay to measure infectious virus titer.
-
Reagents for cell viability assays (e.g., CellTiter-Glo).
-
General Protocol for Time-of-Addition Assay
This protocol is a general guideline and should be optimized for the specific virus-cell system being used.
-
Cell Seeding:
-
Seed the chosen host cells into 96-well plates at a density that will result in a confluent monolayer on the day of infection.
-
Incubate the plates at 37°C in a 5% CO₂ incubator overnight.
-
-
Virus Infection:
-
On the day of the experiment, remove the growth medium from the cells.
-
Infect the cells with the virus at a predetermined multiplicity of infection (MOI) for 1-2 hours to allow for viral attachment and entry. This synchronization of infection is critical.
-
-
Time-of-Addition:
-
Prepare serial dilutions of this compound and control compounds in infection medium.
-
At various time points post-infection (e.g., -2h [pretreatment], 0h, 2h, 4h, 6h, 8h, 10h, 12h), add the compounds to the infected cells.
-
A "virucidal" control can be included where the virus is pre-incubated with the compound before adding to the cells.
-
A "pretreatment" control involves treating the cells with the compound before infection and then removing it.
-
-
Incubation:
-
Incubate the plates for a period that allows for one or more full replication cycles of the virus (e.g., 24-72 hours).
-
-
Quantification of Viral Inhibition:
-
At the end of the incubation period, quantify the extent of viral replication using one of the following methods:
-
qRT-PCR: Harvest cell lysates or supernatants to quantify viral RNA levels.
-
TCID50 or Plaque Assay: Collect the supernatant to determine the titer of infectious virus particles.
-
Cell Viability Assay: Measure the cytopathic effect (CPE) of the virus.
-
-
-
Data Analysis:
-
Calculate the percentage of viral inhibition for each time point relative to the vehicle control.
-
Plot the percentage of inhibition as a function of the time of addition.
-
Determine the EC50 (50% effective concentration) for each time point.
-
Data Presentation
The results of a time-of-addition assay with this compound are expected to show that the compound is most effective when added during the viral replication phase.
Table 1: Illustrative Time-of-Addition Assay Data for this compound against a Generic RNA Virus
| Time of Addition (hours post-infection) | Stage of Viral Life Cycle Targeted | This compound (% Inhibition at a fixed concentration) | Entry Inhibitor (% Inhibition) | Late-Stage Inhibitor (% Inhibition) |
| -2 (Pre-treatment of cells) | Cellular Factors/Receptors | Low | High | Low |
| 0 (Co-treatment with virus) | Attachment/Entry | Moderate | High | Low |
| 2 | Post-entry/Early Replication | High | Low | Low |
| 4 | Active Replication | High | Low | Low |
| 6 | Active Replication | High | Low | Moderate |
| 8 | Late Replication/Assembly | Moderate | Low | High |
| 10 | Assembly/Release | Low | Low | High |
| 12 | Post-release | Low | Low | High |
Note: This table presents hypothetical data for illustrative purposes. Actual results will vary depending on the virus-cell system and experimental conditions.
Studies have shown that for viruses like Enterovirus 71, this compound acts at the post-entry step.[2][3][7] Similarly, for coronaviruses, it is effective during the replication phase.[8][9]
Visualizations
Experimental Workflow
Caption: Workflow of the time-of-addition assay to determine the inhibitory stage of this compound.
Mechanism of this compound Inhibition
Caption: Mechanism of action of this compound leading to viral error catastrophe.
Time-of-addition assays are an indispensable tool for characterizing the antiviral activity of compounds like this compound. By following the detailed protocol provided, researchers can accurately determine that this compound exerts its antiviral effect at the post-entry stage of the viral life cycle, specifically by targeting viral RNA replication. This information is vital for the continued development of this compound and other nucleoside analogs as broad-spectrum antiviral therapeutics.
References
- 1. This compound (NHC) | SARS-CoV inhibitor | Mechanism | Concentration [selleckchem.com]
- 2. Molnupiravir and Its Active Form, this compound, Show Potent Antiviral Activity against Enterovirus Infections In Vitro and In Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Molnupiravir and Its Active Form, this compound, Show Potent Antiviral Activity against Enterovirus Infections In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Human Safety, Tolerability, and Pharmacokinetics of Molnupiravir, a Novel Broad-Spectrum Oral Antiviral Agent with Activity against SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Accelerated first-in-human clinical trial of EIDD-2801/MK-4482 (molnupiravir), a ribonucleoside analog with potent antiviral activity against SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Frontiers | Molnupiravir and Its Antiviral Activity Against COVID-19 [frontiersin.org]
- 9. Viral polymerase binding and broad-spectrum antiviral activity of molnupiravir against human seasonal coronaviruses - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for EIDD-1931 in Feline Infectious Peritonitis (FIP) Animal Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Feline Infectious Peritonitis (FIP) is a devastating and often fatal viral disease in cats, caused by a feline coronavirus (FCoV). Recent advancements in antiviral therapy have introduced promising treatment options, including the nucleoside analog EIDD-1931, the active metabolite of molnupiravir (EIDD-2801). This compound functions through a mechanism known as "lethal mutagenesis," where it is incorporated into the viral RNA during replication, leading to an accumulation of mutations that ultimately inhibit the virus.[1][2] This document provides detailed application notes and protocols for the administration of this compound in animal studies focused on FIP, drawing from available clinical and research findings.
Data Summary
The following tables summarize key quantitative data related to the use of this compound and its prodrug, molnupiravir, in feline patients.
Table 1: Pharmacokinetic Parameters of this compound in Cats
| Parameter | Value | Reference |
| Maximum Blood Concentration (Cmax) | 5.49 ± 0.90 µg/ml | [1] |
| Time to Peak Concentration (Tmax) | 2.00 ± 1.10 h | [1] |
| Biological Half-life (T1/2) | 4.83 ± 0.72 h | [1] |
| Area Under the Curve (AUC0-t) | 38.88 ± 3.92 mg/ml*h | [1] |
Note: Data is for a single oral administration of 1 tablet per 2 kg of body weight.
Table 2: Recommended Dosages of this compound and Molnupiravir for FIP Treatment
| FIP Presentation | Drug | Recommended Dosage | Frequency | Reference |
| Effusive (Wet) and Non-Effusive (Dry) FIP | This compound | 1 capsule (15mg) per 2.5 kg | Every 12 hours | [1] |
| Effusive and Non-Effusive FIP | This compound | 15 mg/kg | Twice Daily (BID) | [3] |
| FIP with Neurological Signs | This compound | 20 mg/kg | Twice Daily (BID) | [3] |
| Various FIP Presentations | Molnupiravir | Median dose of 13.3 mg/kg | Twice Daily (BID) | [4] |
| Rescue Therapy for FIP | Molnupiravir | Average starting dose of 12.8 mg/kg | Twice Daily (BID) | [5] |
| Non-neurological FIP | Molnupiravir | Median final dose of 13.1 mg/kg | Every 12 hours | [6] |
| Neurological FIP | Molnupiravir | 15.0, 15.2, and 17.2 mg/kg | Every 12 hours | [6] |
Table 3: Reported Efficacy of Molnupiravir in FIP Treatment
| Treatment Regimen | Cure Rate | Reference |
| Molnupiravir Monotherapy | 72% (13/18 cats) | [4] |
| Molnupiravir Maintenance Therapy | 86% (25/29 cats) | [4] |
| Molnupiravir Rescue Therapy | 100% (7/7 cats) | [4] |
Experimental Protocols
Subject Recruitment and Diagnosis
-
Inclusion Criteria: Client-owned cats with a confirmed or presumptive diagnosis of FIP. Diagnosis should be based on a combination of clinical signs (e.g., fever, lethargy, anorexia, ascites, neurological signs), clinicopathological abnormalities (e.g., hyperglobulinemia, high serum amyloid A), and, where possible, confirmatory testing (e.g., rivalta's test on effusion, immunohistochemistry, or PCR on appropriate samples).
-
Exclusion Criteria: Cats with severe concurrent diseases that could interfere with the assessment of FIP treatment efficacy. It is not recommended to use this compound in cats that are not feeding or defecating normally, or in cases with ocular or neurological involvement without adjusting the dosage accordingly.[1][3]
Drug Preparation and Administration
-
Formulation: this compound is typically supplied in capsule form for oral administration.[1] Molnupiravir is also administered orally.[4]
-
Administration: Administer the capsules orally. It is recommended to administer on an empty stomach to optimize absorption.[1] If vomiting occurs within 30 minutes of administration, the dose should be re-administered.[1] Due to the short half-life of this compound, strict adherence to a 12-hour dosing schedule is crucial to maintain therapeutic drug concentrations.[7][8]
Treatment Duration
-
A standard course of treatment is typically a median of 84 days.[4][9] Some sources suggest a maximum treatment duration of 60 days for this compound, after which a switch to another antiviral like GS-441524 may be necessary if FIP persists.[7][8]
Monitoring and Assessment
-
Clinical Monitoring: Daily monitoring of clinical signs such as appetite, activity level, and resolution of effusions. Regular body weight measurements are also important.
-
Clinicopathological Monitoring: Perform complete blood counts and serum biochemistry panels at baseline and at regular intervals during treatment (e.g., every 2-4 weeks). Key parameters to monitor include serum globulin concentrations and the albumin-to-globulin ratio.[4] Monitoring for adverse effects such as neutropenia and elevated liver enzymes is also crucial.[4]
-
Definition of Remission/Cure: Remission is generally defined as the resolution of all FIP-related clinical signs and the normalization of serum globulin concentrations and the A:G ratio (≥0.6).[4] A cure is typically defined as sustained clinical remission for at least 100 days after cessation of antiviral therapy without relapse.[4]
Safety Precautions
-
Women who are pregnant, may become pregnant, or are nursing should not handle this compound or molnupiravir.[3] It is recommended to wear gloves when handling the medication and to wash hands thoroughly after administration.[3]
Visualizations
Caption: Mechanism of action of Molnupiravir/EIDD-1931.
Caption: Generalized experimental workflow for FIP treatment studies.
References
- 1. molnufip.com [molnufip.com]
- 2. Molnupiravir: Mechanism of action, clinical, and translational science - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Bova this compound | Stokes Pharmacy [stokespharmacy.com]
- 4. Treatment of feline infectious peritonitis in cats with molnupiravir: clinical observations and outcomes for 54 cases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Evaluation of the course of improvement with molnupiravir treatment for feline infectious peritonitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. curefip.com [curefip.com]
- 8. basmifipphilippines.com [basmifipphilippines.com]
- 9. nmtestlab.org [nmtestlab.org]
Application Notes and Protocols for the Use of EIDD-1931 in Human Airway Epithelial Cell Cultures
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of EIDD-1931, the active metabolite of Molnupiravir (EIDD-2801), in human airway epithelial (HAE) cell cultures for antiviral research. The protocols outlined below are intended to serve as a guide for studying the efficacy and mechanism of action of this compound against various respiratory viruses.
Introduction
This compound, also known as β-D-N4-hydroxycytidine (NHC), is a ribonucleoside analog with broad-spectrum antiviral activity against numerous RNA viruses.[1][2][3] It is the active form of the prodrug Molnupiravir (EIDD-2801).[2][4] Once administered, Molnupiravir is rapidly converted to this compound in the plasma.[2] this compound is then taken up by cells and intracellularly phosphorylated by host kinases to form the active this compound 5′-triphosphate.[2] This active form acts as a competitive inhibitor of viral RNA-dependent RNA polymerase (RdRp), leading to the accumulation of mutations in the viral genome through a process known as lethal mutagenesis, ultimately inhibiting viral replication.[1]
Human airway epithelial (HAE) cell cultures, particularly those grown at an air-liquid interface (ALI), are a physiologically relevant in vitro model for studying respiratory virus infections and the efficacy of antiviral agents.[5][6][7] These cultures develop into a pseudostratified epithelium consisting of various cell types found in the human airway, such as ciliated, goblet, and basal cells.[7]
Antiviral Activity and Data Presentation
This compound has demonstrated potent antiviral activity against a range of coronaviruses, including SARS-CoV-2, MERS-CoV, and seasonal coronaviruses, in HAE and other human lung epithelial cell cultures.[1][8] The following tables summarize the quantitative data on the efficacy of this compound.
Table 1: In Vitro Efficacy of this compound against Coronaviruses in Human Lung Epithelial Cells
| Virus | Cell Line/Culture | Assay Method | IC50/EC50 (µM) | Cytotoxicity (CC50 in µM) | Reference |
| SARS-CoV-2 | Calu-3 | RT-qPCR | Not specified, but effective | >40 | [8] |
| SARS-CoV-2 | Primary HAE | Not specified | Potent at 0.1 µM | Not specified | [9] |
| MERS-CoV | Primary HAE | Not specified | Potent activity | Not specified | [1] |
| SARS-CoV | Primary HAE | Not specified | Potent activity | Not specified | [1] |
| Multiple CoVs | Not specified | Not specified | Average IC50 of 0.15 µM | Not specified | [3] |
Table 2: In Vitro Efficacy of this compound against Other RNA Viruses
| Virus | Cell Line | EC50 (µM) | Reference |
| Enterovirus 71 (EV-A71) | RD cells | 5.13 ± 0.56 | [10] |
| Enterovirus 71 (EV-A71) | Vero cells | 7.04 ± 0.38 | [10] |
| Enterovirus 71 (EV-A71) | Huh-7 cells | 4.43 ± 0.33 | [10] |
Mechanism of Action: Lethal Mutagenesis
The primary mechanism of action for this compound is the induction of lethal mutagenesis in the viral genome. The active triphosphate form of this compound is incorporated into the nascent viral RNA by the viral RdRp. This incorporation leads to an increase in mutation frequency, ultimately resulting in a non-viable viral population.[1]
Caption: Mechanism of action of this compound.
Experimental Protocols
The following protocols provide a general framework for assessing the antiviral activity of this compound in HAE cell cultures.
Culture of Human Airway Epithelial Cells at Air-Liquid Interface (ALI)
Primary human bronchial epithelial cells are cultured on permeable supports (e.g., Transwells) to form a differentiated, pseudostratified epithelium.
-
Cell Seeding: Seed primary human bronchial epithelial cells onto the apical surface of the Transwell inserts.
-
Submerged Culture: Culture the cells submerged in growth medium in both the apical and basolateral compartments until they reach confluence.
-
Air-Lifting: Once confluent, remove the apical medium to establish the air-liquid interface. The basolateral medium should be replaced every 2-3 days.
-
Differentiation: Maintain the cultures at ALI for at least 3-4 weeks to allow for full differentiation, characterized by the presence of ciliated and mucus-producing cells.
Antiviral Assay in HAE Cultures
This protocol describes a typical experiment to evaluate the dose-dependent antiviral efficacy of this compound.
-
Pre-treatment: One hour prior to infection, add this compound at various concentrations to the basolateral medium of the differentiated HAE cultures.[8][9] A vehicle control (e.g., DMSO) should be included.
-
Infection: Infect the cultures apically with the virus of interest (e.g., SARS-CoV-2) at a specified multiplicity of infection (MOI), for instance, an MOI of 0.01.[8]
-
Incubation: Incubate for 1 hour at 37°C to allow for viral entry.[8]
-
Post-infection: After the 1-hour incubation, remove the viral inoculum from the apical side and wash to remove unbound virus. Replace the basolateral medium with fresh medium containing the corresponding concentrations of this compound.
-
Sample Collection: At various time points post-infection (e.g., 24, 48, 72 hours), collect apical washes to measure viral titers. Basolateral medium can also be collected to assess any compound-induced cytotoxicity.
-
Quantification of Viral Load:
-
RT-qPCR: Extract viral RNA from the apical washes and quantify the number of viral genomes using reverse transcription-quantitative polymerase chain reaction.[8]
-
Plaque Assay or TCID50: Determine the infectious viral titers by performing plaque assays or 50% tissue culture infective dose (TCID50) assays on a susceptible cell line (e.g., VeroE6 for SARS-CoV-2).
-
-
Cytotoxicity Assay: Assess the viability of the HAE cells treated with the highest concentrations of this compound using a standard cytotoxicity assay (e.g., CellTiter-Glo).[8]
Caption: Workflow for antiviral testing of this compound.
Conclusion
This compound is a potent antiviral compound with a well-defined mechanism of action. The use of physiologically relevant HAE cell culture models is crucial for the preclinical evaluation of its efficacy against respiratory viruses. The protocols and data presented here provide a foundation for researchers to design and execute robust experiments to further investigate the therapeutic potential of this compound.
References
- 1. An orally bioavailable broad-spectrum antiviral inhibits SARS-CoV-2 in human airway epithelial cell cultures and multiple coronaviruses in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Human Safety, Tolerability, and Pharmacokinetics of Molnupiravir, a Novel Broad-Spectrum Oral Antiviral Agent with Activity against SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound (NHC) | SARS-CoV inhibitor | Mechanism | Concentration [selleckchem.com]
- 4. molnufip.com [molnufip.com]
- 5. A comparative study of in vitro air-liquid interface culture models of the human airway epithelium evaluating cellular heterogeneity and gene expression at single cell resolution - PMC [pmc.ncbi.nlm.nih.gov]
- 6. biorxiv.org [biorxiv.org]
- 7. Air-Liquid Interface Culture of Human and Mouse Airway Epithelial Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. A robust SARS-CoV-2 replication model in primary human epithelial cells at the air liquid interface to assess antiviral agents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
Application Notes: Synthesis of EIDD-1931 (N4-hydroxycytidine) and Its Derivatives
Introduction
EIDD-1931, also known as β-D-N4-hydroxycytidine (NHC), is a potent ribonucleoside analog with broad-spectrum antiviral activity against a variety of RNA viruses, including coronaviruses, influenza, and Ebola virus.[1][2][3] It functions through a mechanism of lethal mutagenesis, where its triphosphate form is incorporated into viral RNA by the viral RNA-dependent RNA polymerase, leading to an accumulation of errors that inhibit viral replication.[2][4] Due to low oral bioavailability in some species, prodrugs have been developed, most notably Molnupiravir (EIDD-2801, MK-4482), which is the isobutyryl ester prodrug of this compound.[1][5] This document outlines established synthetic protocols for this compound and its derivatives, providing detailed experimental procedures and comparative data.
Synthetic Strategies Overview
The synthesis of this compound and its derivatives can be primarily achieved through two main routes starting from common nucleosides: Uridine or Cytidine. A third approach involves the direct modification of this compound to create various prodrugs.
-
Synthesis from Uridine : This is a widely reported multi-step method. It involves the protection of the hydroxyl groups on the ribose sugar, activation of the C4 position on the uracil ring, reaction with hydroxylamine, and subsequent deprotection to yield this compound.[6][7]
-
Synthesis from Cytidine : This approach offers a more direct conversion. It can involve a direct hydroxylamination reaction on the cytidine base or a multi-step process involving selective acylation and subsequent transamination.[8][9]
-
Synthesis of Derivatives : Prodrugs and other derivatives are typically synthesized from a protected this compound intermediate. For instance, Molnupiravir is formed by esterification of the 5'-hydroxyl group.[10] Other N4-(acyloxy) and 5'-O-ester derivatives can also be prepared to explore structure-activity relationships.[11][12]
The relationship between this compound, its prodrug Molnupiravir, and its active form is crucial for understanding its mechanism of action.
Figure 1: Metabolic activation pathway of Molnupiravir.
Data Presentation: Comparison of Synthetic Routes
The following tables summarize quantitative data for the key synthetic routes to this compound and its prominent derivative, Molnupiravir.
Table 1: Synthesis of Molnupiravir from Uridine (5-Step Route) [7]
| Step | Reaction | Key Reagents | Yield |
| 1 | Acetonide Protection | 2,2-dimethoxypropane, H₂SO₄ | 91% |
| 2 | Esterification | Isobutyric anhydride, TEA, DMAP | ~99% (crude) |
| 3 | C4 Activation | 1,2,4-triazole, POCl₃, DIPEA | 92% (over 2 steps) |
| 4 | Hydroxylamine Reaction | Aqueous hydroxylamine | 91% |
| 5 | Deprotection | HCl, H₂O, MeCN | 76% |
| - | Overall Yield | - | ~57% |
Table 2: Synthesis of Molnupiravir from Cytidine (4-Step Route) [10]
| Step | Reaction | Key Reagents | Overall Yield |
| 1-4 | Acetonide protection, esterification, hydroxyamination, and deprotection | - | 42% |
Table 3: Synthesis of this compound from Uridine [6]
| Step | Reaction | Key Reagents | Yield |
| 1 | Silyl Protection | TBDMSCl, Imidazole | 79% |
| 2 | C4 Activation & Hydroxylamine Reaction | TPSCl, Hydroxylamine | 54% |
| 3 | Deprotection | NH₄F | 45% |
Experimental Protocols
This section provides detailed methodologies for the synthesis of this compound and its derivatives.
Protocol 1: Synthesis of this compound from Uridine
This protocol is based on the synthetic route involving silyl protection.[6]
Figure 2: Workflow for the synthesis of this compound from Uridine.
Step 1: Synthesis of 2',3',5'-Tris-O-(tert-butyldimethylsilyl)-D-uridine (4)
-
To a solution of uridine (1 equivalent) in N,N-dimethylformamide (DMF), add imidazole.
-
Cool the mixture to 0°C and add tert-butyldimethylsilyl chloride (TBDMSCl) portion-wise.
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
-
Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel chromatography to obtain the silylated uridine derivative (Yield: 79%).[6]
Step 2: Synthesis of N4-hydroxy-2',3',5'-tris-O-(tert-butyldimethylsilyl)-D-cytidine (6a)
-
Dissolve the silylated uridine (1 equivalent) in an appropriate solvent (e.g., CH₂Cl₂).
-
Add 2,4,6-triisopropylbenzenesulfonyl chloride (TPSCl) and stir at room temperature.
-
In a separate flask, prepare a solution of hydroxylamine.
-
Add the hydroxylamine solution to the reaction mixture and stir until the conversion is complete.
-
Work up the reaction by washing with aqueous solutions and purify by chromatography to yield the N4-hydroxy intermediate (Yield: 54%).[6]
Step 3: Synthesis of N4-Hydroxycytidine (this compound) (1)
-
Dissolve the N4-hydroxy intermediate (6a) in methanol (MeOH).
-
Add ammonium fluoride (NH₄F) to the solution.
-
Stir the reaction at room temperature until deprotection is complete (monitored by TLC).
-
Concentrate the mixture and purify the residue by chromatography to afford this compound (Yield: 45%).[6]
Protocol 2: Synthesis of Molnupiravir from Cytidine
This protocol outlines a scalable, four-step synthesis.[10]
Figure 3: Workflow for the synthesis of Molnupiravir from Cytidine.
Step 1: Acetonide Protection
-
Suspend cytidine in acetone and add 2,2-dimethoxypropane and a catalytic amount of an acid (e.g., sulfuric acid).
-
Stir the mixture at room temperature until the reaction is complete.
-
Neutralize the acid with a base (e.g., triethylamine) and filter the resulting solid.
-
Wash the solid with an appropriate solvent and dry to obtain the acetonide-protected cytidine.
Step 2: 5'-O-Esterification
-
Suspend the protected cytidine in acetonitrile.
-
Add isobutyric anhydride and a base such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU).
-
Stir the reaction at room temperature.
-
Upon completion, perform an aqueous workup and crystallize the product from a suitable solvent system to yield the ester intermediate (Yield: 78%).[10]
Step 3: Hydroxyamination
-
Dissolve the ester intermediate in a solvent mixture (e.g., water/isopropanol).
-
Add hydroxylamine hydrochloride and a base to adjust the pH.
-
Heat the reaction mixture until the starting material is consumed.
-
Cool the mixture and crystallize the product. Filter and dry to obtain the penultimate intermediate (Yield: 96%).[10]
Step 4: Acetonide Deprotection
-
Treat the penultimate intermediate with formic acid.
-
Stir at room temperature until the reaction is complete.
-
Isolate the final product, Molnupiravir, by crystallization.
-
The overall yield for this four-step process is reported to be 42%.[10]
Protocol 3: Synthesis of 5'-O-Ester Derivatives of N4-hydroxycytidine
This protocol uses a protected NHC intermediate and Steglich esterification to synthesize novel derivatives.[12]
Step 1: Preparation of N4-dimethoxytrityloxy-2′,3′-O-isopropylidenecytidine (Protected NHC)
-
Protect the 2' and 3' hydroxyl groups of N4-hydroxycytidine (NHC) using acetonide.
-
Subsequently, protect the N4-hydroxyl group with 4,4′-dimethoxytrityl chloride (DMTrCl) to yield the fully protected intermediate.
Step 2: Steglich Esterification
-
Dissolve the protected NHC (1 equivalent), a carboxylic acid of choice (1.5 equivalents), and a catalytic amount of DMAP in dichloromethane (CH₂Cl₂).
-
Add 1,3-dicyclohexylcarbodiimide (DCC) (2.25 equivalents) to the mixture.
-
Stir the reaction at room temperature for approximately 2 hours.
-
Filter off the dicyclohexylurea byproduct and concentrate the filtrate.
-
Purify the crude product by flash chromatography.
Step 3: Acid Hydrolysis (Deprotection)
-
Subject the purified 5'-O-ester conjugate to acid hydrolysis using an 80% aqueous solution of formic acid.
-
Stir at room temperature for 20 hours to remove both the DMTr and acetonide protecting groups.
-
Isolate the final 5'-O-ester derivative by flash chromatography on silica gel. (Example Yield for 5′-O-Phenoxyacetyl-N4-hydroxycytidine: 54.6%).[12]
References
- 1. Molnupiravir and Its Active Form, this compound, Show Potent Antiviral Activity against Enterovirus Infections In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. This compound | 3258-02-4 | AE177054 | Biosynth [biosynth.com]
- 4. Molnupiravir (EIDD-2801, MK-4482) | prodrug of the ribonucleoside analog this compound | CAS 2349386-89-4 | COVID-19, SARS-CoV-2, MERS-CoV, SARS-CoV | Antiviral | 美国InvivoChem [invivochem.cn]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Synthesis and biological evaluation of new β-D-N4-hydroxycytidine analogs against SARS-CoV-2, influenza viruses and DENV-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. How is Molnupiravir synthesised?_Chemicalbook [chemicalbook.com]
- 8. CN113307833A - Preparation method of N4-hydroxycytidine - Google Patents [patents.google.com]
- 9. chemrxiv.org [chemrxiv.org]
- 10. medicines4all.vcu.edu [medicines4all.vcu.edu]
- 11. semanticscholar.org [semanticscholar.org]
- 12. mdpi.com [mdpi.com]
Troubleshooting & Optimization
EIDD-1931 Solubility for In Vitro Studies: Technical Support Center
This technical support guide provides researchers, scientists, and drug development professionals with detailed information on the solubility of EIDD-1931 in DMSO and water for in vitro studies. It includes frequently asked questions, troubleshooting advice for common issues, and detailed experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What is the solubility of this compound in Dimethyl Sulfoxide (DMSO)?
A1: this compound exhibits high solubility in DMSO. Concentrations of 45 mg/mL (173.6 mM) and 100 mg/mL (385.77 mM) have been reported.[1][2] It is often recommended to use sonication to ensure complete dissolution, and it's important to use new, anhydrous DMSO as the compound is hygroscopic, which can affect solubility.[2]
Q2: What is the solubility of this compound in water?
A2: The aqueous solubility of this compound is significantly lower than in DMSO, with reported values of at least 25 mg/mL (96.44 mM).[2] For in vivo studies, this compound can be solubilized in saline with the aid of alternating ultrasound treatment to ensure full dissolution.[3][4]
Q3: How should I prepare a stock solution of this compound for in vitro experiments?
A3: For in vitro studies, this compound is typically dissolved in DMSO to create a high-concentration stock solution, for example, at 100 mM.[3][4] This stock solution is then serially diluted to the desired working concentrations in cell culture medium.
Q4: What are the recommended storage conditions for this compound stock solutions?
A4: this compound stock solutions in DMSO should be stored at -20°C.[2][3][4] It is noted that the compound is unstable in solution, so it is best to prepare it fresh ("ready to use").[2] If storing, it is advisable to aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. When stored at -20°C, it is recommended to use the solution within one month, and within six months if stored at -80°C.[2]
Q5: Can I dissolve this compound directly in cell culture media?
A5: Direct dissolution in cell culture media is not recommended due to the compound's limited aqueous solubility. This can lead to the formation of precipitates. The standard practice is to first prepare a concentrated stock solution in DMSO and then dilute this stock into the cell culture medium to achieve the final desired concentration.
Troubleshooting Guide
Problem: My this compound precipitated after I diluted the DMSO stock solution into my aqueous buffer or cell culture medium.
This is a common issue when a compound with low aqueous solubility is transferred from a high-solubility organic solvent (like DMSO) to an aqueous environment.
Potential Causes:
-
Poor Mixing: Adding the DMSO stock too quickly without adequate mixing can cause localized high concentrations that immediately precipitate.
-
Final DMSO Concentration Too Low: The final concentration of DMSO in the medium may be insufficient to keep this compound in solution.
-
Media Components: Salts, proteins, and other components in the cell culture medium can interact with the compound and reduce its solubility.[5] Changes in pH or temperature can also induce precipitation.
-
Repeated Freeze-Thaw Cycles: This can cause the compound to fall out of solution in your stock, which then gets transferred to your media.
Solutions:
-
Optimize Dilution Technique: Add the DMSO stock solution dropwise into the cell culture medium while gently vortexing or swirling the medium. This ensures rapid and even distribution.
-
Use Sonication: If precipitates form, a brief sonication in an ultrasonic bath can often help to redissolve the compound.[1][2] Warming the solution to 37°C may also aid dissolution.[2]
-
Prepare Fresh Dilutions: Due to the instability of this compound in solution, it is best to prepare working solutions immediately before use.[2]
-
Check for Contamination: In some cases, turbidity can be mistaken for precipitation. If the solution appears cloudy, check for bacterial or fungal contamination.[6]
Data Presentation
Table 1: Solubility of this compound in Various Solvents
| Solvent | Concentration (mg/mL) | Molar Concentration (mM) | Notes |
| DMSO | 45 | 173.6 | Sonication recommended.[1] |
| DMSO | 100 | 385.77 | Use of new, anhydrous DMSO is advised.[2] |
| Water | ≥ 25 | ≥ 96.44 | - |
| Saline + 10% DMSO + 40% PEG300 + 5% Tween-80 | ≥ 2.08 | ≥ 8.02 | For in vivo formulations; clear solution.[7] |
Table 2: Example Concentrations for In Vitro Antiviral Assays
| Cell Line | Assay Type | EC₅₀ (µM) | CC₅₀ (µM) |
| RD Cells | Anti-EV-A71 | 5.13 ± 0.56 | 80.47 ± 0.02 |
| Vero Cells | Anti-EV-A71 | 7.04 ± 0.38 | 14.07 ± 0.43 |
| Huh-7 Cells | Anti-EV-A71 | 4.43 ± 0.33 | 34.09 ± 0.06 |
| Vero 76 Cells | Anti-SARS-CoV | 0.1 | - |
| Calu-3 2B4 Cells | Anti-MERS-CoV | 0.15 | - |
| Vero Cells | Anti-SARS-CoV-2 | 0.3 | - |
EC₅₀ (Half-maximal effective concentration) and CC₅₀ (Half-maximal cytotoxic concentration) values are from studies on Enterovirus A71 (EV-A71) and various coronaviruses.[1][3][4]
Experimental Protocols
Protocol: Preparation of this compound Working Solutions for an In Vitro Antiviral Assay
This protocol is adapted from methodologies used in antiviral activity assays for this compound.[3][4]
1. Preparation of 100 mM DMSO Stock Solution: a. Weigh the required amount of this compound powder (Molecular Weight: 259.2 g/mol ). b. Add the appropriate volume of sterile, anhydrous DMSO to achieve a final concentration of 100 mM. c. If needed, sonicate the solution in a water bath until the compound is fully dissolved. d. Aliquot the stock solution into sterile microcentrifuge tubes and store at -20°C.
2. Preparation of Working Solutions: a. Thaw a single aliquot of the 100 mM stock solution. b. Perform serial dilutions in cell culture medium (e.g., DMEM with 2% FBS) to achieve the desired final concentrations for your experiment (e.g., a 3-fold dilution series ranging from 200 µM to 0.01 µM).[3] c. To minimize precipitation, add the DMSO stock to the culture medium, not the other way around, and mix gently but thoroughly after each addition.
3. Dosing Cells in a 96-Well Plate: a. Seed cells (e.g., RD, Vero, or Huh-7 cells) in a 96-well plate and incubate until they reach the desired confluency.[3][4] b. Remove the existing medium and add the freshly prepared this compound working solutions (in culture medium) to the respective wells. c. Include a vehicle control with the same final concentration of DMSO as the highest concentration of this compound used. d. Proceed with the viral infection and subsequent incubation as per your specific assay protocol.[3]
Visualizations
Caption: Workflow for preparing this compound stock solution in DMSO.
Caption: Troubleshooting logic for this compound precipitation in media.
Caption: Conceptual pathway for this compound's antiviral mechanism.
References
- 1. This compound | SARS-CoV | Topoisomerase | HCV Protease | TargetMol [targetmol.com]
- 2. glpbio.com [glpbio.com]
- 3. mdpi.com [mdpi.com]
- 4. Molnupiravir and Its Active Form, this compound, Show Potent Antiviral Activity against Enterovirus Infections In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Identification and root cause analysis of cell culture media precipitates in the viral deactivation treatment with high-temperature/short-time method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Cell Culture Academy [procellsystem.com]
- 7. lifetechindia.com [lifetechindia.com]
Addressing EIDD-1931 cytotoxicity in cell culture assays
Welcome to the technical support resource for researchers using EIDD-1931 (β-D-N4-hydroxycytidine) in cell culture assays. This guide provides answers to frequently asked questions and troubleshooting advice to help you navigate challenges related to in vitro cytotoxicity.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound, also known as N4-hydroxycytidine (NHC), is the active metabolite of the prodrug Molnupiravir (EIDD-2801).[1][2] Its primary antiviral mechanism is to act as a ribonucleoside analog that is incorporated into nascent viral RNA by the viral RNA-dependent RNA polymerase (RdRp).[3][4][5] Once incorporated, this compound can lead to "lethal mutagenesis," an accumulation of mutations in the viral genome that ultimately inhibits the production of viable virus particles.[3][4][5]
Q2: Why am I observing high cytotoxicity in my cell culture experiments with this compound?
High cytotoxicity can stem from several factors:
-
Supra-physiological Concentrations: this compound can induce cytotoxicity at high concentrations. Studies in HepG2 and HepaRG cells have shown that cytotoxicity becomes apparent at concentrations of 10 µM and higher.[6][7]
-
Cell Line Sensitivity: Different cell lines exhibit varying sensitivities to this compound. For example, Vero cells have been reported to be more sensitive than RD and Huh7 cells.[8]
-
Compound Stability and Solubility: Ensure that this compound is fully dissolved and stable in your culture medium. The compound is soluble up to 100 mM in DMSO and 50 mM in water.[3] Poor solubility can lead to precipitates that are toxic to cells or interfere with assay readings.
-
Assay-Specific Interference: The cytotoxicity assay itself could be a source of error. For instance, some assay reagents may interact with the compound, or the incubation time might be too long, leading to exaggerated cell death.
Q3: Is mitochondrial toxicity a primary cause of this compound-induced cell death?
Recent studies suggest that direct mitochondrial toxicity is not a primary off-target effect of this compound at clinically relevant concentrations.
-
In HepG2 cells, this compound did not significantly alter mitochondrial DNA copy number, gene expression, or respiration at non-cytotoxic concentrations.[6][7]
-
In the more physiologically relevant HepaRG cell model, this compound did not cause direct mitochondrial toxicity at clinically relevant concentrations.[1][2] However, at supra-clinical concentrations (e.g., 60 µM), a reduction in mitochondrial respiration was observed, though this was not attributed to direct dysfunction of the electron transport chain.[1][2]
Therefore, while high concentrations may impact mitochondrial function, it is less likely to be the main driver of cytotoxicity at the typical effective concentrations (EC50) used in antiviral assays.
Q4: How do I differentiate between antiviral activity and general cytotoxicity?
This is a critical aspect of in vitro testing. The relationship between the compound's efficacy and its toxicity is determined by the Selectivity Index (SI) , which is calculated as:
SI = CC50 / EC50
-
CC50 (50% Cytotoxic Concentration): The concentration of the compound that causes a 50% reduction in cell viability.
-
EC50 (50% Effective Concentration): The concentration of the compound that inhibits viral activity by 50%.
A higher SI value indicates a wider therapeutic window, meaning the compound is effective against the virus at concentrations well below those that are toxic to the host cells. A low SI value (e.g., less than 10) suggests that the observed antiviral effect may be a consequence of general cytotoxicity.
Quantitative Data Summary
The following table summarizes reported EC50 and CC50 values for this compound in various cell lines. Note that values can vary between studies due to different experimental conditions (e.g., virus strain, cell density, incubation time, and assay method).
| Cell Line | Virus | EC50 (µM) | CC50 (µM) | Selectivity Index (SI) | Reference |
| RD Cells | Enterovirus 71 (EV-A71) | 5.13 ± 0.56 | 80.47 ± 0.02 | 15.69 | [8] |
| Vero Cells | Enterovirus 71 (EV-A71) | 7.04 ± 0.38 | 14.07 ± 0.43 | 2.0 | [8] |
| Huh-7 Cells | Enterovirus 71 (EV-A71) | 4.43 ± 0.33 | 34.09 ± 0.06 | 7.69 | [8] |
| Vero E6 Cells | MERS-CoV | ~0.15 | >10 | >67 | [3][4] |
| Vero E6 Cells | SARS-CoV-2 | ~0.3 | >10 | >33 | [3][4] |
Experimental Protocols & Methodologies
Protocol: CellTiter-Glo® Luminescent Cell Viability Assay
This protocol is adapted for a 96-well plate format to determine the CC50 of this compound. This assay quantifies ATP, an indicator of metabolically active cells.
Materials:
-
Opaque-walled 96-well plates suitable for luminescence readings.
-
Cell culture medium appropriate for the cell line.
-
This compound stock solution (e.g., 10 mM in DMSO).
-
CellTiter-Glo® Reagent.
-
Multichannel pipette.
-
Plate reader with luminescence detection capabilities.
Procedure:
-
Cell Seeding: Seed cells in an opaque-walled 96-well plate at a pre-determined optimal density in 100 µL of culture medium per well. Incubate for 24 hours to allow for cell attachment and recovery.
-
Compound Preparation: Prepare a serial dilution of this compound in culture medium. A typical concentration range might be from 0.1 µM to 100 µM. Also, prepare "cells + medium only" wells (vehicle control, e.g., 0.5% DMSO) and "medium only" wells (background control).
-
Compound Treatment: Remove the old medium from the cells and add 100 µL of the prepared compound dilutions (or vehicle control) to the respective wells.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 48 or 72 hours), consistent with your antiviral assay protocol.
-
Reagent Equilibration: Before use, equilibrate the CellTiter-Glo® Reagent and the cell plate to room temperature for approximately 30 minutes.
-
Assay Execution:
-
Add 100 µL of CellTiter-Glo® Reagent to each well.
-
Place the plate on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Data Acquisition: Record the luminescence using a plate reader.
-
Data Analysis:
-
Subtract the average background luminescence (medium only wells) from all other readings.
-
Normalize the data to the vehicle control wells (set to 100% viability).
-
Plot the percentage of cell viability against the log of the this compound concentration and use non-linear regression (log(inhibitor) vs. response -- variable slope) to calculate the CC50 value.
-
Visualizations: Pathways and Workflows
Mechanism of Action & Cellular Uptake
This compound enters the host cell via nucleoside transporters. Inside the cell, host kinases phosphorylate it into its active triphosphate form (this compound-TP). This active form is then mistakenly used by the viral RdRp during RNA replication, leading to catastrophic errors in the viral genome.
Caption: Cellular uptake and antiviral mechanism of this compound.
General Experimental Workflow
The following diagram outlines the standard workflow for assessing the cytotoxicity and antiviral efficacy of this compound.
Caption: Workflow for this compound in vitro cytotoxicity and efficacy testing.
Troubleshooting Guide
Problem 1: High cytotoxicity observed even at low concentrations (<10 µM).
Caption: Troubleshooting unexpected high cytotoxicity with this compound.
Problem 2: Inconsistent CC50/EC50 values between experiments.
-
Possible Cause: Inconsistent cell seeding density.
-
Solution: Ensure you are using a consistent number of viable cells for each experiment. Perform cell counts before seeding and ensure even cell suspension when plating.
-
-
Possible Cause: Variation in compound preparation.
-
Solution: Prepare fresh serial dilutions for each experiment from a validated stock solution. Avoid repeated freeze-thaw cycles of the stock.
-
-
Possible Cause: Differences in incubation times.
-
Solution: Strictly adhere to the same incubation times for compound exposure and assay development across all experiments.
-
-
Possible Cause: Edge effects in multi-well plates.
-
Solution: To minimize evaporation and temperature gradients, avoid using the outermost wells of the plate for experimental data. Fill these wells with sterile PBS or medium instead.
-
Problem 3: Low or no luminescent signal in the CellTiter-Glo® assay.
-
Possible Cause: Reagent was not equilibrated to room temperature.
-
Solution: Both the plate and the reagent must be at room temperature before mixing to ensure optimal enzyme activity.
-
-
Possible Cause: Insufficient cell lysis.
-
Solution: Ensure proper mixing on an orbital shaker for the recommended time (e.g., 2 minutes) to lyse all cells and release ATP.
-
-
Possible Cause: Very low cell number or widespread cell death.
-
Solution: Verify your cell seeding density. If cytotoxicity is extremely high, the ATP levels may be too low to detect. Check your highest concentration wells against a "no cells" background control.
-
References
- 1. Assessing the mitochondrial safety profile of the molnupiravir active metabolite, β-d-N4-hydroxycytidine (NHC), in the physiologically relevant HepaRG model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Assessing the mitochondrial safety profile of the molnupiravir active metabolite, β-d-N4-hydroxycytidine (NHC), in the physiologically relevant HepaRG model - PMC [pmc.ncbi.nlm.nih.gov]
- 3. EIDD 1931 | RNA/DNA Polymerase Inhibitors: R&D Systems [rndsystems.com]
- 4. EIDD 1931 | RNA Polymerase | Tocris Bioscience [tocris.com]
- 5. mdpi.com [mdpi.com]
- 6. Molnupiravir; molecular and functional descriptors of mitochondrial safety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Molnupiravir; molecular and functional descriptors of mitochondrial safety - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Molnupiravir and Its Active Form, this compound, Show Potent Antiviral Activity against Enterovirus Infections In Vitro and In Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
Optimizing EIDD-1931 dosage and treatment duration in vivo
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and drug development professionals working on optimizing EIDD-1931 dosage and treatment duration in vivo.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental difference between this compound (NHC) and Molnupiravir (EIDD-2801)?
A1: this compound (β-d-N4-hydroxycytidine or NHC) is the active antiviral agent. Molnupiravir (EIDD-2801) is an orally bioavailable prodrug of this compound.[1][2] After oral administration, Molnupiravir is rapidly hydrolyzed by host esterases in the plasma to release the active this compound.[3] The primary reason for using the prodrug form, Molnupiravir, is to improve oral bioavailability, particularly in species like non-human primates and ferrets.[4][5][6] In mice, however, both compounds have shown similar oral bioavailability.[5]
Q2: What is the mechanism of action for this compound?
A2: this compound exerts its antiviral effect through a process known as "viral error catastrophe."[7] Once inside a host cell, this compound is phosphorylated by host kinases to its active 5'-triphosphate form (NHC-TP).[3] The viral RNA-dependent RNA polymerase (RdRp) mistakenly incorporates NHC-TP into the newly synthesizing viral RNA strand instead of natural cytidine or uridine triphosphates.[3] This incorporation leads to an accumulation of mutations in the viral genome, ultimately resulting in a non-viable virus.[4][6]
Q3: What is a recommended starting dose for this compound or its prodrug in preclinical animal models?
A3: The optimal dose depends heavily on the animal model, the virus being studied, and the treatment regimen (prophylactic vs. therapeutic). Based on published studies, here are some starting points:
-
Syrian Hamsters (SARS-CoV-2): Doses of 5 mg/kg twice daily have been shown to significantly reduce viral titers in nasal swabs.[8]
-
SCID Mice (SARS-CoV-2): A dose of 200 mg/kg of EIDD-2801 administered twice daily (BID) has been used to study antiviral effects.[1]
-
ICR Suckling Mice (Enterovirus EV-A71): Intraperitoneal (i.p.) administration of this compound at 66.6 mg/kg and 200 mg/kg for 7 days resulted in 100% survival.[9]
-
Ferrets (SARS-CoV-2): A single oral dose of 128 mg/kg of EIDD-2801 resulted in significant lung concentrations of this compound.[4] Twice-daily administration of 100 mg/kg was well-tolerated for 7 days.[4]
-
Mice (VEEV): Prophylactic oral treatment with 300 mg/kg and 500 mg/kg (b.i.d.) of this compound resulted in 90% survival against a lethal challenge.[10]
Q4: What is the typical treatment duration in animal studies?
A4: Treatment duration in preclinical studies typically ranges from 5 to 7 days for acute viral infections.[4][8][9] For example, studies in mice and ferrets have often used twice-daily dosing for 5 to 7 consecutive days.[4][9][10] In human clinical trials for COVID-19, Molnupiravir was administered for 5 days.[8][11] Longer durations, such as 84 days, have been explored for chronic conditions like Feline Infectious Peritonitis (FIP).[12]
Q5: What are the key pharmacokinetic parameters of this compound?
A5: After oral administration of its prodrug Molnupiravir, this compound appears rapidly in plasma, with a median time to maximum concentration (Tmax) of approximately 1.00 to 1.75 hours in healthy human volunteers.[7][11][13] The geometric half-life is around 1 hour, though a slower elimination phase has been observed at higher doses.[7][11] Minimal drug accumulation has been noted after multiple twice-daily doses.[11][14]
Troubleshooting Guide
Problem 1: Lack of Efficacy in an In Vivo Model
| Possible Cause | Troubleshooting Steps |
| Timing of Treatment Initiation: | This compound is most effective when administered early after viral challenge. Therapeutic studies show that delaying treatment significantly reduces efficacy. For VEEV in mice, survival dropped from 100% when treated 6-12 hours post-infection to 40% when treatment was delayed to 48 hours.[4] Solution: Initiate treatment as early as possible post-infection, ideally within 12-24 hours. Consider a prophylactic regimen (dosing before infection) to establish a baseline of maximum efficacy.[4][15] |
| Insufficient Dosage: | The dose may be too low for the specific animal model or virus. Mice, for instance, have higher plasma uridine levels than humans, which can compete with this compound for uptake into tissues and phosphorylation, necessitating higher doses to achieve efficacy.[7] Solution: Conduct a dose-escalation study. Review literature for effective doses in similar models (see Table 1). Ensure correct dose conversion if using the prodrug EIDD-2801 instead of this compound. |
| Drug Formulation and Administration: | Poor solubility or improper formulation can lead to low bioavailability. Solution: Ensure this compound is properly solubilized. A common vehicle for oral gavage in mice involves PEG300, Tween80, and ddH2O.[16] For intraperitoneal injection, saline has been used.[9] Verify the stability of your formulation. |
| Animal Model Selection: | The chosen animal model may not be suitable. For SARS-CoV-2, the Syrian hamster is a robust model for replication in the respiratory tract.[15] Immunocompromised models like SCID mice may show higher viral persistence.[1] Solution: Select an animal model known to support robust replication of the target virus and to be responsive to antiviral therapy. |
Problem 2: Observed Toxicity or Adverse Events
| Possible Cause | Troubleshooting Steps |
| High Dosage: | While generally well-tolerated in short-term studies, high doses may lead to adverse effects.[8] In studies on FIP in cats, prolonged use has been associated with mild effects on the liver and kidneys.[17][18] Solution: Reduce the dose or dosing frequency. If efficacy is lost, consider combination therapy with another antiviral agent. Monitor animal health closely (body weight, clinical signs) and conduct baseline and post-treatment blood work (e.g., ALT levels). |
| Off-Target Effects: | The mechanism of action (inducing RNA mutations) has raised theoretical concerns about mutagenicity, especially with long-term use.[19] Solution: For acute infections, use the shortest effective treatment duration (e.g., 5-7 days). For research involving longer treatment courses, incorporate long-term safety monitoring into the study design. |
Data Presentation
Table 1: Summary of In Vivo Efficacy Studies for this compound / EIDD-2801
| Animal Model | Virus | Drug Form | Route | Dosage Regimen | Treatment Duration | Key Efficacy Findings | Reference |
| Syrian Hamster | SARS-CoV-2 | EIDD-2801 | Oral | 5 mg/kg or 15 mg/kg BID | 4 days | Significantly reduced viral titers in nasal swabs and turbinates. | [8] |
| SCID Mice | SARS-CoV-2 (Beta) | EIDD-2801 | Oral | 200 mg/kg BID | 3 days | Significantly reduced viral RNA and infectious virus levels in the lungs. | [1] |
| ICR Suckling Mice | Enterovirus A71 | This compound | i.p. | 200 mg/kg or 66.6 mg/kg QD | 7 days | 100% survival rate compared to 0% in the vehicle group. | [9] |
| Ferret | SARS-CoV-2 | EIDD-2801 | Oral | 5 mg/kg or 15 mg/kg BID | 4 days | Prevented SARS-CoV-2 transmission between ferrets. | [8] |
| Mouse | VEEV | This compound | Oral | 500 mg/kg BID | 6 days | 90% survival in a prophylactic model against a lethal challenge. | [10] |
| Cat | Feline Infectious Peritonitis (FIP) | This compound / EIDD-2801 | Oral | 10-20 mg/kg BID | 84 days | 14 of 18 cats completed treatment and remained in remission. | [12] |
Table 2: Pharmacokinetic Parameters of this compound in Healthy Humans (Following Oral Molnupiravir)
| Parameter | Value | Description | Reference |
| Tmax (Median) | 1.00 - 1.75 hours | Time to reach maximum plasma concentration. | [7][11] |
| t1/2 (Geometric Mean) | ~1 hour | Elimination half-life. | [7][11] |
| Accumulation | None observed | No significant drug accumulation with twice-daily dosing. | [11][13] |
| Food Effect | Minimal | Absorption is not significantly affected by food intake. | [7] |
Experimental Protocols & Visualizations
Protocol 1: Therapeutic Efficacy in a Syrian Hamster Model of SARS-CoV-2
-
Animal Model: Male Syrian hamsters, 6-8 weeks old.
-
Virus Challenge: Intranasally inoculate hamsters with a specified plaque-forming unit (PFU) of a SARS-CoV-2 clinical isolate.
-
Drug Formulation: Prepare EIDD-2801 (Molnupiravir) in a suitable vehicle.
-
Treatment Initiation: Begin treatment 12 hours post-infection (hpi).
-
Dosing: Administer EIDD-2801 orally (e.g., via gavage) at the desired dose (e.g., 5 or 15 mg/kg) twice daily (BID) for 4 consecutive days. A vehicle-only group serves as the control.
-
Monitoring: Record body weight and clinical signs daily.
-
Endpoint Analysis: At Day 4 post-infection, euthanize animals. Collect lung tissue to quantify viral load (via RT-qPCR) and infectious virus titers (via TCID50 assay).[8][15] Collect nasal swabs to measure viral shedding.[8]
This compound Mechanism of Action
Caption: Mechanism of action of Molnupiravir and its active form, this compound.
In Vivo Efficacy Study Workflow
Caption: General experimental workflow for an in vivo antiviral efficacy study.
References
- 1. A SCID Mouse Model To Evaluate the Efficacy of Antivirals against SARS-CoV-2 Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound Treatment Tweaks CYP3A4 and CYP2C8 in Arthritic Rats to Expedite Drug Interaction: Implication in Oral Therapy of Molnupiravir - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Frontiers | Molnupiravir and Its Antiviral Activity Against COVID-19 [frontiersin.org]
- 5. mdpi.com [mdpi.com]
- 6. EIDD-2801 (Molnupiravir) - FIP Warriors CZ/SK ® [fipwarriors.eu]
- 7. Human Safety, Tolerability, and Pharmacokinetics of Molnupiravir, a Novel Broad-Spectrum Oral Antiviral Agent with Activity against SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Optimal dose and safety of molnupiravir in patients with early SARS-CoV-2: a Phase I, open-label, dose-escalating, randomized controlled study - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Molnupiravir and Its Active Form, this compound, Show Potent Antiviral Activity against Enterovirus Infections In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Molnupiravir in COVID-19: A systematic review of literature - PMC [pmc.ncbi.nlm.nih.gov]
- 12. molnufip.com [molnufip.com]
- 13. journals.asm.org [journals.asm.org]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. This compound (NHC) | SARS-CoV inhibitor | Mechanism | Concentration [selleckchem.com]
- 17. Treatment Options for FIP in Cats: GS-441524 vs. This compound – Which One Is Best? – BASMI FIP Malaysia | Official Website ©️ [basmifip.com]
- 18. curefip.com [curefip.com]
- 19. ccah.vetmed.ucdavis.edu [ccah.vetmed.ucdavis.edu]
Technical Support Center: Overcoming Poor Oral Bioavailability of EIDD-1931 with Prodrugs
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with EIDD-1931 and its prodrugs. The focus is on addressing the challenges of poor oral bioavailability of the parent compound and the strategies employed to overcome this limitation through the use of prodrugs like Molnupiravir (EIDD-2801).
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound, also known as β-D-N4-hydroxycytidine (NHC), is a ribonucleoside analog with broad-spectrum antiviral activity against various RNA viruses.[1][2][3] Its mechanism of action involves the intracellular phosphorylation to its active 5'-triphosphate form.[4][5] This active form acts as a competitive substrate for the viral RNA-dependent RNA polymerase (RdRp).[3][4] Incorporation of the this compound triphosphate into the viral RNA leads to an accumulation of mutations, a process termed "viral error catastrophe," which ultimately inhibits viral replication.[4][5]
Q2: Why does this compound have poor oral bioavailability?
This compound suffers from rapid metabolism in enterocytes, the cells lining the intestine, following oral administration.[2][6] This first-pass metabolism significantly reduces the amount of the active compound that reaches systemic circulation, leading to poor oral bioavailability, particularly in non-human primates which can be predictive of human bioavailability.[2][6]
Q3: What is the prodrug approach to improve the oral bioavailability of this compound?
To overcome the poor oral bioavailability of this compound, a prodrug strategy was employed.[2][6] A prodrug is an inactive or less active compound that is metabolized in the body to the active drug.[7] In this case, EIDD-2801, also known as Molnupiravir, was developed as an orally bioavailable 5'-isobutyrate prodrug of this compound.[4] After oral administration, Molnupiravir is rapidly cleaved in the plasma to release the active this compound.[4][5]
Q4: What is the advantage of using Molnupiravir (EIDD-2801) over this compound in in vivo studies?
The primary advantage of using Molnupiravir (EIDD-2801) in in vivo oral administration studies is its significantly improved oral bioavailability compared to this compound in relevant animal models like non-human primates and ferrets.[2][3] This allows for the achievement of therapeutic plasma concentrations of the active this compound following oral dosing.[3]
Troubleshooting Guides for Experiments
Problem: Low or inconsistent plasma concentrations of this compound after oral administration of Molnupiravir in animal models.
-
Possible Cause 1: Formulation Issues.
-
Troubleshooting: Ensure the formulation of Molnupiravir is appropriate for the animal model being used. Factors such as the vehicle, solubility, and stability of the formulation can significantly impact absorption. For preclinical studies, consider using a vehicle that enhances solubility and absorption.[]
-
-
Possible Cause 2: Improper Dosing Technique.
-
Troubleshooting: Verify the accuracy of the oral gavage technique to ensure the full dose is administered to the stomach and not lost due to regurgitation. For smaller animals, the volume and concentration of the dose are critical.
-
-
Possible Cause 3: Animal Model Variability.
-
Troubleshooting: Be aware of species-specific differences in metabolism and absorption. The pharmacokinetics of Molnupiravir and this compound can vary between mice, ferrets, and non-human primates.[2][3] It is crucial to establish baseline pharmacokinetic parameters for the specific animal model and strain being used.
-
-
Possible Cause 4: Issues with Bioanalytical Method.
-
Troubleshooting: Validate the bioanalytical method (e.g., LC-MS/MS) for the quantification of this compound in plasma.[5] Ensure adequate sensitivity, accuracy, and precision. Check for potential matrix effects from the plasma of the specific animal model.
-
Problem: Higher than expected variability in in vitro antiviral activity (EC50 values) of this compound.
-
Possible Cause 1: Cell Line Differences.
-
Troubleshooting: The antiviral potency of this compound can vary between different cell lines (e.g., Vero, Calu-3, Huh-7).[9] Use a consistent and well-characterized cell line for all experiments. Report the cell line used when presenting EC50 values.
-
-
Possible Cause 2: Assay Conditions.
-
Troubleshooting: Standardize all assay parameters, including cell density, virus multiplicity of infection (MOI), and incubation time. Minor variations in these parameters can lead to significant differences in the calculated EC50.
-
-
Possible Cause 3: Compound Stability.
-
Troubleshooting: Ensure the stability of the this compound stock solution and working solutions. Prepare fresh dilutions for each experiment and store stock solutions under appropriate conditions (e.g., -80°C) to prevent degradation.
-
Data Presentation
Table 1: In Vitro Antiviral Activity of this compound (NHC) against Coronaviruses
| Virus | Cell Line | EC50 (µM) | Reference |
| SARS-CoV-2 | Vero | 0.3 | [9] |
| SARS-CoV-2 | Calu-3 | 0.08 | [9] |
| SARS-CoV-2 | Vero E6-GFP | 0.3 | [9] |
| SARS-CoV-2 | Huh7 | 0.4 | [9] |
| MERS-CoV | - | - | [10] |
| SARS-CoV | - | - | [10] |
| Bat-CoVs | - | Average IC50 of 0.15 | [10] |
Table 2: Pharmacokinetic Parameters of this compound Following Oral Administration of Molnupiravir in Humans
| Parameter | Value | Reference |
| Median Tmax (Time to Maximum Concentration) | 1.00 to 1.75 hours | [5] |
| Geometric Half-life (t1/2) | Approximately 1 hour | [5] |
| Slower Elimination Half-life (at higher doses) | 7.1 hours | [5] |
Mandatory Visualizations
Caption: Mechanism of action of Molnupiravir (EIDD-2801) as a prodrug of this compound.
Caption: General experimental workflow for evaluating this compound and its prodrug Molnupiravir.
Experimental Protocols
1. In Vitro Antiviral Activity Assay (Cytopathic Effect - CPE Protection Assay)
-
Objective: To determine the half-maximal effective concentration (EC50) of this compound against a specific virus in a given cell line.
-
Materials:
-
Appropriate cell line (e.g., Vero E6 for SARS-CoV-2)
-
Cell culture medium and supplements
-
Virus stock of known titer
-
This compound compound
-
96-well cell culture plates
-
Cell viability assay reagent (e.g., CellTiter-Glo®)
-
-
Methodology:
-
Seed the 96-well plates with the chosen cell line at an appropriate density and incubate overnight to allow for cell attachment.
-
Prepare serial dilutions of this compound in cell culture medium.
-
Remove the culture medium from the cells and add the compound dilutions. Include a "cells only" control (no virus, no compound) and a "virus only" control (virus, no compound).
-
Infect the cells with the virus at a predetermined multiplicity of infection (MOI).
-
Incubate the plates for a period sufficient to observe significant cytopathic effect in the "virus only" control wells (typically 48-72 hours).
-
Assess cell viability using a suitable assay (e.g., by measuring ATP content with CellTiter-Glo®).
-
Calculate the EC50 value by plotting the percentage of cell viability against the logarithm of the drug concentration and fitting the data to a dose-response curve.
-
2. In Vivo Pharmacokinetic Study in Mice
-
Objective: To determine the pharmacokinetic profile of this compound after oral administration of its prodrug, Molnupiravir.
-
Materials:
-
Male or female mice of a specific strain (e.g., C57BL/6)
-
Molnupiravir (EIDD-2801)
-
Appropriate vehicle for oral administration (e.g., 0.5% methylcellulose)
-
Oral gavage needles
-
Blood collection supplies (e.g., heparinized capillaries)
-
Centrifuge
-
LC-MS/MS system for bioanalysis
-
-
Methodology:
-
Acclimate the mice to the housing conditions for at least one week.
-
Fast the mice overnight before dosing (with access to water).
-
Prepare the dosing formulation of Molnupiravir in the chosen vehicle at the desired concentration.
-
Administer a single oral dose of Molnupiravir to each mouse via oral gavage.
-
Collect blood samples at predetermined time points (e.g., 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose) from a sufficient number of animals per time point.
-
Process the blood samples to obtain plasma by centrifugation.
-
Store the plasma samples at -80°C until analysis.
-
Quantify the concentration of this compound in the plasma samples using a validated LC-MS/MS method.
-
Calculate pharmacokinetic parameters such as Cmax, Tmax, AUC (Area Under the Curve), and t1/2 using appropriate software.[5]
-
References
- 1. researchgate.net [researchgate.net]
- 2. Molnupiravir and Its Active Form, this compound, Show Potent Antiviral Activity against Enterovirus Infections In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Molnupiravir and Its Antiviral Activity Against COVID-19 [frontiersin.org]
- 4. Accelerated first-in-human clinical trial of EIDD-2801/MK-4482 (molnupiravir), a ribonucleoside analog with potent antiviral activity against SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Human Safety, Tolerability, and Pharmacokinetics of Molnupiravir, a Novel Broad-Spectrum Oral Antiviral Agent with Activity against SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. molnufip.com [molnufip.com]
- 9. Molnupiravir and Its Antiviral Activity Against COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. This compound (NHC) | SARS-CoV inhibitor | Mechanism | Concentration [selleckchem.com]
Technical Support Center: EIDD-1931 and Host Genetic Material Integrity
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) regarding the potential for β-D-N4-hydroxycytidine (EIDD-1931), the active metabolite of molnupiravir, to induce mutations in host cell DNA and RNA.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound and how does it relate to mutagenesis?
A1: this compound is a ribonucleoside analog that primarily acts as an antiviral by inducing "lethal mutagenesis" or "error catastrophe" in the viral genome.[1][2] Once inside a cell, this compound is phosphorylated to its active triphosphate form, NHC-TP.[1] The viral RNA-dependent RNA polymerase (RdRp) incorporates NHC-TP into newly synthesized viral RNA.[1][3] Due to its ability to exist in two tautomeric forms, NHC can mimic both cytidine and uridine, leading to widespread mutations in the viral genome upon further replication, ultimately resulting in a non-viable virus.[4]
Q2: Does this compound have the potential to cause mutations in host cell DNA or RNA?
A2: This is a critical question in the safety assessment of this compound. A comprehensive set of genotoxicity studies has been conducted to evaluate this risk. The findings indicate a difference between in vitro (in a lab dish) and in vivo (in a living organism) results.
-
In Vitro Studies: this compound and its prodrug molnupiravir have been shown to induce mutations in bacterial reverse mutation (Ames) tests and in mammalian cell gene mutation assays (e.g., HPRT assay in Chinese Hamster Ovary (CHO) cells).[1][5] They have also tested positive in in vitro micronucleus assays, which detect chromosome damage.[6]
Q3: Why is there a discrepancy between the in vitro and in vivo mutagenicity results for this compound?
A3: The discrepancy between in vitro and in vivo results is a key point of discussion. While the exact reasons are still under investigation, several factors may contribute to this difference:
-
Metabolism and Bioavailability: The way this compound is metabolized and distributed in a whole organism is much more complex than in a cell culture system. The concentration of the active mutagenic form that reaches the DNA in target tissues in vivo may be significantly lower or cleared more efficiently than in in vitro experiments.
-
DNA Repair Mechanisms: In vivo systems have more complex and robust DNA repair mechanisms that may efficiently correct any potential DNA alterations caused by this compound.
-
Cellular Environment: The overall cellular environment, including the availability of nucleotide pools and the activity of various enzymes, differs between isolated cells in culture and cells within a living organism, which can influence the likelihood of mutagenesis.
Regulatory bodies generally consider robust in vivo studies to supersede in vitro results for assessing the ultimate risk to humans.[5]
Troubleshooting Guides
Issue 1: High background mutation frequency in in vitro mammalian cell gene mutation assays (e.g., HPRT assay).
| Possible Cause | Troubleshooting Step |
| Contamination of cell culture | Regularly test cell cultures for mycoplasma contamination. Ensure aseptic techniques are strictly followed. |
| High spontaneous mutation rate of the cell line | Use a fresh, low-passage aliquot of the cell line. Periodically re-clone the cell line to maintain a low background mutation frequency. |
| Issues with selective agent | Prepare fresh solutions of the selective agent (e.g., 6-thioguanine for HPRT assay) and validate its activity. |
| Sub-optimal culture conditions | Ensure proper pH, temperature, and CO2 levels in the incubator. Use high-quality, tested reagents and media. |
Issue 2: Inconsistent results in the in vitro micronucleus assay.
| Possible Cause | Troubleshooting Step |
| Cytotoxicity of this compound | It is crucial to determine the cytotoxicity of this compound in the chosen cell line. The highest concentration tested should ideally induce 50-60% cytotoxicity. Use a preliminary cytotoxicity assay to determine the appropriate concentration range. |
| Incorrect timing of cytochalasin B addition | The timing of cytochalasin B addition is critical for blocking cytokinesis effectively. Optimize the timing based on the cell cycle length of your specific cell line. |
| Apoptotic or necrotic cells being misidentified as micronucleated cells | Use appropriate staining techniques to distinguish between micronuclei, apoptotic bodies, and necrotic nuclei. Score only viable, non-apoptotic cells. |
| Subjectivity in scoring | Ensure scorers are well-trained and blinded to the treatment groups. Use image analysis software to aid in objective scoring where possible. |
Issue 3: Difficulty in interpreting positive results from in vitro assays in the context of negative in vivo data.
| Possible Cause | Guidance |
| Lack of understanding of the full safety profile | Consult comprehensive reviews and regulatory assessments of molnupiravir/EIDD-1931 that discuss the entire genotoxicity testing package.[1][5] |
| Over-reliance on a single in vitro assay | A weight-of-evidence approach is crucial. Positive results in one type of in vitro assay should be considered in the context of other in vitro and, most importantly, in vivo data. |
| Uncertainty about the relevance of in vitro findings to human risk | In vivo studies in relevant animal models are considered more predictive of human risk. The lack of mutagenicity in multiple in vivo models provides strong evidence for a low risk in humans.[5] |
Quantitative Data Summary
The following tables summarize the available quantitative data from key genotoxicity studies on this compound and its prodrug, molnupiravir.
Table 1: In Vivo Genotoxicity Studies of Molnupiravir
| Assay | Species | Doses Administered | Key Findings | Reference |
| Big Blue® TGR Gene Mutation Assay | Rat | 0, 50, 150, and 500 mg/kg/day for 28 days | No statistically significant increase in mean mutant frequency in the liver or bone marrow compared to the vehicle control. | [5] |
| Pig-a Gene Mutation Assay | Rat | 0, 50, 150, and 500 mg/kg/day for 28 days | Mean mutant frequencies in reticulocytes and red blood cells were within the historical negative control range. | [5] |
Table 2: In Vitro Antiviral Activity and Cytotoxicity of this compound
| Cell Line | EC50 (µM) (Antiviral Potency) | CC50 (µM) (Cytotoxicity) | Selectivity Index (SI = CC50/EC50) | Reference |
| RD (Rhabdomyosarcoma) | 5.13 ± 0.56 | 80.47 ± 0.02 | 15.69 | [7] |
| Vero (Monkey Kidney) | 7.04 ± 0.38 | 14.07 ± 0.43 | 2.0 | [7] |
| Huh-7 (Human Liver) | 4.43 ± 0.33 | 34.09 ± 0.06 | 7.69 | [7] |
Note: While in vitro genotoxicity assays for this compound are reported as positive, specific quantitative data on mutation frequencies from these studies are not consistently available in the public domain.
Detailed Experimental Protocols
Bacterial Reverse Mutation Assay (Ames Test)
Principle: This test uses several strains of Salmonella typhimurium that are auxotrophic for histidine (i.e., they cannot produce their own histidine and require it for growth). The assay measures the ability of a test substance to cause mutations that restore the gene responsible for histidine synthesis, allowing the bacteria to grow on a histidine-free medium.
General Protocol:
-
Strain Selection: Use a panel of S. typhimurium strains (e.g., TA98, TA100, TA1535, TA1537) and Escherichia coli strain (e.g., WP2 uvrA) to detect different types of mutations (frameshift and base-pair substitutions).
-
Metabolic Activation: Conduct the assay both with and without an exogenous metabolic activation system (e.g., rat liver S9 fraction) to assess the mutagenicity of the parent compound and its metabolites.
-
Plate Incorporation Method:
-
Prepare a mixture of the bacterial tester strain, the test compound at various concentrations, and, if applicable, the S9 mix in molten top agar.
-
Pour this mixture onto minimal glucose agar plates.
-
Incubate the plates at 37°C for 48-72 hours.
-
-
Data Analysis:
-
Count the number of revertant colonies on each plate.
-
A substance is considered mutagenic if it induces a dose-dependent increase in the number of revertant colonies and/or a reproducible increase at one or more concentrations.
-
In Vitro Micronucleus Assay
Principle: This assay detects genotoxic damage that results in the formation of micronuclei in the cytoplasm of interphase cells. Micronuclei are small, extranuclear bodies that contain chromosome fragments or whole chromosomes that were not incorporated into the daughter nuclei during cell division.
General Protocol:
-
Cell Culture: Use a suitable mammalian cell line (e.g., CHO, V79, TK6, HepG2) with a known cell cycle time.
-
Treatment: Expose the cells to at least three concentrations of this compound, along with negative and positive controls, for a defined period (e.g., 3-6 hours with S9, or one full cell cycle without S9).
-
Cytokinesis Block (Optional but Recommended): Add cytochalasin B to the culture to block cytokinesis, resulting in binucleated cells. This allows for the specific analysis of cells that have completed one nuclear division.
-
Harvesting and Staining: Harvest the cells, fix them, and stain the cytoplasm and nuclei with appropriate dyes (e.g., Giemsa or a fluorescent DNA dye like DAPI).
-
Scoring: Under a microscope, score a predetermined number of binucleated cells (typically 1000-2000 per concentration) for the presence of micronuclei.
-
Data Analysis: A significant, dose-dependent increase in the frequency of micronucleated cells indicates a positive result. Cytotoxicity should also be assessed to ensure that the observed effects are not due to cell death.
Visualizations
Caption: Mechanism of this compound-induced lethal mutagenesis in viruses.
Caption: Genotoxicity testing workflow for this compound/Molnupiravir.
References
- 1. Biomarkers of DNA damage response improve in vitro micronucleus assays by revealing genotoxic mode of action and reducing the occurrence of irrelevant positive results - PMC [pmc.ncbi.nlm.nih.gov]
- 2. research.manchester.ac.uk [research.manchester.ac.uk]
- 3. downloads.regulations.gov [downloads.regulations.gov]
- 4. researchgate.net [researchgate.net]
- 5. Adapting the in vitro micronucleus assay (OECD Test Guideline No. 487) for testing of manufactured nanomaterials: recommendations for best practices - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ATM- and cell cycle-dependent regulation of ATR in response to DNA double-strand breaks - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ATM/ATR checkpoint activation downregulates CDC25C to prevent mitotic entry with uncapped telomeres - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting low efficacy of EIDD-1931 in antiviral experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with EIDD-1931 in antiviral experiments.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: We are observing lower than expected antiviral efficacy with this compound in our in vitro assays. What are the potential causes?
A1: Low antiviral efficacy of this compound can stem from several factors. A primary consideration is the inherent instability of the compound in aqueous solutions. This compound is known to be unstable in solution, and its degradation can lead to a significant loss of active compound.[1] It is crucial to prepare fresh solutions for each experiment and avoid repeated freeze-thaw cycles of stock solutions.[1] Another key factor is the choice of cell line, as the metabolic activity and expression of nucleoside transporters can vary between cell types, impacting the conversion of this compound to its active triphosphate form.[2] Additionally, ensure that the final concentration of the solvent (e.g., DMSO) in the cell culture medium is not affecting cell health or the compound's solubility.
Q2: What is the mechanism of action of this compound, and how does this relate to its prodrug, molnupiravir (EIDD-2801)?
A2: this compound, also known as β-D-N4-hydroxycytidine (NHC), is a ribonucleoside analog.[3][4] Its antiviral activity is mediated by its active form, this compound 5'-triphosphate. This active metabolite acts as a competitive substrate for the viral RNA-dependent RNA polymerase (RdRp). Upon incorporation into the nascent viral RNA chain, it induces "viral error catastrophe" by increasing the mutation rate beyond a tolerable threshold, leading to the production of non-viable virus particles.
Molnupiravir (EIDD-2801) is an orally bioavailable prodrug of this compound.[5] this compound itself has poor oral bioavailability as it is quickly metabolized.[6] Molnupiravir is designed to be rapidly converted to this compound in the plasma, thereby increasing the systemic exposure to the active compound.[5]
Q3: We are seeing significant cytotoxicity in our control wells treated with this compound. How can we mitigate this?
A3: High cytotoxicity can confound the interpretation of antiviral activity. It is essential to determine the 50% cytotoxic concentration (CC50) of this compound in your specific cell line.[6] Ensure that the concentrations of this compound used in your antiviral assays are well below the CC50 value. The final concentration of the solvent, typically DMSO, in the culture medium should also be carefully controlled, as high concentrations of DMSO can be toxic to cells.[7][8] It is recommended to keep the final DMSO concentration below 0.5%, and ideally below 0.1%, and to include a vehicle control (medium with the same concentration of DMSO without the compound) in your experiments.
Q4: How should we prepare and store this compound stock solutions to maintain their stability?
A4: Due to its instability in solution, proper handling of this compound is critical.[1] For stock solutions, dissolve the powdered compound in a suitable solvent like DMSO.[1] It is recommended to prepare high-concentration stock solutions, aliquot them into single-use volumes, and store them at -80°C for long-term storage (up to 6 months) or -20°C for shorter-term storage (up to 1 month).[1] Avoid repeated freeze-thaw cycles. When preparing working solutions for your experiments, it is best to make them fresh from a thawed stock aliquot immediately before use.[3]
Q5: Our this compound solution appears to have a precipitate after dilution in cell culture medium. What should we do?
A5: Precipitation of this compound upon dilution in aqueous-based cell culture media can occur due to its limited solubility. To address this, ensure that the final concentration of the compound in the assay does not exceed its solubility limit in the medium. When diluting the DMSO stock solution into the culture medium, add the stock solution to the medium while gently vortexing to ensure rapid and even dispersion. Some protocols suggest the use of excipients like PEG300 and Tween 80 to improve solubility for in vivo studies, and similar principles can be applied to in vitro work with careful validation.[3] If precipitation persists, consider preparing a more dilute stock solution in DMSO, which will result in a lower final DMSO concentration but may help maintain solubility.
Data Presentation
Table 1: In Vitro Antiviral Activity (EC50) of this compound Against Various Viruses
| Virus | Cell Line | EC50 (µM) | Reference |
| SARS-CoV-2 | Vero | 0.3 | [4] |
| MERS-CoV | Calu-3 2B4 | 0.15 | [3][4] |
| SARS-CoV | Vero 76 | 0.1 | [4] |
| Enterovirus 71 (EV-A71) | RD | 5.13 ± 0.56 | [6] |
| Enterovirus 71 (EV-A71) | Vero | 7.04 ± 0.38 | [6] |
| Enterovirus 71 (EV-A71) | Huh-7 | 4.43 ± 0.33 | [6] |
| Feline Infectious Peritonitis Virus (FIPV) | CRFK | 0.09 | [9] |
Table 2: Cytotoxicity (CC50) of this compound in Various Cell Lines
| Cell Line | CC50 (µM) | Reference |
| RD | 80.47 ± 0.02 | [6] |
| Vero | 14.07 ± 0.43 | [6] |
| Huh-7 | 34.09 ± 0.06 | [6] |
Experimental Protocols
Protocol 1: Viral Titer Determination by Plaque Assay
This protocol is a standard method for quantifying the concentration of infectious virus particles.
Materials:
-
Confluent monolayer of susceptible host cells in 6-well or 12-well plates
-
Virus stock
-
Cell culture medium (e.g., DMEM) with low serum concentration (e.g., 2% FBS)
-
Overlay medium (e.g., 0.5% agarose or methylcellulose in 2x cell culture medium)
-
Crystal violet staining solution (0.1% crystal violet in 20% ethanol)
-
Phosphate-buffered saline (PBS)
Procedure:
-
Prepare serial 10-fold dilutions of the virus stock in cell culture medium.
-
Remove the growth medium from the cell monolayers and infect the cells with 200-500 µL of each virus dilution.
-
Incubate the plates at 37°C for 1-2 hours to allow for virus adsorption, gently rocking the plates every 15-20 minutes.
-
Aspirate the virus inoculum and wash the cell monolayers with PBS.
-
Add 2-3 mL of the overlay medium to each well.
-
Incubate the plates at 37°C in a CO2 incubator for a duration appropriate for the specific virus to allow for plaque formation (typically 2-10 days).
-
After incubation, fix the cells with 10% formalin for at least 30 minutes.
-
Gently remove the overlay and stain the cell monolayers with crystal violet solution for 15-30 minutes.
-
Wash the plates with water and allow them to dry.
-
Count the number of plaques in the wells with a countable number of plaques (typically 20-100).
-
Calculate the viral titer in plaque-forming units per milliliter (PFU/mL).
Protocol 2: Antiviral Activity Assessment by Viral Yield Reduction Assay
This assay measures the ability of a compound to inhibit the production of infectious virus particles.
Materials:
-
Confluent monolayer of susceptible host cells in 24-well or 48-well plates
-
Virus stock (at a known titer)
-
This compound stock solution
-
Cell culture medium
-
PBS
Procedure:
-
Seed the host cells in plates and allow them to form a confluent monolayer.
-
Prepare serial dilutions of this compound in cell culture medium. Include a no-drug control.
-
Remove the growth medium from the cells and add the medium containing the different concentrations of this compound.
-
Infect the cells with the virus at a multiplicity of infection (MOI) of 0.01-0.1 PFU/cell.
-
Incubate the plates at 37°C for a period equivalent to one viral replication cycle (typically 24-72 hours).
-
After incubation, harvest the cell culture supernatant.
-
Determine the viral titer in the supernatant from each well using a plaque assay (as described in Protocol 1) or a TCID50 assay.
-
Calculate the percentage of viral yield reduction for each concentration of this compound compared to the no-drug control.
-
Determine the 50% effective concentration (EC50) by plotting the percentage of inhibition against the log of the compound concentration.
Protocol 3: Cytotoxicity Assessment by MTT Assay
This colorimetric assay measures cell metabolic activity as an indicator of cell viability.
Materials:
-
Host cells
-
This compound stock solution
-
Cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well plates
Procedure:
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate overnight.
-
Prepare serial dilutions of this compound in cell culture medium. Include a no-drug control and a blank (medium only).
-
Remove the growth medium and add 100 µL of the medium containing the different concentrations of this compound to the wells.
-
Incubate the plate for the same duration as your antiviral assay (e.g., 24-72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing the formation of formazan crystals.
-
Add 100 µL of the solubilization solution to each well and incubate for at least 1 hour at 37°C to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration compared to the no-drug control.
-
Determine the 50% cytotoxic concentration (CC50) by plotting the percentage of viability against the log of the compound concentration.
Visualizations
Caption: Mechanism of action of Molnupiravir and this compound.
Caption: Troubleshooting workflow for low this compound efficacy.
References
- 1. glpbio.com [glpbio.com]
- 2. Remdesivir and this compound Interact with Human Equilibrative Nucleoside Transporters 1 and 2: Implications for Reaching SARS-CoV-2 Viral Sanctuary Sites - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound (NHC) | SARS-CoV inhibitor | Mechanism | Concentration [selleckchem.com]
- 4. This compound | SARS-CoV | Topoisomerase | HCV Protease | TargetMol [targetmol.com]
- 5. EIDD-2801 (Molnupiravir) - FIP Warriors CZ/SK ® [fipwarriors.eu]
- 6. Molnupiravir and Its Active Form, this compound, Show Potent Antiviral Activity against Enterovirus Infections In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Dimethyl sulfoxide affects the viability and mineralization activity of apical papilla cells in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ccah.vetmed.ucdavis.edu [ccah.vetmed.ucdavis.edu]
Stability of EIDD-1931 in cell culture media over time
Welcome to the technical support center for EIDD-1931 (also known as β-D-N4-hydroxycytidine or NHC). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stability of this compound in cell culture media and to offer troubleshooting for common experimental issues.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a ribonucleoside analog that exhibits broad-spectrum antiviral activity against a variety of RNA viruses.[1] It is the active metabolite of the prodrug molnupiravir (EIDD-2801).[2][3] Once inside the cell, this compound is phosphorylated by host kinases to its active 5'-triphosphate form.[3][4] This triphosphate analog is incorporated into the viral RNA by the viral RNA-dependent RNA polymerase (RdRp), leading to an accumulation of mutations in the viral genome, a process known as "error catastrophe," which ultimately inhibits viral replication.[3][5]
Q2: How stable is this compound in cell culture media?
A2: this compound is known to have limited stability in aqueous solutions, including cell culture media. It is unstable in whole blood and has limited stability in plasma at room temperature.[6][7] The stability is influenced by factors such as pH, with the rate of hydrolysis increasing as the pH increases.[8] Due to this inherent instability, it is highly recommended that researchers prepare fresh solutions of this compound for their experiments and use them immediately. For long-term experiments, the stability of this compound in the specific cell culture medium and under the specific experimental conditions (e.g., 37°C, 5% CO₂) should be determined empirically.
Q3: What are the recommended storage conditions for this compound?
A3: For long-term storage, solid this compound should be stored at -20°C. Stock solutions should be prepared fresh, but if storage is necessary, they should be aliquoted and stored at -80°C to minimize freeze-thaw cycles. It is advisable to use prepared solutions immediately for optimal results.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Action(s) |
| Inconsistent or lower-than-expected antiviral activity in cell culture assays. | Degradation of this compound: The compound may have degraded in the cell culture medium over the course of the experiment due to its inherent instability. | - Prepare fresh stock solutions of this compound for each experiment. - Add the compound to the cell culture medium immediately before treating the cells. - For longer incubation periods, consider replenishing the medium with freshly prepared this compound at regular intervals. - Perform a stability study to determine the half-life of this compound in your specific cell culture medium and under your experimental conditions (see Experimental Protocols section). |
| Incorrect concentration: The initial concentration of the stock solution may be inaccurate due to improper storage or handling. | - Re-dissolve a fresh vial of solid this compound to prepare a new stock solution. - Verify the concentration of the stock solution using a validated analytical method such as HPLC-UV or LC-MS/MS. | |
| High variability between replicate wells or experiments. | Inconsistent compound stability: The rate of degradation may vary slightly between wells or plates due to minor differences in temperature or pH. | - Ensure uniform temperature and CO₂ levels across all cell culture plates. - Pre-warm the cell culture medium to 37°C before adding this compound. - Use a high-quality, well-buffered cell culture medium to maintain a stable pH. |
| Cell health and density: Variations in cell confluency or viability can affect drug uptake and metabolism. | - Standardize cell seeding density and ensure consistent cell health across all experiments. - Perform a cell viability assay (e.g., MTT, CellTiter-Glo) in parallel with your antiviral assay to monitor cytotoxicity. | |
| Difficulty in quantifying this compound in cell culture supernatants. | Low compound concentration due to degradation: The amount of intact this compound may be below the limit of detection of the analytical method. | - Collect samples at earlier time points to minimize degradation. - Concentrate the sample before analysis. - Use a highly sensitive analytical method such as LC-MS/MS for quantification. |
| Matrix effects: Components of the cell culture medium (e.g., serum proteins, phenol red) can interfere with the analytical measurement. | - Optimize the sample preparation method (e.g., protein precipitation, solid-phase extraction) to remove interfering substances. - Use a stable isotope-labeled internal standard for LC-MS/MS analysis to correct for matrix effects.[6] |
Stability of this compound in Aqueous Solutions
| Matrix | Condition | Parameter | Value | Reference |
| Whole Blood | Room Temperature | Stability | Unstable | [6][7] |
| Human Plasma | Room Temperature | Stability | Limited Stability | [6][7] |
| Human Plasma | ≤ -70 °C | Long-term Stability | Stable for up to 260 days | [6] |
| Aqueous Solution | Varying pH and Temperature | Hydrolysis Rate | Increases with increasing pH | [8] |
| Cell Culture Media (e.g., DMEM) | 37°C, 5% CO₂ | Half-life | Not reported, needs to be determined empirically. | N/A |
Experimental Protocols
Protocol for Assessing the Stability of this compound in Cell Culture Media
This protocol outlines a method to determine the stability of this compound in a specific cell culture medium over time using High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS).
Materials:
-
This compound
-
Cell culture medium of interest (e.g., DMEM with 10% FBS)
-
Incubator (37°C, 5% CO₂)
-
Sterile microcentrifuge tubes
-
Acetonitrile (ACN), HPLC grade
-
Formic acid, LC-MS grade
-
Water, LC-MS grade
-
Internal Standard (IS): Stable isotope-labeled this compound or a structurally similar compound (e.g., promethazine).[9]
-
HPLC-MS/MS system
Procedure:
-
Preparation of this compound Spiked Medium:
-
Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO or ethanol).
-
Spike the pre-warmed (37°C) cell culture medium with the this compound stock solution to achieve the desired final concentration (e.g., 10 µM). Ensure the final concentration of the organic solvent is minimal and non-toxic to cells (typically <0.1%).
-
Gently mix the solution.
-
-
Incubation and Sampling:
-
Dispense aliquots of the this compound spiked medium into sterile microcentrifuge tubes.
-
Place the tubes in a 37°C incubator with 5% CO₂.
-
At designated time points (e.g., 0, 2, 4, 8, 12, 24, 48, and 72 hours), remove one tube from the incubator. The t=0 sample should be processed immediately after preparation.
-
-
Sample Preparation for LC-MS/MS Analysis:
-
To 100 µL of the sampled medium, add 300 µL of ice-cold acetonitrile containing the internal standard. This will precipitate the proteins.
-
Vortex the mixture vigorously for 30 seconds.
-
Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a new tube for LC-MS/MS analysis.
-
-
LC-MS/MS Analysis:
-
Chromatographic Separation: Use a C18 reverse-phase column. The mobile phase can consist of a gradient of water with 0.1% formic acid (Mobile Phase A) and acetonitrile with 0.1% formic acid (Mobile Phase B).
-
Mass Spectrometry Detection: Operate the mass spectrometer in positive ion mode using Multiple Reaction Monitoring (MRM) to detect the specific transitions for this compound and the internal standard.
-
Quantification: Generate a standard curve by spiking known concentrations of this compound into the cell culture medium and processing them in the same manner as the stability samples. Calculate the concentration of this compound remaining at each time point by comparing the peak area ratio of the analyte to the internal standard against the standard curve.
-
-
Data Analysis:
-
Plot the percentage of this compound remaining versus time.
-
Calculate the half-life (t₁/₂) of this compound in the cell culture medium by fitting the data to a first-order decay model.
-
Visualizations
Caption: Experimental workflow for determining the stability of this compound in cell culture media.
Caption: Intracellular activation and mechanism of action of this compound.
References
- 1. mdpi.com [mdpi.com]
- 2. Human Safety, Tolerability, and Pharmacokinetics of Molnupiravir, a Novel Broad-Spectrum Oral Antiviral Agent with Activity against SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Molnupiravir and Its Antiviral Activity Against COVID-19 [frontiersin.org]
- 4. academic.oup.com [academic.oup.com]
- 5. Accelerated first-in-human clinical trial of EIDD-2801/MK-4482 (molnupiravir), a ribonucleoside analog with potent antiviral activity against SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Development and validation of assays for the quantification of β-D-N4-hydroxycytidine in human plasma and β-D-N4-hydroxycytidine-triphosphate in peripheral blood mononuclear cell lysates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Development and validation of assays for the quantification of β-D-N4-hydroxycytidine in human plasma and β-D-N4-hydroxycytidine-triphosphate in peripheral blood mononuclear cell lysates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. cache.kzoo.edu [cache.kzoo.edu]
- 9. mdpi.com [mdpi.com]
Technical Support Center: Managing Off-Target Effects of EIDD-1931 in Preclinical Models
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with EIDD-1931 in preclinical models. The information provided is intended to help manage and mitigate potential off-target effects during experimentation.
Troubleshooting Guides
This section addresses specific issues that may be encountered during preclinical studies with this compound.
| Issue | Potential Cause | Recommended Action |
| High cytotoxicity observed in uninfected cells. | 1. Incorrect dosage calculation.2. Cell line sensitivity.3. Compound instability. | 1. Double-check all dosage calculations and dilutions.2. Perform a dose-response curve to determine the 50% cytotoxic concentration (CC50) in your specific cell line.[1] Consider using a cell line with a higher reported CC50 for this compound if appropriate for your experimental goals.3. Ensure proper storage and handling of this compound to prevent degradation. Prepare fresh solutions for each experiment. |
| Inconsistent antiviral activity in vitro. | 1. Variability in viral titer.2. Inconsistent cell seeding density.3. Degradation of the compound. | 1. Use a standardized and recently titrated viral stock for all experiments.2. Ensure consistent cell seeding density across all wells and plates.3. Prepare fresh dilutions of this compound from a validated stock solution for each assay. |
| Unexpected adverse effects in animal models (e.g., weight loss, lethargy). | 1. Off-target toxicity at the administered dose.2. Vehicle-related toxicity.3. Underlying health issues in the animal model. | 1. Perform a dose-range finding study to establish the maximum tolerated dose (MTD).2. Administer the vehicle alone to a control group to rule out vehicle-specific effects.3. Ensure all animals are healthy and properly acclimatized before starting the experiment. |
| Suspected genotoxicity based on preliminary screening. | 1. Inherent mutagenic potential of nucleoside analogs.2. Assay-specific artifacts. | 1. Conduct a standard battery of genotoxicity tests as per regulatory guidelines (e.g., Ames test, in vitro micronucleus assay, in vivo micronucleus test).[2][3][4]2. If positive results are observed in in vitro assays, conduct in vivo follow-up studies to assess the relevance of the findings. |
| Signs of mitochondrial dysfunction (e.g., increased lactate production). | 1. Inhibition of mitochondrial DNA polymerase γ by the nucleoside analog.2. Disruption of mitochondrial respiration. | 1. Measure mitochondrial DNA (mtDNA) content in cells treated with this compound.[5]2. Assess mitochondrial membrane potential using fluorescent probes like JC-1.[6][7]3. Quantify lactate production in the cell culture medium.[5] |
| Potential for drug-drug interactions. | 1. Modulation of cytochrome P450 (CYP) enzymes. | 1. Conduct in vitro CYP inhibition assays using human liver microsomes to assess the inhibitory potential of this compound on major CYP isoforms.[8][9]2. If significant inhibition is observed, consider follow-up in vivo studies to evaluate the impact on the pharmacokinetics of co-administered drugs. |
Frequently Asked Questions (FAQs)
1. What is the mechanism of action of this compound and how does it relate to its off-target effects?
This compound is a ribonucleoside analog that is incorporated into the viral RNA by the viral RNA-dependent RNA polymerase (RdRp).[9][10] This incorporation leads to an accumulation of mutations in the viral genome, a process known as lethal mutagenesis, which ultimately inhibits viral replication.[1][10] Because of its similarity to natural ribonucleosides, there is a potential for this compound to be recognized by host cell polymerases, which could lead to off-target effects such as cytotoxicity and genotoxicity.[11]
2. What are the known off-target effects of this compound in preclinical models?
The primary off-target effects of concern for this compound, as with other nucleoside analogs, include:
-
Cytotoxicity: this compound has shown cytotoxic effects in various cell lines at high concentrations.[1][4][12]
-
Genotoxicity/Mutagenicity: As a nucleoside analog that induces mutations in viral RNA, there is a theoretical risk of it being incorporated into host cell DNA or RNA, potentially leading to mutations.[13][14]
-
Mitochondrial Toxicity: Nucleoside analogs can potentially inhibit mitochondrial DNA polymerase γ, leading to mitochondrial dysfunction.[3][5]
-
Drug-Drug Interactions: A study in arthritic rats showed that this compound treatment could influence the expression of CYP3A4 and CYP2C8, suggesting a potential for drug-drug interactions.[8][9]
3. How can I assess the cytotoxicity of this compound in my experiments?
A common method to assess cytotoxicity is to perform a cell viability assay, such as the CellTiter-Glo® Luminescent Cell Viability Assay.[1][15] This assay measures ATP levels, which correlate with the number of viable cells. By treating uninfected cells with a range of this compound concentrations, you can determine the 50% cytotoxic concentration (CC50).
4. What is the recommended approach for evaluating the genotoxic potential of this compound?
A standard battery of genotoxicity tests is recommended, following guidelines from regulatory agencies like the FDA.[2] This typically includes:
-
An in vitro bacterial reverse mutation assay (Ames test).[3][4]
-
An in vitro cytogenetic assay for chromosomal damage (e.g., micronucleus test or chromosomal aberration assay) in mammalian cells.[3][4]
-
An in vivo genotoxicity test, such as the rodent bone marrow micronucleus test.[2][3]
5. What are the key in vitro assays for assessing mitochondrial toxicity?
Several in vitro assays can be used to evaluate the potential mitochondrial toxicity of this compound:
-
Mitochondrial DNA (mtDNA) Quantification: Measure the ratio of mtDNA to nuclear DNA (nDNA) using quantitative PCR (qPCR) to detect any depletion of mtDNA.[5][16]
-
Mitochondrial Membrane Potential Assay: Use fluorescent dyes like JC-1 to assess changes in the mitochondrial membrane potential, an indicator of mitochondrial health.[6][7]
-
Lactate Production Assay: Measure the concentration of lactate in the cell culture medium, as an increase can indicate a shift towards anaerobic glycolysis due to mitochondrial dysfunction.[5]
Quantitative Data Summary
Table 1: In Vitro Antiviral Activity and Cytotoxicity of this compound
| Virus | Cell Line | EC50 / IC50 (µM) | CC50 (µM) | Selectivity Index (SI = CC50/EC50) | Reference |
| SARS-CoV-2 | Vero | 0.3 | >10 | >33.3 | [17] |
| MERS-CoV | Calu-3 2B4 | 0.15 | - | - | [17] |
| SARS-CoV | Vero 76 | 0.1 | - | - | [17] |
| EV-A71 | RD | 5.13 ± 0.56 | 80.47 ± 0.02 | 15.69 | [1] |
| EV-A71 | Vero | 7.04 ± 0.38 | 14.07 ± 0.43 | 2.0 | [1] |
| EV-A71 | Huh-7 | 4.43 ± 0.33 | 34.09 ± 0.06 | 7.69 | [1] |
| FIPV | CRFK | 0.09 | >100 | >1111 | [4][12] |
Table 2: In Vitro CYP Inhibition Profile of this compound in Human Liver Microsomes
| CYP Isoform | IC50 (µM) | Reference |
| CYP1A2 | 74 | [8][9] |
| CYP2B6 | >100 | [8][9] |
| CYP2C8 | >100 | [8][9] |
| CYP2C9 | >100 | [8][9] |
| CYP2C19 | >100 | [8][9] |
| CYP2D6 | >100 | [8][9] |
| CYP3A4 | >100 | [8][9] |
Experimental Protocols
Protocol 1: Cytotoxicity Assay using CellTiter-Glo®
-
Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours.[1]
-
Compound Addition: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the cells and add the compound dilutions. Include a vehicle-only control.
-
Incubation: Incubate the plate for a period that mirrors the duration of your antiviral assay (e.g., 72 hours).[1]
-
Assay Procedure: Allow the plate to equilibrate to room temperature for 30 minutes. Add CellTiter-Glo® reagent to each well according to the manufacturer's instructions.
-
Luminescence Measurement: Mix the contents on an orbital shaker for 2 minutes to induce cell lysis. Incubate at room temperature for 10 minutes to stabilize the luminescent signal. Measure luminescence using a plate reader.
-
Data Analysis: Calculate the CC50 value by plotting the percentage of cell viability against the log of the compound concentration and fitting the data to a dose-response curve.[1]
Protocol 2: In Vivo Micronucleus Assay in Rodents
-
Animal Dosing: Administer this compound to a group of rodents (typically mice or rats) at multiple dose levels, including a vehicle control. The highest dose should be close to the maximum tolerated dose.
-
Treatment Schedule: Administer the compound, typically via oral gavage or intraperitoneal injection, for a specified number of days (e.g., two or more daily doses).
-
Sample Collection: Collect bone marrow or peripheral blood at appropriate time points after the final dose (e.g., 24 and 48 hours).
-
Slide Preparation: Prepare slides with the collected cells and stain them with a DNA-specific stain (e.g., acridine orange or Giemsa).
-
Microscopic Analysis: Score the frequency of micronucleated polychromatic erythrocytes (MN-PCEs) by analyzing at least 2000 PCEs per animal. Also, determine the ratio of PCEs to normochromatic erythrocytes (NCEs) to assess bone marrow toxicity.
-
Data Interpretation: A significant increase in the frequency of MN-PCEs in the treated groups compared to the vehicle control indicates a potential for chromosomal damage.
Visualizations
Caption: Mechanism of action of this compound leading to viral error catastrophe.
References
- 1. Molnupiravir and Its Active Form, this compound, Show Potent Antiviral Activity against Enterovirus Infections In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 2. fda.gov [fda.gov]
- 3. criver.com [criver.com]
- 4. iccffeed.org [iccffeed.org]
- 5. journals.asm.org [journals.asm.org]
- 6. iris.unimore.it [iris.unimore.it]
- 7. Direct analysis of mitochondrial toxicity of antiretroviral drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound Treatment Tweaks CYP3A4 and CYP2C8 in Arthritic Rats to Expedite Drug Interaction: Implication in Oral Therapy of Molnupiravir - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. This compound Treatment Tweaks CYP3A4 and CYP2C8 in Arthritic Rats to Expedite Drug Interaction: Implication in Oral Therapy of Molnupiravir | Semantic Scholar [semanticscholar.org]
- 11. Frontiers | Beyond the promise: evaluating and mitigating off-target effects in CRISPR gene editing for safer therapeutics [frontiersin.org]
- 12. ccah.vetmed.ucdavis.edu [ccah.vetmed.ucdavis.edu]
- 13. Genotoxicity assessment of potentially mutagenic nucleoside analogues using ToxTracker® - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. downloads.regulations.gov [downloads.regulations.gov]
- 15. researchgate.net [researchgate.net]
- 16. Quantification of mitochondrial toxicity in HIV-infected individuals by quantitative PCR compared to flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
Technical Support Center: The Impact of EIDD-1931 on Host Cell Metabolism and Function
This technical support center provides researchers, scientists, and drug development professionals with essential information, troubleshooting guides, and frequently asked questions (FAQs) regarding the impact of EIDD-1931 on host cell metabolism and function.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound, the active metabolite of molnupiravir, is a ribonucleoside analog. Its primary antiviral mechanism is to act as a substrate for the viral RNA-dependent RNA polymerase (RdRp). After being incorporated into the nascent viral RNA, this compound can tautomerize, leading to errors in the viral genome during replication. This process, known as lethal mutagenesis, results in the accumulation of mutations that are detrimental to viral fitness.[1][2]
Q2: How does this compound enter host cells and become activated?
A2: this compound enters host cells via nucleoside transporters. Once inside the cell, it is phosphorylated by host cell kinases to its active triphosphate form, this compound-triphosphate. This active form is then recognized by the viral RdRp.[1][2]
Q3: What are the known off-target effects of this compound on host cells?
A3: The primary off-target concerns for nucleoside analogs like this compound are the potential for inhibition of host cellular polymerases, particularly mitochondrial DNA polymerase γ (Pol γ), which could lead to mitochondrial dysfunction.[3] Studies have also investigated its effects on drug-metabolizing enzymes, specifically cytochrome P450 (CYP) enzymes, where it has been shown to influence the expression of CYP3A4 and CYP2C8 in preclinical models.[4][5][6]
Q4: Does this compound exhibit cytotoxicity?
A4: Yes, this compound can exhibit cytotoxicity at certain concentrations. The cytotoxic concentration (CC50) varies depending on the cell line. For example, in one study, the CC50 of this compound was 80.47 µM in RD cells, 14.07 µM in Vero cells, and 34.09 µM in Huh7 cells.[1] Another study reported cytotoxicity at 100 µM.[7] It is crucial to determine the CC50 in the specific cell line being used for your experiments.
Troubleshooting Guides
Issue 1: High Cytotoxicity Observed at Expected Efficacious Concentrations
Possible Cause 1: Cell Line Sensitivity
-
Explanation: Different cell lines exhibit varying sensitivities to this compound.
-
Troubleshooting Steps:
-
Determine the CC50: Perform a dose-response experiment to determine the 50% cytotoxic concentration (CC50) of this compound in your specific cell line using a cell viability assay (e.g., MTT, CellTiter-Glo).
-
Select Appropriate Concentrations: Use concentrations well below the determined CC50 for your metabolism and function experiments.
-
Consider Alternative Cell Lines: If the therapeutic window (difference between effective concentration and cytotoxic concentration) is too narrow, consider using a less sensitive cell line if appropriate for your research question.
-
Possible Cause 2: Off-Target Effects on Mitochondrial Function
-
Explanation: At higher concentrations or with prolonged exposure, this compound may inhibit mitochondrial DNA polymerase, leading to mitochondrial dysfunction and cell death.[3]
-
Troubleshooting Steps:
-
Assess Mitochondrial DNA Depletion: Culture cells with this compound for various durations and perform qPCR to measure the ratio of mitochondrial DNA (mtDNA) to nuclear DNA (nDNA). A decrease in this ratio suggests mitochondrial toxicity.
-
Measure Mitochondrial Respiration: Use a Seahorse XF Analyzer to measure the oxygen consumption rate (OCR) and extracellular acidification rate (ECAR) to assess mitochondrial function and glycolysis. A decrease in basal and maximal respiration can indicate mitochondrial impairment.
-
Analyze Cellular Stress Markers: Perform western blotting for markers of apoptosis (e.g., cleaved PARP), DNA damage (e.g., γH2AX), and ER stress (e.g., CHOP) to understand the mechanism of cell death.[3]
-
Caption: Troubleshooting workflow for high cytotoxicity in this compound experiments.
Issue 2: Inconsistent or No Antiviral Effect
Possible Cause 1: Inefficient Cellular Uptake or Activation
-
Explanation: this compound requires uptake by nucleoside transporters and subsequent phosphorylation by host kinases to become active. Deficiencies in these pathways in certain cell lines can lead to reduced efficacy.
-
Troubleshooting Steps:
-
Verify Transporter Expression: Check for the expression of equilibrative nucleoside transporters (ENT1 and ENT2) in your cell line, as this compound is a substrate for these transporters.[4]
-
Assess Phosphorylation Capacity: While direct measurement of this compound-triphosphate can be challenging, you can infer phosphorylation efficiency by comparing the antiviral activity of this compound to its prodrug, molnupiravir, which may have different uptake and initial metabolism characteristics.
-
Possible Cause 2: Issues with Experimental Assay
-
Explanation: Problems with the viral stock, infection protocol, or endpoint measurement can lead to unreliable results.
-
Troubleshooting Steps:
-
Titer Viral Stock: Ensure you have an accurate titer of your viral stock before each experiment.
-
Optimize Multiplicity of Infection (MOI): Perform a titration experiment to determine the optimal MOI that gives a robust and reproducible infection in your cell line.
-
Include Positive and Negative Controls: Always include a known effective antiviral as a positive control and a vehicle-only (e.g., DMSO) as a negative control.
-
Caption: Troubleshooting workflow for inconsistent antiviral effect of this compound.
Data Presentation
Table 1: In Vitro Antiviral Activity and Cytotoxicity of this compound
| Cell Line | Virus | EC50 (µM) | CC50 (µM) | Selectivity Index (SI) | Reference |
| RD | EV-A71 | 5.13 ± 0.56 | 80.47 ± 0.02 | 15.69 | [1] |
| Vero | EV-A71 | 7.04 ± 0.38 | 14.07 ± 0.43 | 2.0 | [1] |
| Huh7 | EV-A71 | 4.43 ± 0.33 | 34.09 ± 0.06 | 7.69 | [1] |
| Various | SARS-CoV-2, MERS-CoV, SARS-CoV | ~0.15 | Not specified | Not specified | [8] |
| FIPV infected | FIPV | 0.09 | >100 (2.8% cytotoxicity at 100 µM) | >1111 | [7] |
Table 2: Impact of this compound on Cytochrome P450 (CYP) Enzymes in an Arthritic Rat Model
| CYP Enzyme | Effect of this compound Treatment (Protein Expression Fold Change vs. Arthritis Control) |
| CYP3A4 | 2.3-fold increase |
| CYP2B6 | 1.6-fold increase |
| CYP1A2 | 1.5-fold increase |
| CYP2C8 | 0.3-fold decrease |
| CYP2D6 | 0.8-fold decrease |
| CYP2C11/CYP2C19 | ~0.9-fold decrease |
| Data from a study in an arthritic rat model and may not be directly translatable to all experimental systems.[4] |
Experimental Protocols
Protocol 1: Assessment of Mitochondrial Respiration using Seahorse XF Analyzer
This protocol provides a general workflow for assessing the impact of this compound on mitochondrial function.
-
Cell Seeding: Seed cells in a Seahorse XF cell culture microplate at a pre-determined optimal density.
-
This compound Treatment: Treat cells with various concentrations of this compound and a vehicle control for the desired duration.
-
Assay Preparation:
-
One hour before the assay, replace the culture medium with Seahorse XF base medium supplemented with substrates (e.g., glucose, pyruvate, glutamine) and incubate in a non-CO2 incubator.
-
Load the injector ports of the sensor cartridge with mitochondrial stressors:
-
Port A: Oligomycin (ATP synthase inhibitor)
-
Port B: FCCP (uncoupling agent)
-
Port C: Rotenone/antimycin A (Complex I and III inhibitors)
-
-
-
Seahorse XF Assay: Calibrate the sensor cartridge and run the assay according to the manufacturer's instructions.
-
Data Analysis: Analyze the oxygen consumption rate (OCR) and extracellular acidification rate (ECAR) to determine key parameters of mitochondrial function, including basal respiration, ATP-linked respiration, maximal respiration, and spare respiratory capacity.
Caption: Experimental workflow for assessing mitochondrial function with a Seahorse XF Analyzer.
Protocol 2: LC-MS/MS-Based Metabolomics for this compound Treated Cells
This protocol outlines a general procedure for untargeted metabolomics to assess broad metabolic changes induced by this compound.
-
Cell Culture and Treatment: Culture cells to the desired confluency and treat with this compound or vehicle control.
-
Metabolite Extraction:
-
Rapidly wash cells with ice-cold saline.
-
Quench metabolism and extract metabolites using a cold solvent mixture (e.g., 80% methanol).
-
Scrape the cells and collect the extract.
-
Centrifuge to pellet cell debris and collect the supernatant.
-
-
Sample Preparation: Dry the metabolite extract under a vacuum or nitrogen stream. Reconstitute the dried metabolites in a suitable solvent for LC-MS analysis.
-
LC-MS/MS Analysis: Analyze the samples using a high-resolution mass spectrometer coupled with liquid chromatography.
-
Data Processing and Analysis:
-
Process the raw data using software for peak picking, alignment, and normalization.
-
Perform statistical analysis (e.g., t-test, ANOVA, PCA) to identify significantly altered metabolites.
-
Use pathway analysis tools (e.g., MetaboAnalyst, KEGG) to identify metabolic pathways affected by this compound treatment.
-
Signaling Pathways and Logical Relationships
Caption: Cellular uptake, activation, and mechanism of antiviral action of this compound.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. This compound Treatment Tweaks CYP3A4 and CYP2C8 in Arthritic Rats to Expedite Drug Interaction: Implication in Oral Therapy of Molnupiravir - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. ccah.vetmed.ucdavis.edu [ccah.vetmed.ucdavis.edu]
- 8. This compound (NHC) | SARS-CoV inhibitor | Mechanism | Concentration [selleckchem.com]
Strategies to mitigate the development of viral resistance to EIDD-1931
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during in vitro and preclinical studies aimed at mitigating viral resistance to EIDD-1931.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound and how does it relate to viral resistance?
This compound is the active metabolite of the prodrug Molnupiravir. Its primary mechanism of action is lethal mutagenesis.[1] As a ribonucleoside analog, it is incorporated into the viral RNA by the viral RNA-dependent RNA polymerase (RdRp). This incorporation leads to an accumulation of mutations throughout the viral genome, ultimately resulting in a non-viable viral population, a phenomenon known as "error catastrophe".[1][2] This mechanism inherently creates a high genetic barrier to the development of resistance, as the virus would need to evolve a polymerase that can effectively discriminate against this compound without compromising its essential function.
Q2: Has resistance to this compound been observed in vitro or in clinical settings?
While this compound exhibits a high barrier to resistance, some studies have investigated the potential for resistance development. In vitro passage of SARS-CoV-2 in the presence of N-hydroxycytidine (NHC), the active form of molnupiravir, did not result in the selection of resistant viruses. However, some research has suggested a potential link between molnupiravir treatment and an increased rate of specific mutations in SARS-CoV-2 in clinical settings, although these mutations have not been associated with established variants of concern.[3][4] It is crucial to continue monitoring for any signs of reduced susceptibility.
Q3: What are the primary strategies to mitigate the potential for this compound resistance?
The two main strategies to mitigate the development of resistance to this compound are:
-
Combination Therapy: Using this compound in conjunction with other antiviral agents that have different mechanisms of action can create a multi-pronged attack on the virus, making it significantly more difficult for resistance to emerge.[5]
-
Host-Targeted Antivirals: Combining this compound with drugs that target host factors essential for viral replication can also be a powerful strategy. This approach is less likely to lead to resistance as the virus would need to adapt to a changed host cell environment.[6]
Q4: Are there known synergistic or antagonistic interactions between this compound and other antivirals?
Yes, preclinical studies have demonstrated synergistic effects when combining this compound with other antiviral agents. For example, combinations with TMPRSS2 inhibitors (host-targeting antivirals) and other direct-acting antivirals have shown synergistic suppression of SARS-CoV-2 in cell culture.[6] Conversely, antagonism has been observed between remdesivir and lysosomotropic drugs like hydroxychloroquine. It is essential to empirically test any proposed combination for synergy, additivity, or antagonism.
Troubleshooting Guides
Guide 1: In Vitro Resistance Selection Assays
Issue: Difficulty in selecting for this compound resistant virus through serial passage in cell culture.
| Possible Cause | Troubleshooting Step |
| High Genetic Barrier to Resistance | This compound's mechanism of lethal mutagenesis makes the selection of resistant variants challenging. Consider increasing the number of passages significantly beyond what is typical for other antivirals. |
| Suboptimal Drug Concentration | Ensure the starting concentration of this compound is appropriate. A concentration that is too high may be completely cytotoxic, while a concentration that is too low may not exert sufficient selective pressure. Start with a concentration around the EC50 value and gradually increase it with each passage. |
| Inappropriate Cell Line or Virus Strain | The choice of cell line and virus strain can influence the outcome. Use highly permissive cell lines to ensure robust viral replication. If possible, use clinical isolates of the virus. |
| Cell Culture Contamination | Microbial contamination can interfere with viral replication and cell health. Regularly test for mycoplasma and other contaminants. |
Issue: Observing a general decrease in viral fitness rather than specific resistance mutations.
| Possible Cause | Troubleshooting Step |
| Accumulation of Deleterious Mutations | This is the expected outcome of this compound's mechanism. The observed decrease in fitness is a sign that the drug is working as intended. |
| Lack of a Viable Resistance Pathway | It is possible that for the specific virus being studied, there are no single or few mutations that can confer resistance without being overwhelmingly detrimental to viral fitness. |
Guide 2: Combination Therapy Synergy Assays
Issue: Inconsistent or inconclusive results when testing for synergy between this compound and another antiviral.
| Possible Cause | Troubleshooting Step |
| Incorrect Assay Design | Ensure a proper checkerboard titration is performed with a wide range of concentrations for both drugs. Use appropriate synergy calculation models such as the Bliss independence or Loewe additivity models. |
| Inappropriate Data Analysis | Utilize specialized software for synergy analysis (e.g., SynergyFinder) to calculate synergy scores and generate synergy maps. |
| Cell Viability Issues | High concentrations of the drug combination may be cytotoxic, confounding the antiviral activity results. Always run a parallel cytotoxicity assay with the same drug concentrations on uninfected cells. |
Data Presentation
Table 1: In Vitro Activity of this compound Against Various RNA Viruses
| Virus | Cell Line | EC50 (µM) | CC50 (µM) | Selectivity Index (SI) |
| MERS-CoV | Vero | 0.15 | >10 | >66 |
| SARS-CoV-2 | Vero | 0.3 | >10 | >33 |
| Enterovirus A71 | RD | 5.13 ± 0.56 | 80.47 ± 0.02 | 15.69 |
| Enterovirus A71 | Vero | 7.04 ± 0.38 | 14.07 ± 0.43 | 2.0 |
| Enterovirus A71 | Huh-7 | 4.43 ± 0.33 | 34.09 ± 0.06 | 7.69 |
Data synthesized from multiple sources.[7][8]
Table 2: Example of Synergistic Antiviral Activity of this compound in Combination with a Host-Targeting Antiviral (Camostat) against SARS-CoV-2 Delta Variant in Calu-3 Cells
| Drug Combination | Bliss Synergy Score |
| This compound + Camostat | High Synergy Observed |
Qualitative summary based on graphical data.[6]
Experimental Protocols
Protocol 1: In Vitro Resistance Selection by Serial Passage
This protocol provides a general framework for selecting for viral resistance to this compound in cell culture.
-
Preparation:
-
Prepare a high-titer stock of the virus of interest.
-
Culture a highly permissive cell line in 6-well plates to confluence.
-
Prepare a stock solution of this compound and determine its EC50 value for the virus and cell line being used.
-
-
Passage 1:
-
Infect the confluent cell monolayers with the virus at a low multiplicity of infection (MOI) of 0.01.
-
After a 1-hour adsorption period, remove the inoculum and add media containing this compound at a concentration equal to the EC50.
-
Incubate until cytopathic effect (CPE) is observed in at least 75% of the cell monolayer.
-
Harvest the supernatant, clarify by centrifugation, and titer the virus.
-
-
Subsequent Passages:
-
Use the viral supernatant from the previous passage to infect fresh cell monolayers.
-
Gradually increase the concentration of this compound in the culture medium for each subsequent passage (e.g., 2-fold increase).
-
Continue this process for a predetermined number of passages (e.g., 20-30 passages).
-
-
Analysis:
-
Periodically (e.g., every 5 passages), determine the EC50 of the passaged virus to this compound to assess for any shift in susceptibility.
-
If a significant increase in EC50 is observed, perform genomic sequencing of the passaged virus to identify potential resistance mutations.
-
Protocol 2: Quantification of Synergy using the Checkerboard Method
This protocol describes how to assess the synergistic, additive, or antagonistic effects of this compound in combination with another antiviral agent.
-
Preparation:
-
Determine the EC50 values for this compound and the combination drug individually.
-
Seed a 96-well plate with a suitable host cell line and allow the cells to form a confluent monolayer.
-
-
Drug Combination Matrix:
-
Prepare serial dilutions of this compound and the second drug.
-
In the 96-well plate, create a checkerboard matrix where each well contains a unique combination of concentrations of the two drugs. Include wells with each drug alone and no-drug controls.
-
-
Infection and Incubation:
-
Infect the cells with the virus at a predetermined MOI.
-
Incubate the plate until significant CPE is observed in the virus control wells.
-
-
Data Acquisition and Analysis:
-
Quantify the viral activity in each well using a suitable method (e.g., CPE scoring, plaque reduction assay, or a reporter virus).
-
Calculate the percentage of viral inhibition for each drug combination.
-
Analyze the data using a synergy model such as the Bliss independence or Loewe additivity model to generate synergy scores and plots.
-
Mandatory Visualizations
Caption: Mechanism of this compound induced lethal mutagenesis.
Caption: Strategies to mitigate viral resistance to this compound.
Caption: Workflow for in vitro resistance selection via serial passage.
References
- 1. Combinations of Host- and Virus-Targeting Antiviral Drugs Confer Synergistic Suppression of SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The challenges of antiviral treatments | Knowable Magazine [knowablemagazine.org]
- 3. The frequency of resistant mutant virus before antiviral therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. journals.asm.org [journals.asm.org]
- 5. researchgate.net [researchgate.net]
- 6. Antiviral Drug Resistance: Mechanisms and Clinical Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. my.clevelandclinic.org [my.clevelandclinic.org]
- 8. Antiviral drug resistance - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
EIDD-1931 vs. Molnupiravir (EIDD-2801): A Comparative Guide on Efficacy and Cytotoxicity
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the antiviral agent EIDD-1931 and its prodrug, Molnupiravir (EIDD-2801), focusing on their comparative efficacy and cytotoxicity. The information presented is supported by experimental data to aid in research and development decisions.
Introduction
This compound, also known as β-D-N4-hydroxycytidine (NHC), is a potent ribonucleoside analog with broad-spectrum antiviral activity against numerous RNA viruses.[1][2] Molnupiravir (EIDD-2801) is an orally bioavailable prodrug of this compound, designed to improve its pharmacokinetic profile.[1][2] Upon administration, Molnupiravir is rapidly and extensively converted to this compound in the body.[3] The active form for both is this compound triphosphate (NHC-TP), which acts as a competitive inhibitor of viral RNA-dependent RNA polymerase (RdRp), inducing widespread mutations in the viral genome, a mechanism known as "viral error catastrophe."[3][4]
Mechanism of Action
The antiviral activity of both this compound and Molnupiravir is dependent on the intracellular conversion of this compound to its active triphosphate form, NHC-TP. This process can be summarized in the following steps:
-
Uptake and Conversion: Molnupiravir is absorbed and rapidly hydrolyzed in the plasma to this compound. This compound is then transported into cells.
-
Phosphorylation: Host cell kinases phosphorylate this compound to this compound monophosphate (NHC-MP), then to this compound diphosphate (NHC-DP), and finally to the active this compound triphosphate (NHC-TP).[4]
-
Incorporation into Viral RNA: The viral RdRp recognizes NHC-TP as a natural ribonucleotide (either cytidine triphosphate or uridine triphosphate).[4]
-
Lethal Mutagenesis: Once incorporated into the newly synthesized viral RNA, NHC-TP can pair with either adenine or guanine during subsequent rounds of replication. This leads to an accumulation of G-to-A and C-to-U transition mutations throughout the viral genome, ultimately resulting in a non-viable viral population.[3]
Comparative Efficacy
The in vitro antiviral efficacy of this compound and Molnupiravir is typically evaluated by determining the half-maximal effective concentration (EC50) or half-maximal inhibitory concentration (IC50). These values represent the concentration of the compound required to inhibit viral replication by 50%.
In Vitro Efficacy Data
The following tables summarize the reported EC50/IC50 values for this compound and Molnupiravir against various viruses in different cell lines. It is important to note that direct comparison of absolute values across different studies should be done with caution due to variations in experimental conditions.
Table 1: Comparative In Vitro Efficacy against Enterovirus A71 (EV-A71)
| Compound | Cell Line | EC50 (µM) | Reference |
| This compound | RD | 5.13 ± 0.56 | [1] |
| Vero | 7.04 ± 0.38 | [1] | |
| Huh-7 | 4.43 ± 0.33 | [1] | |
| Molnupiravir (EIDD-2801) | RD | 70.12 ± 4.40 | [1] |
| Vero | 88.52 ± 3.18 | [1] | |
| Huh-7 | 35.64 ± 0.47 | [1] |
Table 2: In Vitro Efficacy against SARS-CoV-2
| Compound | Cell Line | EC50/IC50 (µM) | Reference |
| This compound (NHC) | Vero E6-GFP | 0.3 | [5] |
| Huh7 | 0.4 | [5] | |
| Calu-3 | 0.08 (IC50) | [5] | |
| hACE2-A549 | 0.04 - 0.16 (IC50) | [6] | |
| Molnupiravir (EIDD-2801) | Vero | 0.3 (IC50) | [5] |
Note: In in vitro studies, this compound is often used directly as it is the active form. Molnupiravir's in vitro efficacy is a reflection of its conversion to this compound in the cell culture.
Comparative Cytotoxicity
The cytotoxicity of antiviral compounds is a critical factor in their development. It is typically assessed by determining the half-maximal cytotoxic concentration (CC50), which is the concentration of the compound that results in a 50% reduction in cell viability. A higher CC50 value indicates lower cytotoxicity. The selectivity index (SI), calculated as the ratio of CC50 to EC50, is a measure of the compound's therapeutic window.
In Vitro Cytotoxicity Data
The following table summarizes the reported CC50 values for this compound and Molnupiravir in various cell lines.
Table 3: Comparative In Vitro Cytotoxicity
| Compound | Cell Line | CC50 (µM) | Reference |
| This compound | RD | 80.47 ± 0.02 | [1] |
| Vero | 14.07 ± 0.43 | [1] | |
| Huh-7 | 34.09 ± 0.06 | [1] | |
| Molnupiravir (EIDD-2801) | RD | >100 | [1] |
| Vero | >100 | [1] | |
| Huh-7 | >100 | [1] |
Some studies have indicated that while Molnupiravir itself shows low cellular toxicity, its active metabolite, this compound (NHC), can be cytotoxic at higher concentrations and may induce oxidative stress.[7]
Experimental Protocols
The following are generalized protocols for the key experiments cited in this guide. Specific details may vary between studies.
Cytopathic Effect (CPE) Inhibition Assay
This assay determines the ability of a compound to prevent virus-induced cell death.
-
Cell Seeding: Plate a suitable host cell line (e.g., Vero E6, A549) in 96-well plates and incubate until a confluent monolayer is formed.[8][9]
-
Compound Preparation: Prepare serial dilutions of the test compounds (this compound and Molnupiravir) in cell culture medium.
-
Infection and Treatment: Remove the growth medium from the cells and infect them with a known titer of the virus. After a brief incubation period to allow for viral adsorption, remove the inoculum and add the media containing the different concentrations of the test compounds.[8] Include untreated infected cells (virus control) and uninfected cells (cell control).
-
Incubation: Incubate the plates at 37°C in a CO2 incubator until significant CPE is observed in the virus control wells (typically 3-5 days).[8]
-
Quantification of Cell Viability: Assess cell viability using a reagent such as neutral red or crystal violet.[9][10] The absorbance is measured using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability for each compound concentration relative to the cell and virus controls. The CC50 value is determined by regression analysis.
Viral Yield Reduction Assay (Plaque Assay)
This assay quantifies the amount of infectious virus produced in the presence of an antiviral compound.
-
Cell Seeding and Infection: Seed host cells in multi-well plates and infect with the virus as described in the CPE assay.
-
Compound Treatment: After viral adsorption, treat the cells with various concentrations of the test compounds.
-
Incubation: Incubate the plates for a period sufficient for one round of viral replication (e.g., 24-48 hours).
-
Harvesting Progeny Virus: Collect the supernatant containing the progeny virus particles.
-
Plaque Titration: Perform serial dilutions of the collected supernatant and use these dilutions to infect fresh monolayers of host cells.
-
Overlay and Incubation: After viral adsorption, overlay the cells with a semi-solid medium (e.g., containing agarose or carboxymethylcellulose) to restrict virus spread to adjacent cells, leading to the formation of localized lesions called plaques.[11] Incubate the plates until plaques are visible.
-
Staining and Counting: Fix and stain the cells (e.g., with crystal violet) to visualize and count the plaques.[11]
-
Data Analysis: Calculate the viral titer (in plaque-forming units per milliliter, PFU/mL) for each compound concentration. The EC50 value is the concentration that reduces the viral yield by 50% compared to the untreated control.
Conclusion
Both this compound and its prodrug Molnupiravir demonstrate potent antiviral activity against a range of RNA viruses by inducing lethal mutagenesis. In vitro studies consistently show that this compound, the active metabolite, is significantly more potent than the prodrug Molnupiravir. This is expected as Molnupiravir must first be converted to this compound to exert its antiviral effect.
Regarding cytotoxicity, Molnupiravir generally exhibits lower toxicity in vitro compared to this compound at equivalent concentrations. However, the in vivo relevance of this difference requires careful consideration, as Molnupiravir is rapidly converted to this compound in the body. The improved oral bioavailability of Molnupiravir is a key advantage for its clinical use. This guide provides a summary of the available data to inform further research and development of these important antiviral compounds.
References
- 1. researchgate.net [researchgate.net]
- 2. Molnupiravir: Mechanism of action, clinical, and translational science - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Molnupiravir: A Versatile Prodrug against SARS-CoV-2 Variants - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Molnupiravir and Its Antiviral Activity Against COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. biorxiv.org [biorxiv.org]
- 6. mdpi.com [mdpi.com]
- 7. In Vitro Antiviral Screening assay Against Viruses of Pandemic Potential [protocols.io:443]
- 8. pblassaysci.com [pblassaysci.com]
- 9. Cytopathic Effect Assay and Plaque Assay to Evaluate in vitro Activity of Antiviral Compounds Against Human Coronaviruses 229E, OC43, and NL63 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Two Detailed Plaque Assay Protocols for the Quantification of Infectious SARS‐CoV‐2 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Frontiers | Molnupiravir and Its Antiviral Activity Against COVID-19 [frontiersin.org]
Comparative Analysis of EIDD-1931 and Remdesivir Antiviral Activity
A comprehensive guide for researchers and drug development professionals on the in vitro efficacy and mechanisms of two prominent antiviral agents.
This guide provides a detailed comparative analysis of the antiviral activities of EIDD-1931, the active metabolite of Molnupiravir, and Remdesivir. Both nucleoside analogs have been at the forefront of research for treating RNA virus infections, most notably SARS-CoV-2. This document summarizes key experimental data, outlines detailed methodologies for core antiviral and cytotoxicity assays, and visually represents their mechanisms of action and experimental workflows.
Quantitative Analysis of Antiviral Activity and Cytotoxicity
The following tables summarize the 50% effective concentration (EC50) and 50% cytotoxic concentration (CC50) values for this compound and Remdesivir against SARS-CoV-2 in various cell lines. The selectivity index (SI), calculated as CC50/EC50, is also provided as a measure of the therapeutic window.
| Antiviral Activity (EC50) against SARS-CoV-2 | |||
| Compound | Cell Line | EC50 (µM) | Reference |
| This compound | Vero E6 | 0.3 | [1] |
| Calu-3 | 0.09 | [1] | |
| Human Airway Epithelial (HAE) cultures | 0.024 (vs. MERS-CoV), 0.14 (vs. SARS-CoV) | [1] | |
| Remdesivir | Vero E6 | 1.65 | [2] |
| Calu-3 | 0.01 | [2] | |
| GS-441524 (Parent nucleoside of Remdesivir) | Vero E6 | 0.47 | [2] |
| Cytotoxicity (CC50) | |||
| Compound | Cell Line | CC50 (µM) | Reference |
| This compound | RD cells | 80.47 ± 0.02 | [3] |
| Vero cells | 14.07 ± 0.43 | [3] | |
| Huh7 cells | 34.09 ± 0.06 | [3] | |
| Remdesivir | Multiple human cell lines | 1.7 to >20 | [4] |
| HepG2, HT29, Huh7, OV-90, HEK293-ACE2 | Varies, with knockout of AK2 and SLC29A3 dramatically increasing CC50 | [5] | |
| GS-441524 | Multiple human cell lines | >100 (except in MT-4 and hematopoietic progenitor cells) | [4] |
| Selectivity Index (SI = CC50/EC50) | |||
| Compound | Cell Line | Virus | Selectivity Index |
| This compound | RD cells | EV-A71 | 15.69 |
| Vero cells | EV-A71 | 2.0 | |
| Huh7 cells | EV-A71 | 7.69 | |
| Remdesivir | Human airway epithelial cells | SARS-CoV-2 | >170 to 20,000 |
Mechanisms of Action
Both this compound and Remdesivir are prodrugs that require intracellular metabolic activation to their active triphosphate forms. These active metabolites are then incorporated into the nascent viral RNA chain by the viral RNA-dependent RNA polymerase (RdRp), leading to the inhibition of viral replication.
This compound: Molnupiravir (EIDD-2801) is a prodrug of this compound (β-D-N4-hydroxycytidine, or NHC). After oral administration, Molnupiravir is rapidly converted to this compound in the plasma.[6] this compound enters host cells and is phosphorylated by host kinases to its active 5'-triphosphate form (NHC-TP).[6][7] NHC-TP can be incorporated into the viral RNA by the RdRp in place of either cytidine or uridine triphosphate.[7] This incorporation leads to an accumulation of mutations in the viral genome, a process known as "viral error catastrophe," ultimately inhibiting the production of functional virus.[6]
Remdesivir: Remdesivir is a phosphoramidate prodrug of an adenosine analog.[4][8] Upon entering the host cell, Remdesivir is metabolized to its active triphosphate form, GS-443902.[4][8][9] This metabolic activation involves a series of enzymatic steps, including cleavage by carboxylesterases and cathepsin A, and subsequent phosphorylation by host kinases.[8][10] The active Remdesivir triphosphate (RDV-TP) acts as a competitive inhibitor of the viral RdRp.[4] When incorporated into the growing RNA strand, it causes delayed chain termination, thereby halting viral replication.
Caption: Intracellular activation pathways of this compound and Remdesivir.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
Antiviral Activity Assays
a) Plaque Reduction Neutralization Test (PRNT)
This assay is used to quantify the concentration of an antiviral drug required to reduce the number of viral plaques by 50% (EC50).
-
Cell Seeding: Plate a confluent monolayer of host cells (e.g., Vero E6) in 6-well or 96-well plates and incubate overnight.[11]
-
Virus Dilution: Prepare serial dilutions of the virus stock in an appropriate infection medium.[11]
-
Compound Preparation: Prepare serial dilutions of the test compound (this compound or Remdesivir) in the infection medium.
-
Infection: Remove the cell culture medium and infect the cells with a standardized amount of virus (typically 100-200 plaque-forming units, PFU).[11] For neutralization assays, the virus is pre-incubated with the diluted compound for 1 hour at 37°C before adding to the cells.[11]
-
Adsorption: Incubate the plates for 1 hour at 37°C to allow for viral adsorption.[11]
-
Overlay: After adsorption, remove the inoculum and overlay the cells with a semi-solid medium (e.g., containing 1% Avicel or carboxymethyl cellulose) mixed with the corresponding concentration of the test compound.[11]
-
Incubation: Incubate the plates at 37°C in a 5% CO2 incubator for a period sufficient for plaque formation (typically 2-3 days).[11]
-
Staining and Counting: Fix the cells with a formalin solution and stain with a crystal violet solution to visualize the plaques.[12] Count the number of plaques in each well.
-
EC50 Calculation: The percentage of plaque reduction is calculated relative to the virus control (no compound). The EC50 value is determined by non-linear regression analysis of the dose-response curve.[13]
Caption: Workflow for Plaque Reduction Neutralization Test (PRNT).
b) Quantitative Reverse Transcription PCR (qRT-PCR) for Viral Load
This method quantifies the amount of viral RNA in a sample to determine the inhibitory effect of a compound on viral replication.
-
Cell Culture and Infection: Seed cells and infect with the virus in the presence of serial dilutions of the test compound as described for the PRNT assay.
-
RNA Extraction: At a specific time point post-infection (e.g., 24 or 48 hours), extract total RNA from the cells or cell culture supernatant using a commercial viral RNA extraction kit.[14]
-
Reverse Transcription: Convert the extracted viral RNA into complementary DNA (cDNA) using a reverse transcriptase enzyme and specific primers.[15]
-
qPCR: Perform real-time PCR using primers and a fluorescent probe specific to a conserved region of the viral genome (e.g., the E or S gene for SARS-CoV-2).[16] A standard curve is generated using a known quantity of in vitro transcribed viral RNA to allow for absolute quantification of viral copy numbers.[15][16]
-
Data Analysis: The cycle threshold (Ct) values are used to determine the viral RNA copy number in each sample by interpolating from the standard curve. The percent inhibition of viral replication is calculated relative to the virus control, and the EC50 is determined.
Cytotoxicity Assay
This assay determines the concentration of a compound that causes a 50% reduction in cell viability (CC50).
-
Cell Seeding: Seed host cells in a 96-well plate and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with serial dilutions of the test compound. Include a vehicle control (e.g., DMSO) and an untreated cell control.
-
Incubation: Incubate the plates for a duration equivalent to the antiviral assay (e.g., 2-3 days).
-
Viability Measurement: Assess cell viability using a colorimetric or fluorometric method. Common methods include:
-
MTT Assay: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent to the wells. Viable cells with active metabolism convert MTT into a purple formazan product, which is then solubilized and the absorbance is measured.[17]
-
Neutral Red Assay: Add Neutral Red dye, which is taken up by viable cells. The amount of incorporated dye is quantified spectrophotometrically after cell lysis.[18]
-
CellTiter-Glo® Luminescent Cell Viability Assay: This assay measures the amount of ATP present, which is an indicator of metabolically active cells.[3]
-
-
CC50 Calculation: The percentage of cell viability is calculated relative to the untreated control cells. The CC50 value is determined by plotting the percentage of viability against the compound concentration and fitting the data to a dose-response curve using non-linear regression.[17][19]
Caption: General workflow for a cell-based cytotoxicity assay.
References
- 1. d-nb.info [d-nb.info]
- 2. Remdesivir Inhibits SARS-CoV-2 in Human Lung Cells and Chimeric SARS-CoV Expressing the SARS-CoV-2 RNA Polymerase in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Off-Target In Vitro Profiling Demonstrates that Remdesivir Is a Highly Selective Antiviral Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Elucidation of remdesivir cytotoxicity pathways through genome-wide CRISPR-Cas9 screening and transcriptomics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Accelerated first-in-human clinical trial of EIDD-2801/MK-4482 (molnupiravir), a ribonucleoside analog with potent antiviral activity against SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Key Metabolic Enzymes Involved in Remdesivir Activation in Human Lung Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. journals.asm.org [journals.asm.org]
- 11. Rapid in vitro assays for screening neutralizing antibodies and antivirals against SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Detailed antiviral activity test (CC5O & IC5O) | Nawah Scientific [nawah-scientific.com]
- 13. researchgate.net [researchgate.net]
- 14. Evaluation of a Quantitative Taqman Real-Time PCR Assay to Measure Proviral load from Human Immunodeficiency Virus Type 1 individuals - Journal of Pure and Applied Microbiology [microbiologyjournal.org]
- 15. cabidigitallibrary.org [cabidigitallibrary.org]
- 16. Development and validation of viral load assays to quantitate SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. protocols.io [protocols.io]
- 19. CC50/IC50 Assay for Antiviral Research - Creative Diagnostics [antiviral.creative-diagnostics.com]
A Head-to-Head Comparison of EIDD-1931 and Favipiravir Against RNA Viruses
For Immediate Release
This guide provides a detailed, data-supported comparison of two prominent broad-spectrum antiviral agents, EIDD-1931 (the active metabolite of Molnupiravir) and Favipiravir (T-705). Both compounds are ribonucleoside analogs that function as RNA-dependent RNA polymerase (RdRp) inhibitors, but their efficacy, selectivity, and mechanisms of action exhibit important distinctions. This document is intended for researchers, scientists, and drug development professionals seeking an objective analysis of their performance against various RNA viruses.
Mechanism of Action: Lethal Mutagenesis
Both this compound and Favipiravir disrupt viral replication by inducing "lethal mutagenesis" or "error catastrophe".[1] After entering a host cell, these drugs are metabolized into their active triphosphate forms. The viral RNA-dependent RNA polymerase (RdRp) mistakenly incorporates these analogs into newly synthesized viral RNA strands. This incorporation leads to an accumulation of mutations throughout the viral genome, ultimately producing non-viable virus particles.[2][3]
This compound, or β-D-N4-hydroxycytidine (NHC), is intracellularly converted to NHC-triphosphate, which can be incorporated in place of cytidine or uridine, leading to an increase in mutations.[4][5] Similarly, Favipiravir is converted to Favipiravir-ribofuranosyl-5'-triphosphate (Favipiravir-RTP) and is incorporated into nascent viral RNA, inducing fatal mutations.[2][6]
Quantitative Comparison of Antiviral Activity
The following tables summarize the in vitro efficacy of this compound and Favipiravir against a range of RNA viruses. The data is presented as the half-maximal effective concentration (EC50), which is the drug concentration required to inhibit viral activity by 50%, and the half-maximal cytotoxic concentration (CC50), the concentration that kills 50% of host cells. The Selectivity Index (SI = CC50/EC50) is a crucial measure of a drug's therapeutic window.
Table 1: this compound Antiviral Activity
| Virus Family | Virus | Cell Line | EC50 (µM) | CC50 (µM) | Selectivity Index (SI) | Reference |
| Coronaviridae | SARS-CoV-2 | Vero E6 | 0.3 | >10 | >33.3 | [1] |
| Coronaviridae | SARS-CoV-2 | Calu-3 | 0.08 | - | - | [7] |
| Coronaviridae | MERS-CoV | Vero | 0.15 | - | - | [8][9] |
| Coronaviridae | Feline Infectious Peritonitis Virus (FIPV) | CRFK | 0.09 | >100 | >1111 | [10] |
| Picornaviridae | Enterovirus A71 (EV-A71) | RD | 5.13 | 80.47 | 15.69 | [4] |
| Picornaviridae | Enterovirus A71 (EV-A71) | Vero | 7.04 | 14.07 | 2.0 | [4] |
| Picornaviridae | Enterovirus A71 (EV-A71) | Huh-7 | 4.43 | 34.09 | 7.69 | [4] |
| Togaviridae | Mayaro Virus (MAYV) | Vero | 1.6 | >100 | >62.5 | [3][11] |
Table 2: Favipiravir Antiviral Activity
| Virus Family | Virus | Cell Line | EC50 (µM) | CC50 (µM) | Selectivity Index (SI) | Reference |
| Orthomyxoviridae | Influenza A (H1N1) | MDCK | 0.19 - 5.0 | - | - | [2] |
| Orthomyxoviridae | Influenza B | MDCK | 0.57 - 5.3 | - | - | [2] |
| Coronaviridae | Human Coronavirus NL63 | Caco-2 | 0.62 | >1000 | >1612 | [12] |
| Togaviridae | Mayaro Virus (MAYV) | Vero | 79 | >2000 | >25.3 | [3][11] |
| Flaviviridae | Ebola Virus (EBOV) | - | ~63.7 (10 µg/mL) | - | - | [6] |
Visualizing Mechanisms and Workflows
Mechanism of Action: Lethal Mutagenesis
The following diagram illustrates the shared mechanism of action for both this compound and Favipiravir, leading to error catastrophe in viral replication.
Caption: Mechanism of lethal mutagenesis induced by this compound and Favipiravir.
Experimental Workflow: Antiviral Assay
This diagram outlines a typical workflow for determining the in vitro efficacy (EC50) of an antiviral compound using a cytopathic effect (CPE) inhibition assay.
Caption: Standard workflow for an in vitro cytopathic effect (CPE) inhibition assay.
Experimental Protocols
The data presented in this guide were derived from standard virological assays. Below are generalized methodologies representative of the cited studies.
Cell Lines and Virus Culture
-
Cell Maintenance: Vero (African green monkey kidney), Huh-7 (human liver), RD (human rhabdomyosarcoma), and MDCK (Madin-Darby canine kidney) cells were cultured in Dulbecco's Modified Eagle Medium (DMEM) or Minimum Essential Medium (MEM). Media were supplemented with 5-10% fetal bovine serum (FBS), penicillin (100 U/mL), and streptomycin (100 µg/mL), and maintained at 37°C in a 5% CO2 incubator.
-
Virus Propagation: Viral stocks were generated by infecting confluent monolayers of the appropriate host cells at a low multiplicity of infection (MOI). Supernatants were harvested upon observation of significant cytopathic effect (CPE), clarified by centrifugation, and stored at -80°C. Viral titers were determined by plaque assay or 50% tissue culture infectious dose (TCID50) endpoint dilution assays.[4]
Cytopathic Effect (CPE) Inhibition Assay
This assay is commonly used to determine the EC50 of antiviral compounds.[4][13]
-
Cell Seeding: Host cells were seeded into 96-well microplates at a density of 7,500 to 40,000 cells per well and incubated overnight to form a semi-confluent monolayer.[4][13]
-
Compound Addition: The following day, the culture medium was removed. Test compounds (this compound, Favipiravir) were serially diluted in a low-serum medium and added to the wells.
-
Virus Infection: Cells were then infected with the target virus at a pre-determined MOI (e.g., 0.0004 to 0.1 PFU/cell).[4][13] Control wells included uninfected cells (cell control) and infected, untreated cells (virus control).
-
Incubation: Plates were incubated for 3 to 5 days at 35-37°C until CPE was maximal in the virus control wells.[13]
-
Quantification of Viability: Cell viability was quantified using a colorimetric assay, such as the MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) assay.[11][13] The absorbance, which is proportional to the number of viable cells, was read on a plate reader.
-
Data Analysis: The EC50 value was calculated as the compound concentration that resulted in a 50% reduction of CPE compared to the virus control. The CC50 was determined in parallel on uninfected cells treated with the same compound dilutions.
Viral RNA Quantification (qRT-PCR)
This method quantifies the effect of the drug on viral replication by measuring the amount of viral genetic material.[4]
-
Experimental Setup: Cells were seeded and treated with compounds and virus as described above.
-
RNA Extraction: At a specified time post-infection (e.g., 30-48 hours), total RNA was extracted from the cell lysates or supernatant using a commercial RNA extraction kit.[4][11]
-
Reverse Transcription and PCR: The extracted RNA was reverse transcribed into complementary DNA (cDNA). The viral cDNA was then quantified using real-time quantitative PCR (qRT-PCR) with primers and probes specific to a conserved region of the viral genome.
-
Analysis: The reduction in viral RNA copy numbers in treated samples relative to the untreated virus control was used to assess antiviral activity.[11]
Summary and Conclusion
Both this compound and Favipiravir are broad-spectrum antiviral agents that operate through the mechanism of lethal mutagenesis.[1][2][8] Based on the available in vitro data, this compound frequently demonstrates higher potency, with EC50 values often in the low micromolar or even sub-micromolar range against several coronaviruses and other RNA viruses.[3][8][9] Favipiravir also shows a broad spectrum of activity, particularly against influenza viruses, but its EC50 values can be higher depending on the virus and cell type.[2][11]
The choice between these agents for further research and development may depend on the specific viral target, the desired therapeutic window, and pharmacokinetic properties. The data and protocols provided herein offer a foundational guide for professionals engaged in the critical work of antiviral drug discovery.
References
- 1. The combined treatment of Molnupiravir and Favipiravir results in a potentiation of antiviral efficacy in a SARS-CoV-2 hamster infection model - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Favipiravir (T-705), a novel viral RNA polymerase inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Molnupiravir and Its Active Form, this compound, Show Potent Antiviral Activity against Enterovirus Infections In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mansapublishers.com [mansapublishers.com]
- 6. Favipiravir, an anti-influenza drug against life-threatening RNA virus infections - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The current state of validated small molecules inhibiting SARS-CoV-2 nonstructural proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 8. rndsystems.com [rndsystems.com]
- 9. EIDD 1931 | RNA Polymerase | Tocris Bioscience [tocris.com]
- 10. ccah.vetmed.ucdavis.edu [ccah.vetmed.ucdavis.edu]
- 11. researchgate.net [researchgate.net]
- 12. Comparative assessment of favipiravir and remdesivir against human coronavirus NL63 in molecular docking and cell culture models - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Distinct Effects of T-705 (Favipiravir) and Ribavirin on Influenza Virus Replication and Viral RNA Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Lethal Mutagenesis Mechanism of EIDD-1931 in Different Viruses: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the lethal mutagenesis mechanism of EIDD-1931, the active form of Molnupiravir, against other antiviral agents. The information presented is supported by experimental data to aid in the evaluation of its therapeutic potential.
Mechanism of Action: Lethal Mutagenesis
This compound (β-D-N4-hydroxycytidine) is a ribonucleoside analog that exhibits broad-spectrum antiviral activity against a range of RNA viruses.[1][2][3] Its primary mechanism of action is lethal mutagenesis.[3][4] Once inside the host cell, this compound is phosphorylated to its active triphosphate form. This active form is then incorporated into the nascent viral RNA by the viral RNA-dependent RNA polymerase (RdRp) in place of cytidine or uridine.[3][5] This incorporation is not immediately chain-terminating. Instead, the incorporated this compound can then be used as a template during subsequent rounds of RNA replication, leading to an accumulation of mutations throughout the viral genome.[4][5] The predominant mutations induced are G-to-A and C-to-U transitions.[4][6] This increase in mutation frequency beyond a tolerable threshold for the virus leads to a catastrophic loss of viral fitness and infectivity, ultimately resulting in viral extinction.[4][7]
Comparative Antiviral Performance
The efficacy of this compound has been evaluated against several RNA viruses and compared with other antiviral agents that also exhibit mutagenic properties, such as favipiravir and ribavirin.
In Vitro Antiviral Activity
The following table summarizes the 50% effective concentration (EC50) and 50% cytotoxic concentration (CC50) of this compound and its prodrug Molnupiravir (EIDD-2801) against various viruses in different cell lines. For comparison, data for favipiravir and ribavirin are also included where available.
| Antiviral Agent | Virus | Cell Line | EC50 (µM) | CC50 (µM) | Selectivity Index (SI) | Reference |
| This compound | MERS-CoV | Vero | 0.15 | >10 | >66.7 | [1] |
| This compound | SARS-CoV-2 | Vero | 0.3 | >10 | >33.3 | [1] |
| This compound | Enterovirus A71 | RD | 5.13 ± 0.56 | 80.47 ± 0.02 | 15.69 | [3][8] |
| This compound | Enterovirus A71 | Vero | 7.04 ± 0.38 | 14.07 ± 0.43 | 2.0 | [3][8] |
| This compound | Mayaro Virus | Vero E6 | 1.6 | >25 | >15.6 | [1] |
| Molnupiravir (EIDD-2801) | Enterovirus A71 | RD | 70.12 ± 4.40 | >100 | >1.43 | [3][8] |
| Favipiravir | Mayaro Virus | Vero E6 | 79 | >500 | >6.3 | [1] |
| Ribavirin | Mayaro Virus | Vero E6 | >200 | >200 | - | [1] |
Induction of Lethal Mutagenesis: A Comparison
The hallmark of this compound's mechanism is the induction of a high frequency of mutations in the viral genome. The following table compares the mutagenic effects of this compound, favipiravir, and ribavirin based on available experimental data. It is important to note that these data are from different studies and experimental systems, so direct comparisons should be made with caution.
| Antiviral Agent | Virus | Experimental System | Observed Mutagenic Effect | Reference |
| This compound | Mayaro Virus | Vero E6 cells | ~1000-fold decrease in relative infectivity at 6 µM | [1] |
| Favipiravir | Mayaro Virus | Vero E6 cells | ~100-fold decrease in relative infectivity at 75 µM | [1] |
| Favipiravir | Norovirus | Mouse model | 5- to 6-fold increase in mutation frequency | [6] |
| Ribavirin | Norovirus | Mouse model | ~3-fold increase in mutation frequency | [6] |
| Ribavirin | Poliovirus | Cell culture | 9.7-fold increase in mutation frequency at 1,000 µM | [5] |
| Ribavirin | Hepatitis C Virus | In vivo (human patients) | ~3-fold increase in mutation rate | [6] |
Experimental Protocols
Detailed methodologies are crucial for the validation and comparison of antiviral agents. Below are outlines of key experimental protocols used to assess the lethal mutagenesis mechanism.
In Vitro Antiviral Activity Assay (Plaque Reduction Assay)
This assay determines the concentration of an antiviral compound required to reduce the number of viral plaques by 50% (EC50).
-
Cell Seeding: Plate a monolayer of susceptible host cells in multi-well plates.
-
Virus Infection: Infect the cell monolayers with a known amount of virus in the presence of serial dilutions of the antiviral compound.
-
Overlay: After an adsorption period, remove the virus-drug mixture and overlay the cells with a semi-solid medium (e.g., agarose or methylcellulose) containing the respective drug concentrations.
-
Incubation: Incubate the plates for a period sufficient for plaque formation.
-
Staining and Counting: Fix and stain the cells (e.g., with crystal violet) to visualize and count the plaques.
-
Calculation: The EC50 value is calculated by determining the drug concentration that causes a 50% reduction in the number of plaques compared to the untreated virus control.
Viral RNA Quantification (qRT-PCR)
This method quantifies the amount of viral RNA in a sample to assess the inhibitory effect of a compound on viral replication.
-
Cell Culture and Treatment: Infect susceptible cells with the virus and treat with different concentrations of the antiviral agent.
-
RNA Extraction: At a specific time post-infection, lyse the cells and extract the total RNA.
-
Reverse Transcription: Convert the viral RNA to complementary DNA (cDNA) using a reverse transcriptase enzyme and virus-specific primers.
-
Quantitative PCR: Perform real-time PCR using primers and a probe specific to a conserved region of the viral genome. The amplification of the target sequence is monitored in real-time.
-
Analysis: The amount of viral RNA is quantified by comparing the amplification cycle threshold (Ct) values to a standard curve of known concentrations.
Mutation Frequency Analysis (Sequencing)
This protocol is used to determine the rate and spectrum of mutations induced by a mutagenic antiviral agent.
-
Virus Passage: Propagate the virus in the presence of sub-lethal concentrations of the antiviral compound for one or more passages.
-
RNA Extraction and Amplification: Extract viral RNA from the passaged virus population and amplify a specific region of the genome using RT-PCR.
-
Sequencing: Sequence the amplified PCR products. This can be done by traditional Sanger sequencing of individual clones or by next-generation sequencing (NGS) for a more comprehensive analysis of the viral population.
-
Sequence Analysis: Align the obtained sequences to a reference sequence of the wild-type virus.
-
Mutation Calculation: Identify and count the number of mutations. The mutation frequency is calculated as the number of mutations per total number of nucleotides sequenced.
Visualizing the Mechanism and Workflow
To better illustrate the concepts discussed, the following diagrams were generated using the Graphviz DOT language.
Caption: Mechanism of this compound induced lethal mutagenesis.
Caption: Workflow for validating lethal mutagenesis.
References
- 1. Plaque Reduction Neutralization Test (PRNT) Protocol - Creative Biolabs [neutab.creative-biolabs.com]
- 2. pubcompare.ai [pubcompare.ai]
- 3. Viral RNA mutations are region specific and increased by ribavirin in a full-length hepatitis C virus replication system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. RNA virus error catastrophe: Direct molecular test by using ribavirin - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Effect of Ribavirin on the Mutation Rate and Spectrum of Hepatitis C Virus In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Lethal Mutagenesis of RNA Viruses and Approved Drugs with Antiviral Mutagenic Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Plaque Reduction Neutralization Test - Creative Diagnostics [antiviral.creative-diagnostics.com]
Cross-Resistance Between EIDD-1931 and Other Nucleoside Analogs: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The emergence of novel and re-emerging viral threats has underscored the critical need for broad-spectrum antiviral agents. Nucleoside analogs, a cornerstone of antiviral therapy, function by mimicking natural nucleosides and disrupting viral replication. EIDD-1931, the active metabolite of the orally bioavailable prodrug molnupiravir, has demonstrated potent antiviral activity against a range of RNA viruses, including SARS-CoV-2. A key concern in antiviral drug development is the potential for the emergence of drug resistance and subsequent cross-resistance to other therapies. This guide provides a comparative analysis of the cross-resistance profiles of this compound and other prominent nucleoside analogs, supported by available experimental data and detailed methodologies.
Mechanisms of Action: A Diverse Arsenal Against Viral Replication
The antiviral activity and potential for cross-resistance among nucleoside analogs are intrinsically linked to their distinct mechanisms of action.
This compound (β-D-N4-hydroxycytidine) operates through a mechanism known as lethal mutagenesis .[1][2][3][4][5] Once intracellularly converted to its active triphosphate form (this compound-TP), it is incorporated into the nascent viral RNA by the RNA-dependent RNA polymerase (RdRp). The incorporated this compound can then lead to an accumulation of mutations in the viral genome during subsequent replication cycles, ultimately resulting in a non-viable viral population.[3][4][5]
Remdesivir , in contrast, functions primarily as a delayed chain terminator .[6][7][8][9][10] Its active triphosphate form (remdesivir-TP) is also incorporated into the growing RNA chain by the viral RdRp. While it does not immediately terminate chain elongation, the presence of the remdesivir metabolite in the RNA template leads to a steric clash that halts RNA synthesis after the addition of a few more nucleotides.[6][8][10]
Favipiravir is a prodrug that is intracellularly converted to its active form, favipiravir-RTP.[11][12][13][14] It is recognized as a substrate by the viral RdRp and inhibits RNA polymerase activity.[11][12][13] Its mechanism is thought to involve both the potential for chain termination and the induction of lethal mutagenesis.[13][14]
Ribavirin exhibits a multifaceted mechanism of action .[15][16][17][18][19] It can act as a competitive inhibitor of inosine monophosphate dehydrogenase (IMPDH), leading to the depletion of GTP pools necessary for viral replication.[15][16][18] Its triphosphate form can also be incorporated into viral RNA, inducing mutations, and it can directly inhibit the viral RdRp.[15][17][18]
Caption: Figure 1: Mechanisms of Action of Key Nucleoside Analogs.
Quantitative Cross-Resistance Data
A critical aspect of evaluating a novel antiviral is its performance against viral strains resistant to existing drugs. The available data on cross-resistance between this compound and other nucleoside analogs is currently limited, with a primary focus on remdesivir.
Key Finding: Notably, studies have demonstrated that SARS-CoV-2 mutants with reduced sensitivity to remdesivir do not exhibit cross-resistance to this compound. In fact, some remdesivir-resistant mutants may even show increased sensitivity to this compound.
Table 1: Antiviral Activity of this compound and Remdesivir against Wild-Type and Remdesivir-Resistant SARS-CoV-2
| Virus Strain | Nucleoside Analog | EC50 (µM) | Fold Change in EC50 (vs. Wild-Type) | Reference |
| SARS-CoV-2 (Wild-Type) | This compound | Data varies by study | N/A | |
| Remdesivir | Data varies by study | N/A | ||
| Remdesivir-Resistant Mutant (e.g., NSP12 E802D) | This compound | No significant change | ~1 | [12] |
| Remdesivir | Increased | >2.5 | [12] |
Note: EC50 values can vary significantly depending on the cell line, viral isolate, and specific assay used. The table illustrates the trend observed in cross-resistance studies.
Data Gap: There is a significant lack of published data on the in vitro selection of this compound-resistant coronaviruses. Consequently, the cross-resistance profile of such mutants against other nucleoside analogs remains uncharacterized. Furthermore, comprehensive head-to-head studies comparing this compound against a broader panel of nucleoside analogs (including favipiravir and ribavirin) and their respective resistant viral strains are not yet available in the public domain. Studies on favipiravir have successfully generated resistant influenza A virus strains with mutations in the RdRp, but cross-resistance to this compound has not been reported.[20][21]
Experimental Protocols
The following sections outline generalized protocols for key experiments cited in cross-resistance studies.
Antiviral Activity and Cytotoxicity Assays
A common method to determine the efficacy of an antiviral compound is the cytopathic effect (CPE) inhibition assay or a plaque reduction assay.
a) Cytopathic Effect (CPE) Inhibition Assay
-
Cell Seeding: Plate a suitable host cell line (e.g., Vero E6 for SARS-CoV-2) in 96-well plates and incubate until a confluent monolayer is formed.
-
Compound Preparation: Prepare serial dilutions of the test compounds (this compound, remdesivir, etc.) in cell culture medium.
-
Infection and Treatment: Remove the growth medium from the cells and add the diluted compounds. Subsequently, infect the cells with the virus at a predetermined multiplicity of infection (MOI). Include untreated infected cells (virus control) and uninfected cells (cell control).
-
Incubation: Incubate the plates at 37°C in a 5% CO2 incubator for a period sufficient to observe significant CPE in the virus control wells (typically 3-5 days).
-
Quantification of CPE: Assess cell viability using a reagent such as CellTiter-Glo® or by staining with crystal violet.
-
Data Analysis: Calculate the 50% effective concentration (EC50) and 50% cytotoxic concentration (CC50) by fitting the dose-response data to a nonlinear regression curve. The selectivity index (SI) is then calculated as CC50/EC50.
b) Plaque Reduction Assay
-
Cell Seeding: Seed host cells in 6- or 12-well plates to form a confluent monolayer.
-
Virus-Compound Incubation: Pre-incubate a standardized amount of virus with serial dilutions of the test compound for a set period (e.g., 1 hour).
-
Infection: Inoculate the cell monolayers with the virus-compound mixture.
-
Overlay: After an adsorption period, remove the inoculum and overlay the cells with a semi-solid medium (e.g., containing agarose or methylcellulose) to restrict virus spread to adjacent cells.
-
Incubation: Incubate the plates until visible plaques are formed.
-
Plaque Visualization: Fix and stain the cells (e.g., with crystal violet) to visualize and count the plaques.
-
Data Analysis: Calculate the concentration of the compound that reduces the number of plaques by 50% (PRNT50).
In Vitro Selection of Antiviral Resistance
This protocol describes a general method for generating drug-resistant virus variants in cell culture.
Caption: Figure 2: General Workflow for In Vitro Resistance Selection.
-
Initial Passage: Infect a susceptible cell line with the wild-type virus in the presence of the nucleoside analog at a concentration around its EC50.
-
Harvest and Titer: Once CPE is observed, harvest the supernatant containing the progeny virus and determine the viral titer.
-
Subsequent Passages: Use the harvested virus to infect fresh cell cultures in the presence of a gradually increasing concentration of the antiviral drug. This process is repeated for multiple passages.
-
Monitoring for Resistance: Monitor for the emergence of viral populations that can replicate efficiently at higher drug concentrations (viral breakthrough).
-
Isolation and Cloning: Once a resistant population is established, isolate and purify individual viral clones through plaque purification or limiting dilution.
-
Phenotypic and Genotypic Characterization:
-
Phenotypic: Determine the EC50 of the parental drug and other nucleoside analogs against the resistant clones to confirm resistance and assess cross-resistance.
-
Genotypic: Sequence the genome of the resistant clones, particularly the gene encoding the RdRp, to identify mutations responsible for the resistance phenotype.
-
Conclusion
This compound presents a promising antiviral profile with a mechanism of action centered on lethal mutagenesis. The current body of evidence suggests a lack of cross-resistance with remdesivir, a key finding for potential combination therapies and for treating patients who may have failed remdesivir treatment. However, the landscape of cross-resistance is far from complete. The absence of data on this compound-resistant mutants and the limited head-to-head comparisons with a wider range of nucleoside analogs highlight critical areas for future research. A comprehensive understanding of these resistance profiles is paramount for the strategic development and deployment of effective antiviral therapies to combat current and future viral threats.
References
- 1. Molnupiravir and Its Active Form, this compound, Show Potent Antiviral Activity against Enterovirus Infections In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. What is the mechanism of Remdesivir? [synapse.patsnap.com]
- 9. VEKLURY® (remdesivir) Mechanism of Action & Variant Antiviral Activity | HCP [vekluryhcp.com]
- 10. Remdesivir is a direct-acting antiviral that inhibits RNA-dependent RNA polymerase from severe acute respiratory syndrome coronavirus 2 with high potency - PMC [pmc.ncbi.nlm.nih.gov]
- 11. go.drugbank.com [go.drugbank.com]
- 12. Favipiravir (T-705), a broad spectrum inhibitor of viral RNA polymerase [jstage.jst.go.jp]
- 13. Scientific review: Favipiravir as a treatment for RNA viruses, including COVID-19 — HTC "Chemrar" [en.chemrar.ru]
- 14. sterispharma.com [sterispharma.com]
- 15. What is the mechanism of Ribavirin? [synapse.patsnap.com]
- 16. go.drugbank.com [go.drugbank.com]
- 17. news-medical.net [news-medical.net]
- 18. The application and mechanism of action of ribavirin in therapy of hepatitis C - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Mechanisms of action of ribavirin in antiviral therapies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. The mechanism of resistance to favipiravir in influenza. [repository.cam.ac.uk]
- 21. The mechanism of resistance to favipiravir in influenza - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of In Vitro Efficacy and Cytotoxicity of EIDD-1931 and Other Antiviral Agents
Aimed at researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of the in vitro half-maximal inhibitory concentration (IC50) and half-maximal cytotoxic concentration (CC50) of EIDD-1931 against other prominent antiviral drugs: Remdesivir, Favipiravir, and Ribavirin. This document summarizes key experimental data, details the methodologies employed, and visualizes the mechanisms of action and experimental workflows.
Executive Summary
This compound, the active metabolite of Molnupiravir, has demonstrated broad-spectrum antiviral activity against a range of RNA viruses. This guide presents a comparative analysis of its in vitro potency and cytotoxicity relative to other established antiviral agents. The data, compiled from various studies, is presented in standardized tables to facilitate direct comparison. Detailed experimental protocols for determining IC50 and CC50 values are also provided to ensure transparency and aid in the replication of findings.
Data Presentation: In Vitro Antiviral Activity and Cytotoxicity
The following tables summarize the IC50 and CC50 values for this compound and comparator antivirals against various viruses. It is important to note that these values can vary significantly based on the virus strain, cell line used, and specific experimental conditions.
Table 1: Antiviral Activity (IC50 in µM) against Coronaviruses
| Antiviral | SARS-CoV-2 (Vero E6) | SARS-CoV-2 (Calu-3) | MERS-CoV | HCoV-NL63 |
| This compound | 0.3[1] | 0.08 | 0.15[1] | - |
| Remdesivir | 0.77[2] | - | 0.074[2] | 0.3806[3] |
| Favipiravir | 61.88[2] | - | - | - |
| Ribavirin | 109.5[2] | - | - | - |
Table 2: Cytotoxicity (CC50 in µM) in Various Cell Lines
| Antiviral | Vero E6 | Calu-3 | A549 |
| This compound | >10 | - | - |
| Remdesivir | >100[4] | >100[4] | - |
| Favipiravir | >400 | - | - |
| Ribavirin | - | - | - |
Table 3: Antiviral Activity (IC50 in µM) against Other RNA Viruses
| Antiviral | Influenza A (H1N1) (MDCK) | Enterovirus 71 (RD) |
| This compound | - | 5.13 |
| Remdesivir | - | 0.140[5] |
| Favipiravir | 0.19 - 22.48[6] | - |
| Ribavirin | 0.6 - 5.5[3] | - |
Mechanisms of Action
The antiviral agents discussed in this guide primarily target the viral RNA-dependent RNA polymerase (RdRp), a crucial enzyme for the replication of RNA viruses, but through different mechanisms.
This compound acts as a ribonucleoside analog of cytidine.[7] After being incorporated into the viral RNA by RdRp, it can lead to an accumulation of mutations in the viral genome, a process known as "viral error catastrophe."[7] This high mutation rate results in non-viable viral progeny.
Mechanism of Action of this compound.
Remdesivir is an adenosine nucleotide analog prodrug.[8] Its active triphosphate form competes with ATP for incorporation into the nascent viral RNA chain.[8] Upon incorporation, it causes delayed chain termination, halting viral RNA synthesis.[8][9][10]
Mechanism of Action of Remdesivir.
Favipiravir is a purine analogue that, in its active phosphoribosylated form, is recognized by viral RdRp.[11] It can act either by inducing lethal mutagenesis, similar to this compound, or by causing chain termination.[12][13][14][15]
References
- 1. EIDD 1931 | RNA Polymerase | Tocris Bioscience [tocris.com]
- 2. scienceopen.com [scienceopen.com]
- 3. Comparative assessment of favipiravir and remdesivir against human coronavirus NL63 in molecular docking and cell culture models - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Molnupiravir and Its Active Form, this compound, Show Potent Antiviral Activity against Enterovirus Infections In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Remdesivir is a direct-acting antiviral that inhibits RNA-dependent RNA polymerase from severe acute respiratory syndrome coronavirus 2 with high potency - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. pubcompare.ai [pubcompare.ai]
- 12. journals.asm.org [journals.asm.org]
- 13. T-705 (Favipiravir) Induces Lethal Mutagenesis in Influenza A H1N1 Viruses In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. Favipiravir elicits antiviral mutagenesis during virus replication in vivo - PMC [pmc.ncbi.nlm.nih.gov]
EIDD-1931 Demonstrates Potent Activity Against Remdesivir-Resistant SARS-CoV-2 Strains
A comprehensive analysis of preclinical data indicates that EIDD-1931, the active metabolite of the oral antiviral molnupiravir, effectively inhibits the replication of SARS-CoV-2 strains that have developed resistance to remdesivir. This efficacy is attributed to its distinct mechanism of action, which circumvents the resistance pathways affecting remdesivir.
This compound maintains its potent antiviral activity against SARS-CoV-2 variants with mutations in the RNA-dependent RNA polymerase (RdRp) that confer resistance to remdesivir.[1][2] In some instances, these remdesivir-resistant mutations have been shown to increase the virus's sensitivity to this compound.[3] This suggests that this compound could be a viable therapeutic option for patients infected with remdesivir-resistant SARS-CoV-2.
Both this compound and remdesivir target the viral RdRp, a crucial enzyme for viral replication. However, their mechanisms of inhibition differ significantly. Remdesivir acts as a chain terminator, prematurely halting the synthesis of viral RNA. In contrast, this compound is incorporated into the viral RNA and then causes an accumulation of mutations, a process known as lethal mutagenesis, which ultimately inactivates the virus.[4][5] This fundamental difference in their approach to inhibiting viral replication is a key reason for this compound's effectiveness against remdesivir-resistant strains.
Comparative Antiviral Activity
The following table summarizes the in vitro efficacy of this compound and remdesivir (or its parent nucleoside GS-441524) against various SARS-CoV-2 strains, including variants of concern.
| Compound | Virus Strain/Variant | Cell Line | EC50 (µM) | Reference |
| This compound | Ancestral SARS-CoV-2 | ACE2plusC3 | 0.25 | [6] |
| Ancestral SARS-CoV-2 | Vero E6-GFP | 0.3 | [7] | |
| Ancestral SARS-CoV-2 | Huh7 | 0.4 | [7] | |
| BA.5 | A549-Dual™ hACE2-TMPRSS2 | 0.96 ± 0.13 | [8] | |
| Remdesivir | Ancestral SARS-CoV-2 | ACE2plusC3 | 4.34 | [6] |
| GS-441524 | BA.5 | A549-Dual™ hACE2-TMPRSS2 | 2.1 ± 0.27 | [8] |
EC50 (Half-maximal effective concentration) is the concentration of a drug that gives half of the maximal response. A lower EC50 value indicates a more potent antiviral.
Experimental Methodologies
The data presented above were generated using various in vitro antiviral activity assays. Below are detailed protocols for representative experiments.
Cytopathic Effect (CPE) Reduction Assay
This assay measures the ability of a compound to protect cells from the virus-induced cell death (cytopathic effect).
-
Cell Seeding: A549-Dual™ hACE2-TMPRSS2 cells are seeded in 96-well plates and incubated until they form a monolayer.
-
Compound Preparation: this compound and GS-441524 are prepared in a series of dilutions.
-
Infection and Treatment: The cell culture medium is removed, and the cells are infected with the SARS-CoV-2 BA.5 variant at a specific multiplicity of infection (MOI), typically 0.001. Immediately after infection, the diluted compounds are added to the wells.
-
Incubation: The plates are incubated for a set period, for example, 4 days, to allow for viral replication and the development of CPE.
-
Quantification of Cell Viability: Cell viability is assessed using a colorimetric method, such as the MTS/PMS assay. The absorbance is read, which correlates with the number of viable cells.
-
Data Analysis: The percentage of CPE inhibition is calculated for each compound concentration, and the EC50 value is determined by plotting the dose-response curve.[8]
VeroE6-GFP Reporter Assay
This assay utilizes a modified VeroE6 cell line that expresses Green Fluorescent Protein (GFP) upon viral infection.
-
Cell Seeding: VeroE6-GFP cells are seeded in 96-well plates.
-
Compound Pre-treatment: The cells are pre-treated with serial dilutions of the antiviral compounds overnight.
-
Infection: The cells are then infected with the desired SARS-CoV-2 strain.
-
Incubation: The plates are incubated for 4 days post-infection.
-
GFP Signal Measurement: The GFP signal, which is proportional to the extent of viral replication, is measured using high-content imaging.
-
Data Analysis: The EC50 value is calculated based on the reduction in the GFP signal at different compound concentrations.[9]
Visualizing the Mechanisms and Workflows
To further illustrate the concepts discussed, the following diagrams depict the distinct mechanisms of action of this compound and remdesivir, as well as a typical experimental workflow for assessing antiviral efficacy.
References
- 1. news-medical.net [news-medical.net]
- 2. In vitro selection of Remdesivir resistance suggests evolutionary predictability of SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Accelerated first-in-human clinical trial of EIDD-2801/MK-4482 (molnupiravir), a ribonucleoside analog with potent antiviral activity against SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Molnupiravir and Its Antiviral Activity Against COVID-19 [frontiersin.org]
- 5. academic.oup.com [academic.oup.com]
- 6. researchgate.net [researchgate.net]
- 7. Molnupiravir and Its Antiviral Activity Against COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Combination of the parent analogue of remdesivir (GS-441524) and molnupiravir results in a markedly potent antiviral effect in SARS-CoV-2 infected Syrian hamsters - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Remdesivir, Molnupiravir and Nirmatrelvir remain active against SARS-CoV-2 Omicron and other variants of concern - PMC [pmc.ncbi.nlm.nih.gov]
Synergistic Antiviral Effects of EIDD-1931 in Combination Therapies Against SARS-CoV-2
For Immediate Release
A growing body of preclinical research highlights the potential of combination therapies involving EIDD-1931, the active metabolite of the oral antiviral drug molnupiravir, to enhance the inhibition of SARS-CoV-2. Studies consistently demonstrate that combining this compound with other antiviral agents can lead to synergistic or additive effects, potentially increasing therapeutic efficacy, reducing the likelihood of drug resistance, and allowing for lower, less toxic doses of individual drugs.
This compound, a ribonucleoside analog, functions by inducing viral error catastrophe. When co-administered with antivirals targeting different viral replication mechanisms, such as the protease inhibitor nirmatrelvir or the RNA-dependent RNA polymerase (RdRp) inhibitor remdesivir, a more potent antiviral response is often observed. This guide provides a comparative overview of the synergistic effects of this compound in combination with various antiviral agents, supported by experimental data from in vitro and in vivo studies.
Comparative Analysis of this compound Combination Therapies
The following tables summarize the quantitative data from key studies investigating the synergistic effects of this compound with other antiviral drugs against SARS-CoV-2.
Table 1: Synergistic Effects of this compound and Nirmatrelvir
| Virus Strain | Cell Line | Time Point | Synergy Score (HSA) | P-value | Finding |
| SARS-CoV-2 20A.EU1 | Vero E6 | 48h | 14.2 | p = 0.01 | Synergistic |
| SARS-CoV-2 20A.EU1 | Vero E6 | 72h | 13.08 | p < 0.0001 | Synergistic |
Data from Li et al. (2022)[1]
Table 2: Synergistic and Additive Effects of this compound and Other Antivirals
| Combination Drug | Virus Strain | Cell Line | Time Point | Synergy Score (HSA/ZIP) | Finding |
| GC376 | SARS-CoV-2 20A.EU1 | Vero E6 | 48h | 19.33 (HSA) | Synergistic[1] |
| GC376 | SARS-CoV-2 20A.EU1 | Vero E6 | 72h | 8.61 (HSA) | Additive[1] |
| GS-441524 (Remdesivir parent) | SARS-CoV-2 BA.5 | A549-hACE2-TMPRSS2 | 96h | 2.28 (Overall ZIP), 21.32 (Most Synergistic Area) | Additive with areas of marked synergy[2] |
| Camostat | SARS-CoV-2 Delta | Calu-3 | 96h | >10 (Bliss) | Synergistic[3] |
| Brequinar | SARS-CoV-2 Delta | Calu-3 | 96h | >10 (Bliss) | Synergistic[3] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to allow for replication and further investigation.
In Vitro Synergy Assay (Li et al., 2022)[1]
-
Cell Line: Vero E6 cells.
-
Virus: SARS-CoV-2 strain 20A.EU1, BA.1, and BA.2.
-
Drug Preparation: this compound (as Molnupiravir), nirmatrelvir, and GC376 were dissolved in DMSO. Serial two-fold dilutions were prepared.
-
Infection and Treatment: Vero E6 cells were seeded in 96-well plates. The following day, cells were infected with SARS-CoV-2 at a specified multiplicity of infection (MOI). After viral adsorption, the inoculum was removed, and cells were treated with single drugs or combinations at concentrations up to their EC90 values.
-
Viability Assay: At 48 and 72 hours post-infection, cell viability was assessed using the MTT reduction assay.
-
Synergy Analysis: The Highest Single Agent (HSA) synergy model was used to calculate synergy scores using Synergy Finder version 2.
In Vitro Combination Efficacy Assay (Abdelnabi et al., 2022)[2]
-
Cell Line: A549-Dual™ hACE2-TMPRSS2 cells.
-
Virus: SARS-CoV-2 BA.5 variant.
-
Drug Preparation: this compound and GS-441524 were prepared in a checkerboard (matrix) format with seven serial dilutions of each compound.
-
Infection and Treatment: 15,000 cells per well were seeded and treated with the drug matrix, then infected with the BA.5 variant at an MOI of 0.001.
-
CPE Reduction Assay: After 4 days of incubation, cell viability was quantified by the colorimetric MTS/PMS method to measure the inhibition of virus-induced cytopathic effect (CPE).
-
Synergy Analysis: Data was analyzed with the SynergyFinder webtool based on the Zero Interaction Potency (ZIP) model.
Visualizing Experimental Workflows and Synergistic Mechanisms
The following diagrams, created using the DOT language, illustrate the experimental workflows and the proposed mechanisms of synergistic action.
References
- 1. The Combination of Molnupiravir with Nirmatrelvir or GC376 Has a Synergic Role in the Inhibition of SARS-CoV-2 Replication In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Combination of the parent analogue of remdesivir (GS-441524) and molnupiravir results in a markedly potent antiviral effect in SARS-CoV-2 infected Syrian hamsters - PMC [pmc.ncbi.nlm.nih.gov]
- 3. journals.asm.org [journals.asm.org]
Comparative Pharmacokinetics and Bioavailability of EIDD-1931 and its Prodrug, Molnupiravir
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the pharmacokinetic profiles of the antiviral compound EIDD-1931 and its orally bioavailable prodrug, Molnupiravir (EIDD-2801). The information presented is collated from various preclinical and clinical studies to support research and development in the field of antiviral therapies.
Introduction
This compound (β-D-N4-hydroxycytidine) is a ribonucleoside analog with potent antiviral activity against a broad range of RNA viruses.[1] Its mechanism of action involves incorporation into the viral RNA by the viral RNA-dependent RNA polymerase (RdRp), leading to an accumulation of mutations known as "viral error catastrophe."[2][3] Despite its antiviral efficacy, this compound has demonstrated limitations in oral bioavailability in some species.[4][5] To address this, the isopropylester prodrug Molnupiravir (EIDD-2801) was developed to enhance its pharmacokinetic properties.[4] Following oral administration, Molnupiravir is rapidly and extensively converted to the active parent compound this compound in the plasma.[1][6]
Data Presentation: Comparative Pharmacokinetics
The following tables summarize the key pharmacokinetic parameters of this compound and its prodrug Molnupiravir (EIDD-2801) from studies in various species.
Table 1: Pharmacokinetic Parameters in Humans (following oral administration of Molnupiravir)
| Parameter | This compound (Active Metabolite) | Molnupiravir (Prodrug) | Reference |
| Tmax (median, h) | 1.00 - 1.75 | 0.25 - 0.75 | [1] |
| Cmax (mean, ng/mL) | Dose-proportional increase | Up to 13.2 (at 600-1600 mg) | [1] |
| t½ (geometric mean, h) | ~1.0 (slower elimination phase of ~7.1 at highest doses) | Not calculable (rapid conversion) | [1] |
| AUC | Dose-proportional increase | ~0.2% of this compound concentrations | [1] |
Table 2: Pharmacokinetic Parameters in Cats (following a single oral dose of Molnupiravir at ~15.44 mg/kg)
| Parameter | This compound (Active Metabolite) | Molnupiravir (Prodrug) | Reference |
| Tmax (mean, h) | 2.6 ± 1.4 | - | [7][8] |
| Cmax (mean, ng/mL) | 1551 ± 720 | 38 ± 5 | [7][8] |
| t½ (mean, h) | 1.6 ± 1.1 | - | [7][8] |
Table 3: Pharmacokinetic Parameters of this compound in Rats (following a single oral dose of 30 mg/kg)
| Parameter | Normal State | Arthritis State | Reference |
| Tmax (h) | Lower | 1.8-fold increase | [9][10] |
| Cmax | Unaffected (1.1-fold change) | Unaffected | [9][10] |
| AUC | Baseline | 1.7-fold increase | [9][10] |
| Clearance (Cl/F) | Baseline | 0.54-fold decrease | [9][10] |
Table 4: Comparative Oral Bioavailability
| Species | This compound | Molnupiravir (EIDD-2801) | Reference |
| Mice | Good oral bioavailability | Similar to this compound | [4] |
| Ferrets | Lower bioavailability | Increased oral bioavailability | [4] |
| Non-human primates | Poor bioavailability | Increased oral bioavailability | [4][5] |
Experimental Protocols
Human Pharmacokinetic Study (Phase 1)
-
Study Design: A randomized, double-blind, placebo-controlled, single- and multiple-ascending dose study was conducted in healthy volunteers.[1]
-
Dosing: Single oral doses of Molnupiravir ranging from 50 to 1600 mg were administered. Multiple-dose cohorts received Molnupiravir twice daily for 5.5 days.[11]
-
Sample Collection: Plasma samples were collected at predefined time points post-dose to determine the concentrations of Molnupiravir and this compound.[1]
-
Analytical Method: Plasma concentrations of the analytes were quantified using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.[12]
Feline Pharmacokinetic Study
-
Study Design: A pharmacokinetic study was conducted in cats with naturally occurring feline infectious peritonitis (FIP).[7]
-
Dosing: Cats received a mean oral dose of 15.44 mg/kg of Molnupiravir.[7][8]
-
Sample Collection: Blood samples were collected at 1, 2, 4, 6, and 12 hours post-administration.[7]
-
Analytical Method: Serum concentrations of Molnupiravir and this compound were determined using a high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) method.[7][8]
Rat Pharmacokinetic Study
-
Study Design: The oral pharmacokinetics of this compound were evaluated in both healthy (normal state) and complete Freund's adjuvant (CFA)-induced arthritic rats.[10]
-
Dosing: A single oral dose of 30 mg/kg of this compound was administered.[10]
-
Sample Collection: Blood samples were collected at various time points to determine the plasma concentration-time profile of this compound.[10]
-
Analytical Method: Plasma concentrations of this compound were quantified using a validated LC-MS/MS method.
Mandatory Visualization
Metabolic Activation of Molnupiravir
Caption: Metabolic conversion of Molnupiravir to its active triphosphate form.
Experimental Workflow for Pharmacokinetic Analysis
Caption: General workflow for a preclinical or clinical pharmacokinetic study.
References
- 1. Human Safety, Tolerability, and Pharmacokinetics of Molnupiravir, a Novel Broad-Spectrum Oral Antiviral Agent with Activity against SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Accelerated first-in-human clinical trial of EIDD-2801/MK-4482 (molnupiravir), a ribonucleoside analog with potent antiviral activity against SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Molnupiravir and Its Antiviral Activity Against COVID-19 [frontiersin.org]
- 4. Molnupiravir and Its Active Form, this compound, Show Potent Antiviral Activity against Enterovirus Infections In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery, Development, and Patent Trends on Molnupiravir: A Prospective Oral Treatment for COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. This compound Treatment Tweaks CYP3A4 and CYP2C8 in Arthritic Rats to Expedite Drug Interaction: Implication in Oral Therapy of Molnupiravir - PMC [pmc.ncbi.nlm.nih.gov]
- 11. university.apeejay.edu [university.apeejay.edu]
- 12. The development and validation of a novel LC-MS/MS method for the simultaneous quantification of Molnupiravir and its metabolite ß-d-N4-hydroxycytidine in human plasma and saliva - PMC [pmc.ncbi.nlm.nih.gov]
Genetic Barrier to Resistance: A Comparative Analysis of EIDD-1931, Remdesivir, and Nirmatrelvir
A high genetic barrier to the development of antiviral resistance is a critical attribute for ensuring long-term therapeutic efficacy. This guide provides a comparative assessment of the genetic barrier to resistance for EIDD-1931, the active form of Molnupiravir, against two other prominent SARS-CoV-2 antivirals: Remdesivir and Nirmatrelvir. The analysis is supported by experimental data from in vitro resistance selection studies.
This compound operates through a distinct mechanism of lethal mutagenesis, introducing a high number of random mutations into the viral RNA that are difficult for the virus to overcome without compromising its fitness.[1][2][3] In contrast, Remdesivir, a nucleotide analog, functions by delayed chain termination of the viral RNA synthesis.[4][5][6][7] Nirmatrelvir is a protease inhibitor that targets the main protease (Mpro) of SARS-CoV-2, an enzyme essential for viral replication.[8][9][10]
Comparative Analysis of In Vitro Resistance
In vitro resistance selection studies are a key method for evaluating the genetic barrier to resistance of antiviral compounds. These studies involve passaging the virus in the presence of increasing concentrations of the drug over an extended period to select for resistant variants.
A significant study demonstrated that after 30 passages of SARS-CoV-2 in the presence of N-hydroxycytidine (NHC), the active form of this compound, there was no evidence of phenotypic or genotypic resistance. The susceptibility of the virus to NHC did not significantly change, with less than a twofold alteration in the half-maximal inhibitory concentration (IC50) from the baseline.[11] This finding points to a high barrier to resistance for this compound. In stark contrast, resistance to a 3C-like protease inhibitor, which shares a similar mechanism with Nirmatrelvir, was readily selected in the same study.[11][12]
For Remdesivir, in vitro studies have successfully selected for resistant variants, although they generally exhibit low-level resistance.[13] Similarly, multiple studies have shown that SARS-CoV-2 can develop resistance to Nirmatrelvir in cell culture, with several mutations in the Mpro enzyme being identified.[14][15][16]
| Antiviral | Target | Mechanism of Action | In Vitro Resistance Emergence | Key Resistance Mutations Identified in a Selection Study |
| This compound (active form of Molnupiravir) | RNA-dependent RNA polymerase (RdRp) | Lethal Mutagenesis[1][2] | Not observed after 30 passages[11] | None identified[11] |
| Remdesivir | RNA-dependent RNA polymerase (RdRp) | Delayed Chain Termination[4][5][6][7] | Observed, generally low-level[13] | E796D in nsp12[13] |
| Nirmatrelvir | Main Protease (Mpro/3CLpro) | Inhibition of polyprotein processing[8][9][10] | Readily observed[14][15][16] | T304I, A173V, T21I, S144A[14] |
Experimental Methodologies
The following outlines a general protocol for in vitro selection of antiviral resistance, based on methodologies described in the cited literature.[17][18]
1. Cell and Virus Preparation:
-
A suitable cell line, such as Vero E6 cells, is cultured in an appropriate growth medium.
-
A high-titer stock of the SARS-CoV-2 virus is prepared.
2. Determination of Baseline Antiviral Activity (EC50):
-
A viral yield reduction assay is performed to determine the initial effective concentration of the antiviral that inhibits viral replication by 50% (EC50).
3. Serial Passage for Resistance Selection:
-
Cells are seeded in multi-well plates and infected with the virus at a specific multiplicity of infection (MOI).
-
Following viral adsorption, a medium containing the antiviral at a concentration near the EC50 is added. A control group with no drug is run in parallel.
-
The plates are incubated until a cytopathic effect (CPE) is observed.
-
The supernatant containing the progeny virus is harvested.
-
The harvested virus is used to infect fresh cells for the subsequent passage, with a gradual increase in the antiviral concentration as the virus adapts. This process is repeated for a defined number of passages (e.g., 30 passages).
4. Phenotypic and Genotypic Analysis:
-
Periodically, the susceptibility of the passaged virus populations to the antiviral is tested to determine any increase in the EC50 value.
-
Viral RNA is extracted from resistant populations, and the gene encoding the drug target (e.g., nsp12 for RdRp inhibitors, Mpro for protease inhibitors) is sequenced to identify potential resistance mutations.
Visualizing the Mechanisms and Workflow
To further illustrate the concepts discussed, the following diagrams depict the mechanisms of action of the antivirals and a generalized experimental workflow for resistance selection.
Caption: Mechanisms of action for this compound, Remdesivir, and Nirmatrelvir.
Caption: Generalized workflow for in vitro antiviral resistance selection studies.
References
- 1. mdpi.com [mdpi.com]
- 2. Lethal Mutagenesis of RNA Viruses and Approved Drugs with Antiviral Mutagenic Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. rndsystems.com [rndsystems.com]
- 4. Remdesivir is a delayed translocation inhibitor of SARS-CoV-2 replication - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. d-nb.info [d-nb.info]
- 7. Remdesivir is a direct-acting antiviral that inhibits RNA-dependent RNA polymerase from severe acute respiratory syndrome coronavirus 2 with high potency - PMC [pmc.ncbi.nlm.nih.gov]
- 8. paxlovid.pfizerpro.com [paxlovid.pfizerpro.com]
- 9. Nirmatrelvir-Ritonavir - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. The history, mechanism, and perspectives of nirmatrelvir (PF-07321332): an orally bioavailable main protease inhibitor used in combination with ritonavir to reduce COVID-19-related hospitalizations - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Molnupiravir maintains antiviral activity against SARS-CoV-2 variants and exhibits a high barrier to the development of resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Molnupiravir maintains antiviral activity against SARS-CoV-2 variants and exhibits a high barrier to the development of resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. In vitro selection and analysis of SARS-CoV-2 nirmatrelvir resistance mutations contributing to clinical virus resistance surveillance - PMC [pmc.ncbi.nlm.nih.gov]
- 15. discovery.csiro.au [discovery.csiro.au]
- 16. researchgate.net [researchgate.net]
- 17. benchchem.com [benchchem.com]
- 18. benchchem.com [benchchem.com]
Safety Operating Guide
Essential Safety and Operational Guidance for Handling EIDD-1931
For Researchers, Scientists, and Drug Development Professionals
This document provides immediate, essential safety and logistical information for the handling of EIDD-1931, a ribonucleoside analog with antiviral activity. The following procedural guidance is based on available safety data and general best practices for handling chemical compounds in a laboratory setting.
Personal Protective Equipment (PPE) Recommendations
While the Safety Data Sheet (SDS) for this compound from some suppliers does not classify the substance as hazardous under the Globally Harmonized System (GHS), it is crucial to follow standard precautionary measures for handling chemicals.[1] Another SDS for the prodrug Molnupiravir (EIDD-2801) also indicates it is not a hazardous substance but advises the use of full personal protective equipment in the event of a spill.[2] Furthermore, veterinary sources providing this compound formulations explicitly recommend handling the substance with gloves and advise that pregnant or nursing individuals should not handle the drug.[3][4]
Given the nature of the compound and its use in research and development, a conservative approach to PPE is warranted to ensure personnel safety. The following table summarizes the recommended PPE for handling this compound.
| PPE Category | Item | Specifications and Recommendations |
| Hand Protection | Chemical-resistant gloves | While specific glove material recommendations are not currently available due to a lack of testing, nitrile gloves are a common and appropriate choice for handling many chemical compounds.[1] Always inspect gloves for integrity before use. |
| Eye Protection | Safety glasses with side shields or goggles | Must comply with ANSI Z87.1 standards to protect against splashes.[5] |
| Body Protection | Laboratory coat | A standard lab coat should be worn to protect street clothing and skin from potential contamination. |
| Respiratory Protection | Not generally required | The available SDS does not indicate a need for respiratory protection under normal handling conditions.[1] However, if generating aerosols or handling large quantities, a risk assessment should be performed to determine if a respirator is necessary. |
Procedural Workflow for Donning and Doffing PPE
Proper procedure for putting on (donning) and taking off (doffing) PPE is critical to prevent contamination. The following diagram outlines the recommended sequence.
Operational and Disposal Plans
Handling Procedures:
-
Engineering Controls: Handle this compound in a well-ventilated area. A chemical fume hood is recommended, especially when working with powders or creating solutions, to minimize inhalation exposure.
-
Safe Handling Practices: Avoid direct contact with skin and eyes. Do not eat, drink, or smoke in areas where this compound is handled. Wash hands thoroughly after handling.
Spill Response:
-
Evacuate: Clear the immediate area of all personnel.
-
Protect: Don appropriate PPE as outlined above.
-
Contain: For solid spills, carefully sweep or scoop the material to avoid raising dust. For liquid spills, absorb with an inert material (e.g., vermiculite, sand).
-
Clean: Decontaminate the spill area with an appropriate cleaning agent.
-
Dispose: Collect all contaminated materials in a sealed, labeled container for proper disposal.
Disposal Plan:
-
Waste Characterization: All waste contaminated with this compound should be considered chemical waste.
-
Containerization: Dispose of unused this compound and any contaminated materials (e.g., gloves, absorbent pads, and disposable labware) in a clearly labeled, sealed container.
-
Disposal Route: Follow all local, state, and federal regulations for the disposal of chemical waste. Consult with your institution's Environmental Health and Safety (EHS) department for specific guidance on disposal procedures.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
